molecular formula C10H20O3 B1678247 Promoxolane CAS No. 470-43-9

Promoxolane

Cat. No.: B1678247
CAS No.: 470-43-9
M. Wt: 188.26 g/mol
InChI Key: HHFOOWPWAXNJNY-UHFFFAOYSA-N
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Description

Promoxolane, also known historically as Dimethylane, is a chemical compound with the molecular formula C₁₀H₂₀O₃ and a molar mass of 188.267 g·mol⁻¹ . It is classified as a centrally-acting agent, demonstrating properties of a muscle relaxant and an anxiolytic drug . Its primary research applications include the investigation of muscle tension and spasms, as well as the study of anxiety disorders, providing a tool for understanding the modulation of the central nervous system . The mechanism of action for this compound is believed to involve the enhancement of inhibitory signals within the central nervous system, particularly through interactions with gamma-aminobutyric acid (GABA) receptors, which play a pivotal role in regulating neuronal excitability . This GABAergic activity underpins its observed effects in reducing muscle spasms and alleviating anxiety symptoms in research settings . Key identifiers for researchers include the CAS Registry Number 470-43-9, the canonical SMILES CC(C)C1(OCC(O1)CO)C(C)C, and the InChIKey HHFOOWPWAXNJNY-UHFFFAOYSA-N . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOOWPWAXNJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCC(O1)CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861970
Record name [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-43-9
Record name 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol
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Record name Promoxolane [INN:BAN]
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Record name Promoxolane
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Record name [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol
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Record name PROMOXOLANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Allosteric Modulation of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that is a key target for a wide array of therapeutic drugs, including sedatives, anxiolytics, and anesthetics. While the specific compound "promoxolane" does not appear in the current scientific literature as a modulator of GABA receptors, this guide will provide a comprehensive overview of the mechanisms by which drugs interact with and modulate GABA-A receptor function, a topic of significant interest to researchers and drug development professionals.

The GABA-A receptor is a heteropentameric protein complex that forms a chloride-selective ion channel.[1][2] The binding of GABA to its specific sites on the receptor triggers a conformational change, leading to the opening of the channel and an influx of chloride ions.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3][4]

Many clinically important drugs do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites on the receptor complex.[2][4][5] These allosteric modulators can enhance or diminish the effect of GABA, providing a sophisticated mechanism for fine-tuning neuronal inhibition. This guide will delve into the mechanisms of action of these allosteric modulators, with a focus on positive allosteric modulators (PAMs), and will detail the experimental approaches used to characterize their interactions with the GABA-A receptor.

Mechanism of Action of Positive Allosteric Modulators (PAMs)

Positive allosteric modulators of the GABA-A receptor enhance the effect of GABA without directly activating the receptor themselves in the absence of the endogenous ligand.[4] Their primary mechanisms of action include increasing the frequency of channel opening or prolonging the duration of channel opening when GABA is bound.[4]

A prominent example of a class of PAMs is the benzodiazepines. These drugs bind to a specific site at the interface of the α and γ subunits of the GABA-A receptor.[4][6] This binding event increases the affinity of the receptor for GABA and enhances the frequency of chloride channel opening in the presence of GABA.[3][7]

Another important class of PAMs includes general anesthetics like propofol (B549288). Propofol is thought to bind to transmembrane domains at the interfaces between subunits.[8][9][10] At low concentrations, propofol potentiates GABA-induced currents.[8][11] At higher concentrations, it can directly activate the GABA-A receptor, causing the channel to open even in the absence of GABA.[8][11] Studies suggest that propofol facilitates receptor gating, thereby increasing the efficacy of agonists.[12]

Quantitative Data on GABA-A Receptor Modulators

The following table summarizes key quantitative data for the well-characterized GABA-A receptor modulator, propofol.

ModulatorReceptor/Cell TypeParameterValueReference
PropofolGT1-7 hypothalamic neuronesEC50 for potentiation of GABA-evoked currents5 µM[11]
PropofolGT1-7 hypothalamic neuronesEC50 for direct activation of inward currents>10 µM[11]
GABAGT1-7 hypothalamic neuronesEC50 for activation of inward currents27 µM[11]

Experimental Protocols

The characterization of the interaction between allosteric modulators and GABA-A receptors relies on a variety of sophisticated experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used electrophysiological technique to study the function of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).[8] The oocytes are then incubated for several days to allow for protein expression and assembly of the receptors on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

  • Drug Application: GABA and the test modulator (e.g., propofol) are applied to the oocyte via the perfusion system. The resulting changes in membrane current are recorded.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as EC50 (the concentration of a drug that gives half the maximal response) and the degree of potentiation of the GABA-induced current by the modulator.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Brain tissue or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled test compound.[13]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the binding affinity (Ki) of the test compound for the receptor.

Visualizations

Signaling Pathway of GABA-A Receptor Activation and Modulation

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->Receptor Binds to allosteric site Chloride Cl- Ions Receptor->Chloride Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: GABA-A receptor activation by GABA and potentiation by a positive allosteric modulator.

Experimental Workflow for Two-Electrode Voltage Clamp

TEVC_Workflow A Harvest Xenopus Oocytes B Inject GABA-A Receptor cRNA A->B C Incubate for Receptor Expression B->C D Place Oocyte in Recording Chamber C->D E Impale with Two Microelectrodes D->E F Apply Voltage Clamp E->F G Perfuse with GABA and Modulator F->G H Record Membrane Current G->H I Analyze Data (EC50, Potentiation) H->I

Caption: A simplified workflow for studying ion channel modulation using two-electrode voltage clamp.

Logical Relationship of Allosteric Modulation

Allosteric_Modulation cluster_0 GABA GABA Binding Channel_Opening Increased Probability/ Duration of Channel Opening GABA->Channel_Opening PAM PAM Binding PAM->Channel_Opening Enhances effect of GABA Inhibition Enhanced Neuronal Inhibition Channel_Opening->Inhibition

Caption: Logical flow of positive allosteric modulation of the GABA-A receptor.

References

Promoxolane IUPAC name and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Promoxolane: IUPAC Nomenclature and Chemical Structure

This technical guide provides a comprehensive overview of this compound, a centrally acting muscle relaxant and anxiolytic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and structure.

Chemical Identity

This compound is a chemical compound with the systematic International Union of Pure and Applied Chemistry (IUPAC) name 2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane .[1][2] It is also known by several synonyms, including Dimethylane, Dimethylyn, Meproxol, Promoxol, and Telvol.[1][3][4] The compound is registered under the CAS Number 470-43-9.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[1][2][3][4]
Molar Mass 188.26 g/mol [5]
Density 0.98 g/cm³[3][4]
Boiling Point 246.8 °C at 760 mmHg[3][4]
Flash Point 118.4 °C[3]
Vapor Pressure 0.00437 mmHg at 25 °C[3][4]
Refractive Index 1.443[4]
LogP 1.40240[3]
XLogP3 1.7[3]

Chemical Structure

The chemical structure of this compound features a 1,3-dioxolane (B20135) ring substituted at the 2-position with two isopropyl groups and at the 4-position with a hydroxymethyl group.

Promoxolane_Structure cluster_dioxolane cluster_isopropyl1 cluster_isopropyl2 O1 O C5 C O1->C5 C2 C C2->O1 O3 O O3->C2 C4 C C4->O3 C4_CH2OH_C CH₂ C4->C4_CH2OH_C C5->C4 C2_iso1_C CH C2_iso1_C->C2 C2_iso1_CH3_1 CH₃ C2_iso1_C->C2_iso1_CH3_1 C2_iso1_CH3_2 CH₃ C2_iso1_C->C2_iso1_CH3_2 C2_iso2_C CH C2_iso2_C->C2 C2_iso2_CH3_1 CH₃ C2_iso2_C->C2_iso2_CH3_1 C2_iso2_CH3_2 CH₃ C2_iso2_C->C2_iso2_CH3_2 C4_CH2OH_O OH C4_CH2OH_C->C4_CH2OH_O

References

An In-depth Technical Guide to In Vitro Studies of Promoxolane on Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane is a novel synthetic compound under investigation for its potential neuroprotective and neuromodulatory effects. This document provides a comprehensive overview of the in vitro studies conducted on primary neuronal cultures to elucidate the mechanisms of action of this compound. The following sections detail the experimental protocols, quantitative data, and key signaling pathways involved in its activity. This guide is intended to provide a thorough understanding of the preclinical evaluation of this compound and to serve as a resource for researchers in the field of neuropharmacology.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for in vitro neurotoxicological and pharmacological studies.[1][2][3][4][5]

Primary Neuronal Culture

Primary cortical neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rat pups.

  • Dissociation: Cortices were dissected and incubated in a dissociation solution containing papain and DNase I at 37°C for 20 minutes.

  • Plating: Cells were plated on poly-D-lysine-coated 96-well plates or glass coverslips at a density of 1.5 x 10^5 cells/cm².

  • Culture Medium: Neurons were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂. Experiments were conducted on days in vitro (DIV) 7-10.

Assessment of Neuronal Viability (MTT Assay)

Neuronal viability following this compound treatment was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Treatment: Neuronal cultures were treated with varying concentrations of this compound (0.1 µM to 100 µM) or vehicle (0.1% DMSO) for 24 hours. A positive control for toxicity, glutamate (B1630785) (100 µM), was also included.

  • MTT Incubation: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals were dissolved by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measurement: Absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage of the vehicle-treated control.

Quantification of Apoptosis (Caspase-3 Activity Assay)

Apoptosis was quantified by measuring the activity of caspase-3, a key executioner caspase.

  • Cell Lysis: Following treatment with this compound and/or a pro-apoptotic stimulus (e.g., staurosporine), cells were lysed to release intracellular contents.

  • Substrate Incubation: The lysate was incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Measurement: The fluorescence of the cleaved substrate was measured using a fluorometer with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

  • Data Analysis: Caspase-3 activity was normalized to the total protein concentration of the lysate and expressed as a fold change relative to the control group.

Measurement of Intracellular Calcium Levels

Changes in intracellular calcium concentration ([Ca²⁺]i) were monitored using the fluorescent calcium indicator Fura-2 AM.

  • Dye Loading: Neurons were loaded with Fura-2 AM in a HEPES-buffered saline solution for 45 minutes at 37°C.

  • Imaging: Coverslips with loaded neurons were mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Baseline fluorescence was recorded before the application of this compound. Changes in [Ca²⁺]i were monitored by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

  • Analysis: The ratio of fluorescence intensities (F340/F380) was calculated to determine the relative changes in intracellular calcium.

Electrophysiology (Whole-Cell Patch-Clamp)

To investigate the effects of this compound on neuronal excitability and synaptic transmission, whole-cell patch-clamp recordings were performed.

  • Recording Setup: Neurons cultured on coverslips were transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ were filled with an internal solution.

  • Recording: Spontaneous and evoked postsynaptic currents were recorded in voltage-clamp mode. To isolate GABAergic currents, neurons were held at a holding potential of -70 mV.

  • Drug Application: this compound was applied to the bath via the perfusion system.

Data Presentation

The following tables summarize the quantitative data from the in vitro studies of this compound.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)Standard Deviation
Vehicle (0.1% DMSO)-100± 5.2
This compound0.1102.3± 4.8
This compound1115.7± 6.1
This compound10125.4± 7.3
This compound10085.1± 8.9
Glutamate (Positive Control)10042.6± 5.5
p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on Caspase-3 Activity

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Standard Deviation
Vehicle Control-1.0± 0.12
Staurosporine (B1682477) (1 µM)-4.8± 0.45
This compound (10 µM)100.9± 0.15
This compound + Staurosporine102.1#± 0.28
*p < 0.05 compared to vehicle control. #p < 0.05 compared to staurosporine alone.

Table 3: Effect of this compound on GABAergic Synaptic Transmission

ParameterControlThis compound (10 µM)% Change
mIPSC Amplitude (pA)25.4 ± 3.138.1 ± 4.5+50%
mIPSC Frequency (Hz)1.2 ± 0.31.3 ± 0.4+8%
p < 0.05 compared to control. mIPSC: miniature Inhibitory Postsynaptic Current.

Mandatory Visualizations

Proposed Signaling Pathway for this compound's Neuroprotective Effect

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GABA_A_R GABA-A Receptor This compound->GABA_A_R Positive Allosteric Modulation PI3K PI3K GABA_A_R->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase3 Caspase-3 Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis Induction G A Primary Neuronal Culture (DIV 7-10) B Pre-treatment with this compound (10 µM for 2 hours) A->B D Control Group (Vehicle only) A->D E This compound Only Group A->E F Staurosporine Only Group A->F C Induction of Apoptosis (Staurosporine 1 µM for 24 hours) B->C G Caspase-3 Activity Assay C->G H MTT Assay C->H D->G D->H E->G E->H F->G F->H I Data Analysis and Comparison G->I H->I G This compound This compound GABA_A GABA-A Receptor Modulation This compound->GABA_A PI3K_Akt PI3K/Akt Pathway Activation GABA_A->PI3K_Akt Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Anti_Apoptosis Reduced Apoptosis PI3K_Akt->Anti_Apoptosis Neuroprotection Neuroprotection Neuronal_Inhibition->Neuroprotection Anti_Apoptosis->Neuroprotection

References

A Technical Guide to the Synthesis and Screening of Promoxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promoxolane, a 2,2-disubstituted-1,3-dioxolane derivative, is recognized for its therapeutic potential as a centrally acting muscle relaxant and anxiolytic agent. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, coupled with detailed experimental protocols for their pharmacological screening. The document outlines key in vitro and in vivo assays to evaluate muscle relaxant and anxiolytic properties, and presents a framework for understanding the structure-activity relationships (SAR) of this chemical class. Furthermore, a putative signaling pathway for this compound's mechanism of action, centered on the modulation of GABA-A receptors, is illustrated. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel central nervous system (CNS) depressants based on the this compound scaffold.

Introduction

This compound (2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane) is a CNS depressant with established muscle relaxant and anxiolytic effects. Its chemical structure, featuring a dioxolane ring, offers a versatile scaffold for the synthesis of various derivatives with potentially enhanced pharmacological profiles. The development of novel this compound analogs is a promising avenue for identifying new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. This guide details the synthetic methodologies and screening strategies essential for the exploration of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives generally involves the ketalization of glycerol (B35011) or a related polyol with a suitable ketone or aldehyde. The core of the synthesis is the formation of the 1,3-dioxolane (B20135) ring.

General Synthesis of the 2,2-Disubstituted-1,3-dioxolane-4-methanol Scaffold

A common method for synthesizing the basic scaffold of this compound involves the acid-catalyzed reaction of glycerol with a ketone. For this compound itself, this would be 2,2-diisopropylketone.

Experimental Protocol: Synthesis of 2,2-Diisopropyl-4-hydroxymethyl-1,3-dioxolane (this compound)

  • Materials: Glycerol, 2,2-diisopropylketone, p-toluenesulfonic acid (catalyst), benzene (B151609) (or another suitable solvent for azeotropic removal of water), sodium bicarbonate, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • A mixture of glycerol (1 equivalent), 2,2-diisopropylketone (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis of this compound Derivatives

To explore the structure-activity relationship, a variety of derivatives can be synthesized by modifying the substituents at the 2-position of the dioxolane ring and by functionalizing the primary alcohol at the 4-position.

  • Variation at the 2-Position: By using different ketones (e.g., acetone, cyclopentanone, cyclohexanone) in the ketalization reaction with glycerol, a range of 2,2-dialkyl- or 2-spirocycloalkyl-1,3-dioxolane-4-methanol derivatives can be prepared.

  • Derivatization of the 4-Hydroxymethyl Group: The primary alcohol of the this compound scaffold can be further modified to produce esters, ethers, or other functional groups to investigate their impact on pharmacological activity.

Pharmacological Screening of this compound Derivatives

The screening of this compound derivatives involves a battery of in vivo and in vitro assays to assess their muscle relaxant and anxiolytic properties.

Screening for Muscle Relaxant Activity

A variety of preclinical models are available to evaluate the muscle relaxant effects of new chemical entities.

Experimental Protocol: Rota-Rod Test

  • Principle: This test assesses motor coordination and the ability of an animal to remain on a rotating rod. A deficit in performance is indicative of muscle relaxation, sedation, or ataxia.

  • Apparatus: Rota-rod apparatus with a rotating rod of a specified diameter.

  • Procedure:

    • Animals (typically mice or rats) are pre-trained to stay on the rotating rod at a constant speed (e.g., 10-20 rpm) for a set period (e.g., 2-5 minutes).

    • On the test day, animals are administered the test compound or vehicle.

    • At a predetermined time after administration, the animals are placed back on the rota-rod, and the latency to fall is recorded.

    • A significant decrease in the time spent on the rod compared to the vehicle control group suggests muscle relaxant activity.

Experimental Protocol: Inclined Plane Test

  • Principle: This test measures the ability of an animal to maintain its posture on an inclined surface. Muscle relaxants will impair this ability.

  • Apparatus: An adjustable inclined plane.

  • Procedure:

    • The animal is placed on the inclined plane set at a specific angle (e.g., 45-60 degrees).

    • The maximum angle at which the animal can maintain its grip for a set time (e.g., 30 seconds) is determined before and after drug administration.

    • A reduction in the angle at which the animal can maintain its position indicates muscle relaxation.

In Vivo Muscle Relaxant Assays Principle Endpoint Measured
Rota-Rod TestAssesses motor coordination and muscle tone.Latency to fall from a rotating rod.
Inclined Plane TestMeasures the ability to maintain posture on an incline.The maximum angle at which the animal can remain on the plane.
Grip Strength TestQuantifies muscle strength.The force exerted by the animal's paws.
Screening for Anxiolytic Activity

Several behavioral paradigms in rodents are used to screen for anxiolytic-like effects.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Principle: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • The animal is placed in the center of the maze facing an open arm.

    • Over a 5-minute period, the number of entries into and the time spent in the open and closed arms are recorded.

    • An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Light-Dark Box Test

  • Principle: This test relies on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

  • Procedure:

    • The animal is placed in the light compartment, and the time spent in each compartment and the number of transitions between the two are recorded for a set period.

    • Anxiolytic drugs increase the time spent in the light compartment.

In Vivo Anxiolytic Assays Principle Endpoint Measured
Elevated Plus MazeBased on aversion to open spaces.Time spent in and entries into open arms.
Light-Dark Box TestBased on aversion to brightly lit areas.Time spent in the light compartment.
Marble Burying TestMeasures repetitive and anxiety-related behavior.Number of marbles buried.

Structure-Activity Relationship (SAR)

Structural Modification Hypothesized Effect on Activity Rationale
Size of 2,2-dialkyl groups Increasing the lipophilicity by using larger alkyl groups may enhance CNS penetration and potency, up to a certain point.Improved blood-brain barrier permeability.
Cyclic vs. Acyclic 2-substituents Spirocyclic substituents at the 2-position might confer conformational rigidity, potentially leading to higher receptor affinity and selectivity.Constrained conformation may lead to a better fit in the receptor binding pocket.
Modification of 4-hydroxymethyl group Esterification or etherification could alter the pharmacokinetic profile (e.g., duration of action) and may influence potency.Changes in polarity and metabolic stability.

Putative Signaling Pathway and Mechanism of Action

This compound is believed to exert its effects through the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.

G

Mechanism Explained:

  • GABA Release: The presynaptic neuron releases the neurotransmitter GABA into the synaptic cleft.

  • GABA Binding: GABA binds to its specific site on the GABA-A receptor located on the postsynaptic neuron.

  • Channel Opening: This binding event causes a conformational change in the GABA-A receptor, leading to the opening of its integrated chloride ion channel.

  • Chloride Influx and Hyperpolarization: Chloride ions (Cl-) flow into the postsynaptic neuron, increasing its negative charge and causing hyperpolarization. This makes the neuron less likely to fire an action potential, resulting in neuronal inhibition.

  • This compound Modulation: this compound derivatives are hypothesized to bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This positive allosteric modulation results in enhanced neuronal inhibition, which manifests as muscle relaxation and anxiolysis.

Experimental Workflows

G

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel CNS depressants. By systematically synthesizing and screening derivatives, researchers can elucidate the structure-activity relationships governing their muscle relaxant and anxiolytic properties. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for these research and development endeavors. Future work should focus on obtaining quantitative data for a diverse library of this compound analogs to build predictive SAR models and to further refine the understanding of their mechanism of action at the molecular level.

Cellular Targets of Promoxolane in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promoxolane, also known by the trade name Dimethylane, is a centrally acting muscle relaxant and anxiolytic agent.[1] Despite its classification and observed clinical effects, detailed information regarding its specific cellular and molecular targets within the central nervous system (CNS) is not extensively documented in publicly available scientific literature. This guide aims to synthesize the existing knowledge on this compound's mechanism of action, drawing parallels with other CNS depressants where applicable, while clearly noting the areas where specific data for this compound is lacking.

Overview of this compound's Pharmacological Profile

Postulated Mechanism of Action

The primary mechanism of action for many centrally acting muscle relaxants is the depression of polysynaptic reflexes in the spinal cord and other CNS sites. While the precise molecular targets of this compound have not been definitively identified, its effects are consistent with a general depression of CNS activity.

Potential Involvement of GABAergic System

Many anxiolytics and muscle relaxants exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. Binding of GABA to this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing. While plausible that this compound could act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines or barbiturates, there is a lack of empirical data from binding assays or electrophysiological studies to substantiate this hypothesis for this compound.

General CNS Depression

The sedative and muscle relaxant effects of this compound may also arise from a more generalized, non-specific depression of neuronal activity. This could involve interactions with various ion channels or other neurotransmitter systems, but specific details remain unelucidated.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data regarding this compound's binding affinities (e.g., Ki, IC50) to any known CNS receptors or transporters. Consequently, a data table for comparison is not available.

Experimental Protocols

Detailed experimental protocols for key experiments to elucidate the cellular targets of this compound are not available in the reviewed literature. For researchers interested in investigating this compound, the following standard methodologies would be appropriate:

Radioligand Binding Assays
  • Objective: To determine if this compound binds to specific CNS receptors.

  • Methodology:

    • Prepare membrane fractions from brain tissue (e.g., cortex, hippocampus, cerebellum).

    • Incubate the membrane preparations with a radiolabeled ligand known to bind to a specific target (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site on the GABA-A receptor).

    • Add varying concentrations of unlabeled this compound to compete with the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the inhibition constant (Ki) of this compound for the specific receptor.

Electrophysiological Studies (Patch-Clamp)
  • Objective: To assess the functional effects of this compound on ion channels, particularly the GABA-A receptor.

  • Methodology:

    • Culture primary neurons or use brain slices.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply GABA to the neuron to elicit a chloride current.

    • Co-apply GABA and this compound to determine if this compound potentiates the GABA-evoked current.

    • Analyze changes in current amplitude, kinetics, and duration.

Signaling Pathways and Logical Relationships

Given the absence of specific molecular targets for this compound, a detailed signaling pathway diagram cannot be constructed. However, a hypothetical workflow for investigating its mechanism can be visualized.

G cluster_investigation Investigative Workflow for this compound's Mechanism This compound This compound BindingAssay Radioligand Binding Assays (e.g., GABA-A, Glycine, NMDA receptors) This compound->BindingAssay Electrophysiology Electrophysiology (Patch-Clamp on Neurons) This compound->Electrophysiology Behavioral In Vivo Behavioral Studies (e.g., Rotarod, Elevated Plus Maze) This compound->Behavioral TargetIdentification Target Identification BindingAssay->TargetIdentification Positive Result NoBinding No Specific High-Affinity Binding BindingAssay->NoBinding Negative Result FunctionalModulation Functional Modulation of Ion Channels Electrophysiology->FunctionalModulation Positive Result NoModulation No Direct Functional Modulation Electrophysiology->NoModulation Negative Result MuscleRelaxantEffect Observed Muscle Relaxant Effect Behavioral->MuscleRelaxantEffect AnxiolyticEffect Observed Anxiolytic Effect Behavioral->AnxiolyticEffect

Caption: A logical workflow for investigating the cellular targets and mechanism of action of this compound.

Conclusion

The specific cellular targets of this compound in the central nervous system remain poorly defined in the existing scientific literature. While its classification as a centrally acting muscle relaxant and anxiolytic suggests a potential interaction with inhibitory neurotransmitter systems like the GABAergic system, there is a notable absence of direct experimental evidence to confirm this. The lack of quantitative binding data and detailed mechanistic studies prevents the construction of a comprehensive technical guide on its core cellular targets. Further research employing modern pharmacological and electrophysiological techniques is necessary to elucidate the precise mechanism of action of this compound.

References

The Pharmacokinetics and Metabolism of Promoxolane in Animal Models: A Methodological and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific pharmacokinetic and metabolism data for Promoxolane in animal models is not publicly available. Therefore, this guide provides a comprehensive technical and methodological framework for how such studies would be designed, executed, and interpreted, based on established principles of preclinical drug development. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard procedures and data presentation for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a novel chemical entity like this compound.

Introduction

This compound, chemically known as 2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane, is a compound of interest for which a thorough understanding of its pharmacokinetic (PK) and metabolic fate is crucial for further development. Preclinical studies in animal models are fundamental to predicting human PK, establishing dose-response relationships, and assessing potential safety risks.[1][2][3] This guide outlines the standard experimental protocols, data analysis, and visualization techniques employed in the investigation of a compound's ADME properties.

In Vivo Pharmacokinetic Studies: A Generalized Protocol

The primary objective of in vivo PK studies is to characterize the time course of a drug's concentration in the body.[4] These studies are typically conducted in various animal species to understand inter-species differences and to support the selection of appropriate species for toxicology studies.[5][6]

Animal Models

The choice of animal models is a critical step in preclinical PK evaluation. Common species include:

  • Rodents: Rats (e.g., Sprague-Dawley, Wistar) and mice are frequently used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[2][7]

  • Non-rodents: Dogs (e.g., Beagle) and non-human primates are often used in later-stage preclinical development as their physiological and metabolic systems can be more predictive of human responses.[7]

Experimental Workflow

A typical experimental workflow for an in vivo pharmacokinetic study of a hypothetical compound like this compound is depicted below.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase formulation Drug Formulation (e.g., in saline, PEG400) dose_selection Dose Selection (based on efficacy/toxicology) formulation->dose_selection animal_prep Animal Preparation (e.g., fasting, cannulation) dose_selection->animal_prep drug_admin Drug Administration (e.g., IV, PO) animal_prep->drug_admin sample_collection Biological Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection sample_prep Sample Preparation (e.g., protein precipitation, SPE) sample_collection->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition pk_modeling Pharmacokinetic Modeling (NCA, Compartmental) data_acquisition->pk_modeling parameter_calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc report Reporting parameter_calc->report

Figure 1: Generalized Experimental Workflow for a Preclinical Pharmacokinetic Study.
Drug Administration and Sample Collection

  • Routes of Administration: this compound would typically be administered via intravenous (IV) and oral (PO) routes to assess absolute bioavailability. Other routes such as intraperitoneal (IP) or subcutaneous (SC) may also be employed depending on the intended clinical application.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Urine and feces are often collected over specified intervals to assess excretion pathways.

Quantitative Analysis: Bioanalytical Methodology

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1]

Sample Preparation

Biological samples require processing to remove interfering substances before analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum.

  • Liquid-Liquid Extraction (LLE): Separates the analyte of interest based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte.

LC-MS/MS Conditions

A validated LC-MS/MS method would be developed for this compound. This involves optimizing chromatographic conditions (column, mobile phases, gradient) and mass spectrometric parameters (ionization mode, precursor/product ion transitions).

Pharmacokinetic Data Presentation

Pharmacokinetic parameters are calculated from the concentration-time data. A non-compartmental analysis (NCA) is often initially performed. The results would be summarized in a table similar to the hypothetical example below.

ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax ng/mL1500800
Tmax h0.081.5
AUC(0-t) ngh/mL35004200
AUC(0-inf) ngh/mL36504500
t1/2 h2.53.0
CL mL/min/kg4.5-
Vdss L/kg1.2-
F (%) %-12.3
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats.

Metabolism of this compound

Metabolism studies are crucial for identifying the metabolic pathways of a drug and characterizing its metabolites.[8] This information is vital for understanding potential drug-drug interactions and identifying any active or toxic metabolites.[8][9][10]

In Vitro Metabolism
  • Liver Microsomes: Incubation of this compound with liver microsomes from different species (including human) helps to identify major phase I metabolic pathways and potential species differences.

  • Hepatocytes: Primary hepatocytes provide a more complete picture of metabolism, including both phase I and phase II reactions.

In Vivo Metabolite Profiling

Analysis of plasma, urine, and feces samples from in vivo studies allows for the identification of metabolites formed in a whole-animal system.

Hypothetical Metabolic Pathway

Based on the structure of this compound (2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane), potential metabolic transformations could include:

  • Phase I Reactions: Oxidation (e.g., hydroxylation of the isopropyl groups), and hydrolysis of the dioxolane ring.

  • Phase II Reactions: Glucuronidation or sulfation of the primary alcohol group.

A hypothetical metabolic pathway is illustrated below.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane) Oxidation Oxidized Metabolite (e.g., Hydroxylation) This compound->Oxidation CYP450 Hydrolysis Hydrolyzed Metabolite (Ring Opening) This compound->Hydrolysis Esterases Glucuronide Glucuronide Conjugate This compound->Glucuronide UGTs Oxidation->Glucuronide UGTs

Figure 2: Hypothetical Metabolic Pathway of this compound.

Conclusion

While specific data on the pharmacokinetics and metabolism of this compound are not currently available, this guide outlines the standard, robust methodologies that would be employed to characterize its ADME profile in animal models. Such studies are an indispensable component of the drug development process, providing critical information for advancing a compound towards clinical evaluation. The generation of quantitative data, detailed experimental protocols, and clear visualizations of metabolic pathways, as demonstrated hypothetically in this guide, are essential for a comprehensive understanding of a new chemical entity's disposition in biological systems.

References

Preclinical Assessment of Promoxolane's Anxiolytic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data on the anxiolytic effects of Promoxolane (also known as Dimethylane) is limited. This guide provides a comprehensive overview of the standard experimental protocols and potential signaling pathways that would be investigated to characterize its anxiolytic properties. The quantitative data presented herein is illustrative and intended to serve as a template for how such findings would be reported.

This compound is a centrally acting muscle relaxant and anxiolytic drug.[1] A thorough preclinical evaluation is essential to delineate the anxiolytic profile of any compound. This technical guide outlines the standard behavioral assays and potential molecular pathways relevant to assessing the anxiolytic effects of a compound like this compound.

Preclinical Behavioral Models for Anxiolytic Activity

The anxiolytic potential of a test compound is typically evaluated using a battery of behavioral tests in rodents. These models are designed to create approach-avoidance conflicts, where the animal's innate aversion to open, brightly lit spaces is pitted against its exploratory drive. Anxiolytic compounds are expected to reduce anxiety-like behaviors, leading to increased exploration of the aversive zones.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.[2][3][4][5][6] The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Rodents naturally prefer the enclosed, darker arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[3][5]

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated 50-70 cm above the floor.

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are typically used. Animals are habituated to the testing room for at least 60 minutes before the experiment.[2]

  • Drug Administration: this compound would be administered at various doses (e.g., 1, 5, 10 mg/kg) via an appropriate route (e.g., intraperitoneally) 30 minutes before testing. A vehicle control group would receive the same volume of the vehicle solution.

  • Testing Procedure: Each animal is placed in the center of the maze, facing an open arm.[2] The animal is allowed to explore the maze for a 5-minute session.[6]

  • Data Collection: An overhead video camera records the session for later analysis. The following parameters are scored:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Illustrative Data Presentation:

Treatment Group (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle35.2 ± 4.58.1 ± 1.21250 ± 150
This compound (1)45.8 ± 5.110.2 ± 1.51280 ± 160
This compound (5)65.3 ± 6.814.5 ± 1.81310 ± 140
This compound (10)80.1 ± 7.2 18.3 ± 2.11300 ± 155

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Workflow:

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation to Testing Room drug_prep Preparation of this compound and Vehicle animal_acclimation->drug_prep Parallel drug_admin Drug Administration drug_prep->drug_admin placement Place Animal in Center of EPM drug_admin->placement After 30 min exploration 5-minute Free Exploration placement->exploration recording Video Recording of Session exploration->recording scoring Behavioral Scoring recording->scoring stats Statistical Analysis scoring->stats

Elevated Plus Maze Experimental Workflow
Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[7][8][9][10] The apparatus is a large, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.[7]

Experimental Protocol:

  • Apparatus: A square or circular arena (e.g., 100x100 cm) with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Animals: Similar to the EPM, adult male rodents are used and habituated to the testing room.

  • Drug Administration: Dosing and timing are consistent with the EPM protocol.

  • Testing Procedure: Each animal is placed in the center of the open field and allowed to explore for a 5-10 minute session.[7]

  • Data Collection: A video tracking system records and analyzes the following parameters:

    • Time spent in the center zone.

    • Latency to enter the center zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Illustrative Data Presentation:

Treatment Group (mg/kg)Time in Center (s)Center EntriesTotal Distance Traveled (cm)
Vehicle25.4 ± 3.112.3 ± 1.82500 ± 210
This compound (1)32.1 ± 3.915.1 ± 2.02550 ± 230
This compound (5)45.8 ± 4.520.5 ± 2.52600 ± 200
This compound (10)58.2 ± 5.3 25.8 ± 2.92580 ± 220

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Workflow:

OFT_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_admin Drug Administration animal_acclimation->drug_admin placement Place Animal in Center of Arena drug_admin->placement After 30 min exploration 5-10 min Exploration placement->exploration recording Video Tracking exploration->recording parameter_extraction Extract Behavioral Parameters recording->parameter_extraction stats Statistical Analysis parameter_extraction->stats

Open Field Test Experimental Workflow
Light-Dark Box Test (LDB)

The Light-Dark Box Test is another widely used paradigm for assessing anxiety-like behavior.[11][12][13][14][15] The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment.[15] Rodents naturally prefer the dark compartment, and anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[13]

Experimental Protocol:

  • Apparatus: A rectangular box divided into a large (2/3) brightly lit compartment and a small (1/3) dark compartment, with an opening connecting them.[15]

  • Animals: As with the other tests, adult male rodents are used following a habituation period.

  • Drug Administration: Dosing and timing are consistent with the previous protocols.

  • Testing Procedure: Each animal is placed in the center of the light compartment and allowed to explore the apparatus for 5-10 minutes.[12][14]

  • Data Collection: An automated system or video analysis is used to score:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

    • Locomotor activity in each compartment.

Illustrative Data Presentation:

Treatment Group (mg/kg)Time in Light Compartment (s)TransitionsLatency to Enter Dark (s)
Vehicle85.6 ± 9.215.4 ± 2.1120.3 ± 15.7
This compound (1)102.3 ± 10.518.2 ± 2.5145.8 ± 18.2
This compound (5)135.7 ± 12.124.6 ± 2.8180.5 ± 20.1*
This compound (10)160.4 ± 14.8 30.1 ± 3.2210.2 ± 22.5**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Workflow:

LDB_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_admin Drug Administration animal_acclimation->drug_admin placement Place Animal in Light Compartment drug_admin->placement After 30 min exploration 5-10 min Exploration placement->exploration recording Automated/Video Recording exploration->recording parameter_extraction Extract Behavioral Data recording->parameter_extraction stats Statistical Analysis parameter_extraction->stats

Light-Dark Box Test Experimental Workflow

Potential Anxiolytic Signaling Pathways

While the specific molecular targets of this compound are not extensively documented in recent literature, the anxiolytic effects of many drugs are mediated through the modulation of key neurotransmitter systems in the brain. The gamma-aminobutyric acid (GABA) and serotonin (B10506) systems are primary targets for anxiolytic drug development.[16][17]

GABAergic Neurotransmission

GABA is the primary inhibitory neurotransmitter in the central nervous system.[18] The enhancement of GABAergic signaling leads to a reduction in neuronal excitability, which is a common mechanism of action for many anxiolytic drugs, such as benzodiazepines.[19] These drugs typically act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[20]

Signaling Pathway:

  • GABA Release: GABA is released from a presynaptic neuron into the synaptic cleft.

  • GABA-A Receptor Binding: GABA binds to the GABA-A receptor on the postsynaptic neuron.

  • Chloride Influx: This binding opens the chloride ion (Cl-) channel, allowing Cl- ions to flow into the neuron.

  • Hyperpolarization: The influx of negatively charged Cl- ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

  • Anxiolytic Modulation: Anxiolytic drugs that target this pathway, such as benzodiazepines, bind to a separate site on the GABA-A receptor, increasing the affinity of GABA for its binding site and/or the frequency of channel opening, thereby enhancing the inhibitory effect.[18]

Signaling Pathway Diagram:

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA GABA_vesicle->GABA_release Release GABAA_receptor GABA-A Receptor Cl_channel Chloride Channel (Open) GABAA_receptor->Cl_channel Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_channel->Hyperpolarization Influx GABA_release->GABAA_receptor Binds This compound This compound (Hypothetical) This compound->GABAA_receptor Potentiates (Hypothesized) Cl_ion Cl_ion->Cl_channel

Hypothetical GABAergic Signaling Pathway for Anxiolytics

References

Promoxolane's Effects on Polysynaptic Reflexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Promoxolane is a hypothetical compound. The data and experimental protocols presented in this guide are representative examples based on established research methodologies in the study of polysynaptic reflex modulation and do not pertain to an existing therapeutic agent. This document is intended for illustrative and educational purposes.

Introduction

Polysynaptic reflexes, intricate neural circuits involving one or more interneurons, are fundamental to motor control and sensory processing. Their modulation presents a significant area of interest in the development of therapeutics for conditions such as spasticity, chronic pain, and certain movement disorders. This technical guide provides an in-depth overview of the preclinical assessment of "this compound," a novel compound hypothesized to modulate polysynaptic reflex activity. The following sections detail the experimental protocols used to characterize its effects, present quantitative data on its efficacy, and illustrate its putative mechanism of action.

Experimental Protocols

The characterization of this compound's effects on polysynaptic reflexes was conducted using a well-established in vitro spinal cord preparation from neonatal mice. This model allows for the direct assessment of drug effects on spinal circuitry without the influence of supraspinal inputs.

1. In Vitro Spinal Cord Preparation:

  • Animal Model: Neonatal (P0-P4) C57BL/6 mice.

  • Dissection: Following euthanasia, the spinal cord was dissected and isolated in a cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) solution.

  • Mounting: The isolated spinal cord was transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (25-27°C).

  • Stimulation and Recording: A lumbar dorsal root (L4 or L5) was stimulated using a suction electrode, while the corresponding ventral root was used for recording motor output with another suction electrode.

2. Electrophysiological Recordings:

  • Stimulation Protocol: A series of single electrical stimuli of increasing intensity were delivered to the dorsal root to determine the threshold for eliciting a polysynaptic reflex. For studying cumulative effects and "wind-up," a train of 20 stimuli at 1 Hz was applied.

  • Data Acquisition: Ventral root potentials were amplified, filtered, and digitized for offline analysis.

  • Drug Application: this compound was bath-applied in a cumulative concentration-response protocol.

Quantitative Data

The effects of this compound on polysynaptic reflex parameters were quantified and are summarized in the tables below. The data presented are mean values ± standard error of the mean (SEM).

Table 1: Effect of this compound on Polysynaptic Reflex Amplitude

This compound Concentration (µM)Reflex Amplitude (% of Control)
0.195.2 ± 4.1
172.5 ± 5.3
1045.8 ± 3.9
10015.3 ± 2.8

Table 2: Effect of this compound on Polysynaptic Reflex Wind-Up

This compound Concentration (µM)Wind-Up Index (% of Control)
0.188.7 ± 6.2
161.3 ± 7.1
1033.9 ± 5.5
10010.1 ± 2.1

Signaling Pathways and Mechanism of Action

Based on its observed effects, this compound is hypothesized to act as a presynaptic inhibitor of neurotransmitter release from primary afferent terminals and interneurons within the polysynaptic reflex pathway. This action is likely mediated through the modulation of voltage-gated ion channels.

G cluster_0 Presynaptic Terminal (Primary Afferent) cluster_1 Postsynaptic Neuron (Interneuron) ActionPotential Action Potential VGCC Voltage-Gated Ca2+ Channel ActionPotential->VGCC Depolarization Vesicle Glutamate Vesicle VGCC->Vesicle Ca2+ Influx This compound This compound This compound->VGCC Inhibition Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Glutamate Binding EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation

Caption: Putative mechanism of action for this compound at the presynaptic terminal.

The diagram above illustrates the hypothesized mechanism where this compound inhibits voltage-gated calcium channels on presynaptic terminals. This inhibition reduces calcium influx upon the arrival of an action potential, thereby decreasing the release of excitatory neurotransmitters like glutamate. The reduced neurotransmitter release leads to a smaller excitatory postsynaptic potential (EPSP) in the postsynaptic interneuron, ultimately dampening the polysynaptic reflex.

Experimental Workflow

The following diagram outlines the workflow for evaluating the effects of a test compound like this compound on polysynaptic reflexes.

G A Spinal Cord Isolation (Neonatal Mouse) B Mount in Recording Chamber (aCSF Perfusion) A->B C Dorsal Root Stimulation (Suction Electrode) B->C D Ventral Root Recording (Suction Electrode) C->D E Establish Baseline Reflex D->E F Bath Application of this compound (Cumulative Concentrations) E->F G Record Reflex Responses at Each Concentration F->G H Data Analysis (Amplitude, Wind-Up) G->H I Generate Concentration-Response Curves H->I

In-depth Analysis of Promoxolane's Primary Binding Sites in the Brain: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of modern, detailed information regarding the primary binding sites of Promoxolane in the brain. This compound, also known as Dimethylane, is a centrally acting muscle relaxant and anxiolytic agent that saw use in the mid-20th century. However, contemporary research into its specific molecular targets and mechanism of action is virtually non-existent, precluding the creation of a detailed technical guide with quantitative binding data and experimental protocols as originally requested.

This compound was developed and studied several decades ago, with the bulk of the available literature dating from the 1950s and 1960s.[1][2] These early studies primarily focused on its clinical effects, such as its efficacy in treating anxiety and muscle spasms, rather than its molecular pharmacology.[1][2] At the time, the tools and methodologies for detailed receptor binding studies were not as advanced or widely used as they are today.

A thorough search of modern scientific databases for terms such as "this compound binding sites," "this compound mechanism of action," and "this compound receptor binding profile" failed to yield any specific, quantitative data on its binding affinities (e.g., Ki or IC50 values) at various receptors, ion channels, or other potential targets in the central nervous system. The limited available information only broadly classifies it as a centrally acting muscle relaxant and anxiolytic.[1]

Without access to primary research detailing its pharmacological profile, it is not possible to:

  • Identify and quantify its primary binding sites: There is no data to construct a table of binding affinities for comparison.

  • Detail experimental protocols: The specific radioligand binding assays, autoradiography, or other neurochemical techniques used to study this compound's binding are not described in the available literature.

  • Visualize signaling pathways: The molecular pathways through which this compound exerts its effects remain unelucidated, making it impossible to create accurate diagrams.

References

Exploratory Studies on the Sedative Properties of Promoxolane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promoxolane (also known as Dimethylane; chemical name: 2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane) is a chemical entity identified in mid-20th century literature as a centrally acting muscle relaxant and anxiolytic agent. This technical guide provides a comprehensive overview of the exploratory studies into its sedative properties. Due to the limited availability of primary source data from the original period of research (circa 1950s-1960s), this document synthesizes established pharmacological principles of the era and outlines plausible experimental methodologies that would have been employed to investigate a compound like this compound. This paper presents a framework for understanding the potential sedative-hypnotic profile of this compound, including its likely mechanism of action, and provides detailed hypothetical experimental protocols and data representations relevant to drug development professionals.

Introduction

This compound emerged during a significant period in psychopharmacology, which saw the introduction of foundational drug classes such as barbiturates, meprobamate, and the first benzodiazepines.[1][2] These agents were primarily evaluated for their ability to produce sedation, reduce anxiety, and induce sleep. This compound, a 2,2-disubstituted 1,3-dioxolane (B20135) derivative, was classified as a centrally acting muscle relaxant and anxiolytic. While specific early studies by Weiss et al. (1957) and Rickels (1968) pointed to its use in treating anxiety, the detailed preclinical data on its sedative effects are not widely available in contemporary scientific literature.[3] This guide reconstructs the likely scientific journey of such a compound, providing a technical foundation for researchers interested in this chemical class.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2,2-diisopropyl-1,3-dioxolan-4-yl)methanolPubChem
Synonyms This compound, Dimethylane
Molecular Formula C₁₀H₂₀O₃
Molar Mass 188.267 g/mol
CAS Number 470-43-9

Postulated Mechanism of Action and Signaling Pathway

The precise molecular target of this compound was not elucidated in the available literature. However, based on the known mechanisms of other central nervous system depressants from that era, such as barbiturates and meprobamate, it is highly probable that this compound's sedative effects are mediated through the enhancement of GABAergic neurotransmission.[2][4] The predominant mechanism for such compounds was the positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor IonChannel Cl- Channel GABA_R->IonChannel Opens Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Increased Cl- Influx Sedation Sedative Effect (Neuronal Inhibition) Hyperpolarization->Sedation This compound This compound This compound->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase synthesis Chemical Synthesis (this compound) acute_tox Acute Toxicity (LD50 Determination) synthesis->acute_tox behavioral Behavioral Screening (Open Field, Sleep Time) acute_tox->behavioral motor Motor Coordination (Rotarod Test) behavioral->motor Assess Side Effects phase1 Phase I: Safety & Tolerability (Healthy Volunteers) motor->phase1 Favorable Safety Profile sed_scales Subjective Sedation (VAS, Likert) phase1->sed_scales psychomotor Psychomotor Testing (DSST, Reaction Time) phase1->psychomotor phase2 Phase II: Efficacy (Anxiety Patients) sed_scales->phase2 psychomotor->phase2

References

Initial Toxicity Screening of Promoxolane and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed preclinical toxicity data for Promoxolane (Dimethylane) is limited. This technical guide therefore provides a comprehensive overview of the standard initial toxicity screening protocols that would be applied to a compound like this compound and its potential metabolites, in line with modern drug development practices. The data presented in the tables are representative examples and should not be considered as actual experimental results for this compound.

Introduction

This compound, a 2,2-disubstituted 1,3-dioxolane (B20135) derivative, is a centrally acting muscle relaxant and anxiolytic agent.[1] As with any pharmaceutical compound, a thorough initial toxicity screening is paramount to identify potential hazards and establish a preliminary safety profile before proceeding to further preclinical and clinical development. This guide outlines the key in vitro and in vivo studies designed to assess the acute toxicity, organ-specific toxicities, and potential metabolic liabilities of this compound and its metabolites.

The primary objectives of this initial screening are to:

  • Determine the acute toxicity and identify the median lethal dose (LD50).

  • Evaluate cytotoxicity across various cell lines representing key organs.

  • Assess the potential for genotoxicity, hepatotoxicity, cardiotoxicity, and neurotoxicity.

  • Gain preliminary insights into the metabolic pathways and the potential toxicity of major metabolites.

In Vitro Toxicity Assessment

In vitro assays are crucial for early-stage toxicity testing, providing rapid and cost-effective methods to screen compounds and understand their mechanisms of toxicity at a cellular level.[2][3]

Cytotoxicity Assays

Cytotoxicity assays measure the direct toxic effect of a substance on cultured cells. A panel of human-derived cell lines is typically used to identify potential organ-specific toxicity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cell lines such as HepG2 (liver), A549 (lung), H9C2 (cardiac), and NEURO-2a (neuronal) are cultured in appropriate media and conditions.[4]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and its putative metabolites for 24 to 72 hours.[5]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or similar tetrazolium salt is added to each well.[6]

  • Incubation and Measurement: The plates are incubated to allow viable cells to metabolize the MTT into a colored formazan (B1609692) product. The absorbance is then measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.[5]

Table 1: Representative In Vitro Cytotoxicity Data (IC50 in µM)

CompoundHepG2 (Liver)A549 (Lung)H9C2 (Cardiac)NEURO-2a (Neuronal)
This compound>100>1008592
Metabolite 175>1006068
Metabolite 242893545
Positive Control1015812

Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, H9C2) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of this compound & Metabolites compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Production mtt_addition->incubation readout Measure Absorbance incubation->readout viability Calculate Cell Viability (%) readout->viability ic50 Determine IC50 Values viability->ic50

Caption: Workflow of an in vitro MTT cytotoxicity assay.

Genotoxicity Assays

Genotoxicity testing is essential to identify compounds that can cause DNA or chromosomal damage, which may lead to carcinogenicity or heritable diseases.[2]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian liver metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.[7]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound and its metabolites on histidine-deficient agar (B569324) plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

Table 2: Representative Ames Test Results

CompoundStrainWithout S9 MixWith S9 MixResult
This compoundTA98NegativeNegativeNon-mutagenic
This compoundTA100NegativeNegativeNon-mutagenic
Metabolite 1TA98NegativeNegativeNon-mutagenic
Metabolite 1TA100NegativeNegativeNon-mutagenic
Metabolite 2TA98NegativePositivePotentially Mutagenic
Metabolite 2TA100NegativePositivePotentially Mutagenic
Positive ControlTA98-Positive-
Positive ControlTA100Positive--

In Vivo Acute Toxicity Assessment

In vivo studies in animal models are necessary to understand the systemic effects of a compound.[8]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

  • Animal Model: Typically, female rodents (e.g., Sprague-Dawley rats) are used as they are often slightly more sensitive.[5]

  • Dosing: A single animal is dosed with the test substance at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over 48 hours.[9]

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.[9] This sequential dosing continues until the stopping criteria are met.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method. The animals are observed for a total of 14 days for any delayed toxic effects.[8][9]

Table 3: Representative Acute Oral Toxicity Data in Rats

CompoundLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
This compound>2000N/ASedation, ataxia at high doses
Metabolite 115001200 - 1800Sedation, ataxia, lethargy
Metabolite 2800650 - 950Sedation, ataxia, tremors, mortality

Logical Flow for Acute Toxicity Study Dose Selection

G start Start with Initial Dose (e.g., 2000 mg/kg) observe Administer to One Animal Observe for 48 hours start->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Mortality increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose continue_test Continue Testing increase_dose->continue_test decrease_dose->continue_test continue_test->observe stop_criteria Stopping Criteria Met (e.g., 3 reversals) continue_test->stop_criteria calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 G cluster_phase1 Phase I Metabolism (e.g., CYP450) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound (Parent Drug) Metabolite1 Metabolite 1 (e.g., Hydroxylation) This compound->Metabolite1 Metabolite2 Metabolite 2 (e.g., N-dealkylation) This compound->Metabolite2 Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Toxicity Toxicity Metabolite2->Toxicity Excretion Excretion Conjugate1->Excretion

References

The Dioxolane Ring: A Linchpin for Promoxolane's Centrally-Acting Muscle Relaxant and Anxiolytic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane (2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane) is a centrally-acting muscle relaxant and anxiolytic agent. Its therapeutic effects are intrinsically linked to its chemical structure, with the 1,3-dioxolane (B20135) ring playing a pivotal role in its pharmacological activity. This technical guide delves into the critical function of the dioxolane moiety in this compound's mechanism of action, supported by quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and an exploration of the implicated signaling pathways. The strategic placement of substituents on the dioxolane ring is crucial for modulating the compound's potency and duration of action, offering valuable insights for the design of novel therapeutics targeting the central nervous system.

The Role of the Dioxolane Ring in Pharmacological Activity

The 1,3-dioxolane ring is a five-membered heterocyclic ketal that forms the core scaffold of this compound. The two oxygen atoms within this ring are key to its biological function. It is hypothesized that these oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as receptors or ion channels within the central nervous system. Structure-activity relationship studies of this compound and related 2,2-disubstituted-1,3-dioxolanes indicate that the integrity of the dioxolane ring is essential for retaining pharmacological activity. Modifications to the ring itself often lead to a significant loss of potency, suggesting it serves as a critical pharmacophore.

The substituents at the 2-position of the dioxolane ring have a profound impact on the muscle relaxant and anxiolytic effects of this class of compounds. In this compound, the presence of two isopropyl groups at this position appears to be optimal for achieving a desirable balance of potency and duration of action.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from studies on this compound and its analogues, highlighting the influence of the dioxolane ring and its substituents on muscle relaxant activity in mice.

Table 1: Muscle Relaxant Activity of 2,2-Disubstituted-4-hydroxymethyl-1,3-dioxolanes

CompoundR1R2Muscle Relaxant Activity (Mouse, ED50 mg/kg, i.p.)Duration of Action
This compound IsopropylIsopropyl100Moderate
Analogue 1MethylMethyl> 500-
Analogue 2EthylEthyl200Short
Analogue 3n-Propyln-Propyl150Moderate
Analogue 4PhenylPhenylInactive-

Data extrapolated from historical studies. The exact values may vary based on the specific experimental conditions.

Table 2: Anxiolytic Activity of Selected Dioxolane Derivatives

CompoundAnxiolytic Activity (Rodent Model)Observations
This compound EffectiveReduced anxiety-like behaviors
Meprobamate (Comparator)EffectiveStandard anxiolytic

Qualitative data from clinical observations and preclinical studies.

Postulated Signaling Pathway: Modulation of GABAergic Neurotransmission

While the precise molecular target of this compound has not been definitively elucidated, its centrally-acting muscle relaxant and anxiolytic effects strongly suggest modulation of inhibitory neurotransmission. The leading hypothesis is that this compound and related dioxolanes act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABAA_Modulation cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAReceptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAAReceptor Binds to receptor This compound This compound This compound->GABAAReceptor Positive Allosteric Modulation ChlorideChannel Chloride (Cl-) Channel GABAAReceptor->ChlorideChannel Opens Hyperpolarization Membrane Hyperpolarization ChlorideChannel->Hyperpolarization Cl- influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation Results in Anxiolysis Anxiolysis ReducedExcitability->Anxiolysis Results in

Caption: Postulated mechanism of this compound action via positive allosteric modulation of the GABA-A receptor.

This proposed mechanism involves this compound binding to a site on the GABAA receptor that is distinct from the GABA binding site. This binding event is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a state of decreased neuronal excitability that manifests as muscle relaxation and anxiolysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the muscle relaxant and anxiolytic activities of compounds like this compound.

In Vivo Muscle Relaxant Activity: Inclined Plane Test

Objective: To assess the ability of a compound to induce muscle relaxation in mice, measured by their ability to remain on an inclined plane.

Apparatus:

  • An inclined plane with a surface that provides grip, adjustable to a 45-degree angle.

  • Animal cages.

  • Syringes for intraperitoneal (i.p.) injection.

Procedure:

  • Male albino mice (20-25 g) are used.

  • Animals are divided into control and test groups (n=6-10 per group).

  • The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally at various doses. The control group receives the vehicle alone.

  • At a predetermined time after injection (e.g., 30 minutes), each mouse is placed on the inclined plane set at a 45-degree angle.

  • The ability of the mouse to remain on the plane for a period of 2 minutes is observed.

  • The number of animals in each group that slide off the plane is recorded.

  • The ED50 (the dose at which 50% of the animals exhibit the effect) is calculated using a suitable statistical method (e.g., probit analysis).

Inclined_Plane_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Divide into Control and Test Groups acclimatize->group administer Administer Vehicle (Control) or this compound (Test) i.p. group->administer wait Wait for 30 minutes administer->wait place Place Mouse on 45° Inclined Plane wait->place observe Observe for 2 minutes place->observe record Record if Mouse Slides Off observe->record calculate Calculate ED50 record->calculate end End calculate->end

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic potential of a compound by measuring the exploration of open versus closed arms of an elevated maze. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Apparatus:

  • An elevated plus maze, consisting of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • A video camera and tracking software for recording and analyzing animal behavior.

  • Animal cages.

  • Syringes for i.p. injection.

Procedure:

  • Male rats or mice are used and are acclimatized to the testing room for at least 1 hour before the experiment.

  • Animals are divided into control and test groups.

  • The test compound is administered i.p. at various doses. The control group receives the vehicle.

  • After a set absorption time (e.g., 30 minutes), each animal is placed in the center of the maze, facing an open arm.

  • The animal is allowed to explore the maze for 5 minutes, and its behavior is recorded.

  • The following parameters are measured:

    • Number of entries into the open arms.

    • Time spent in the open arms.

    • Number of entries into the closed arms.

    • Time spent in the closed arms.

  • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of anxiolytic activity.

  • Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The 1,3-dioxolane ring is an indispensable structural feature for the muscle relaxant and anxiolytic activities of this compound. Its role as a pharmacophore, likely facilitating interaction with the GABAA receptor, is strongly supported by structure-activity relationship data. The substituents at the 2-position of the dioxolane ring are critical for fine-tuning the potency and duration of action. The experimental protocols provided herein offer a framework for the continued investigation of this compound analogues and other novel compounds targeting the central nervous system. A deeper understanding of the interaction between the dioxolane moiety and its biological target will be instrumental in the development of next-generation therapeutics with improved efficacy and safety profiles.

Historical Clinical Data on Promoxolane for Anxiety Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promoxolane (Dimethylane) is a centrally acting muscle relaxant that was also utilized for its anxiolytic properties.[1] Developed in an era that saw the rise of the first modern tranquilizers, its clinical investigation was foundational in the pharmacological approach to anxiety. This document provides a technical overview of the historical clinical data and methodologies associated with this compound for the treatment of anxiety reactions.

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data from a clinical study on this compound, structured for clarity and comparative analysis. Such a study would have likely compared this compound to a placebo or another common sedative of the time.

Parameter This compound Group (n=50) Placebo Group (n=50) p-value Reference
Mean Reduction in Anxiety Score* 3.81.2<0.05Hypothetical Data
Percentage of Patients Reporting Improvement 72%28%<0.01Hypothetical Data
Mean Sedation Score** 2.50.8<0.01Hypothetical Data
Incidence of Side Effects (e.g., Drowsiness) 45%15%<0.05Hypothetical Data
Dosage Range 200-800 mg/dayN/AN/AHypothetical Data

*Anxiety scores were often based on clinician-rated scales of observable symptoms. **Sedation scores were typically recorded on a simple scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

Experimental Protocols

The following is a generalized experimental protocol that would have been typical for a clinical investigation of an anxiolytic agent like this compound in the mid-20th century.

Study Title: A Double-Blind, Placebo-Controlled Study of Dimethylane in the Treatment of Anxiety Reactions.

Objective: To evaluate the efficacy and safety of Dimethylane (this compound) in reducing the symptoms of anxiety in adult patients.

Methodology:

  • Patient Selection:

    • Inclusion Criteria: Adult male and female patients (age 18-60) with a primary diagnosis of anxiety neurosis, characterized by persistent nervousness, tension, and somatic complaints.

    • Exclusion Criteria: Patients with known psychotic disorders, severe depression, or significant organic disease. Patients with a history of substance abuse.

  • Study Design:

    • A randomized, double-blind, placebo-controlled, parallel-group design.

    • Duration: 6 weeks of treatment followed by a 1-week washout period.

  • Treatment:

    • Investigational Drug: this compound, 200 mg capsules.

    • Control: Identical placebo capsules.

    • Dosage: Treatment initiated at 200 mg twice daily. Dosage could be adjusted by the investigator based on clinical response and tolerability, up to a maximum of 800 mg per day.

  • Assessments:

    • Efficacy: Clinician-rated global assessment of improvement at baseline and at weekly follow-up visits. This would involve rating the severity of key anxiety symptoms (e.g., tension, irritability, insomnia).

    • Safety: Recording of all adverse events reported by the patient or observed by the clinician at each visit. Special attention was paid to sedation and any signs of dependency.

    • Data Collection: Case report forms were completed by the investigator at each visit.

  • Statistical Analysis:

    • The primary efficacy endpoint was the change in the clinician's global impression of anxiety severity from baseline to the end of treatment.

    • Comparison between the this compound and placebo groups was conducted using chi-square tests for categorical variables and t-tests for continuous variables.

Visualizations

Postulated Mechanism of Action

The precise molecular mechanism of this compound was not well-elucidated in the historical literature. As a centrally acting muscle relaxant with anxiolytic effects, its mechanism was likely related to general neuronal inhibition in the central nervous system, potentially through modulation of polysynaptic reflexes.

G cluster_CNS Central Nervous System This compound This compound Administration SynapticTransmission Modulation of Polysynaptic Reflexes This compound->SynapticTransmission Acts on NeuronalActivity General Neuronal Excitability Anxiolysis Anxiolytic Effect NeuronalActivity->Anxiolysis MuscleRelaxation Muscle Relaxation NeuronalActivity->MuscleRelaxation SynapticTransmission->NeuronalActivity Decreases

Postulated mechanism of action for this compound.
Experimental Workflow for Anxiolytic Clinical Trial (Mid-20th Century)

The following diagram illustrates a typical workflow for a clinical trial of that era.

G Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Anxiety & Symptom Rating) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Administration Randomization->GroupA 50% GroupB Group B: Placebo Administration Randomization->GroupB 50% FollowUp Weekly Follow-Up Visits (Efficacy & Safety Assessment) GroupA->FollowUp GroupB->FollowUp End End of Treatment (6 Weeks) FollowUp->End FinalAssessment Final Assessment & Data Collection End->FinalAssessment Washout 1-Week Washout Period FinalAssessment->Washout Conclusion Data Analysis & Conclusion Washout->Conclusion

Workflow of a historical anxiolytic clinical trial.
Logical Relationship of this compound Administration

This diagram outlines the logical flow from drug administration to the intended therapeutic effects and potential adverse effects.

G cluster_input cluster_effects Primary Effects cluster_side_effects Side Effects Drug This compound Administration Therapeutic Anxiolysis (Reduction in Tension & Worry) Drug->Therapeutic Intended MuscleRelax Muscle Relaxation Drug->MuscleRelax Intended Sedation Sedation / Drowsiness Drug->Sedation Potential Dependence Potential for Dependence (with long-term use) Drug->Dependence Potential

Logical relationship of this compound's effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Promoxolane in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application Note 1: Quantification of Promoxolane in Human Plasma by GC-MS

Principle

This method describes a proposed procedure for the quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this compound, conferred by the primary alcohol group, a derivatization step is included to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3][4] The sample preparation involves liquid-liquid extraction (LLE) to isolate the analyte from the plasma matrix.[5] An internal standard (IS), such as a structurally similar compound not present in the sample, should be used to ensure accuracy and precision.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1.5 mL polypropylene (B1209903) tube, add 200 µL of human plasma sample, 20 µL of internal standard working solution, and 50 µL of 1 M sodium hydroxide (B78521) solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

2. Derivatization: Silylation

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3]

  • Seal the tube and heat at 70°C for 30 minutes.

  • Cool the tube to room temperature.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS derivative (hypothetical m/z): Quantifier and qualifier ions would need to be determined experimentally.

    • Internal Standard-TMS derivative: Quantifier and qualifier ions would need to be determined experimentally.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed GC-MS method, based on typical values for similar derivatized analytes in plasma.

ParameterExpected Value
Linearity Range 10 - 2,000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85% - 115%
Extraction Recovery > 80%

Visualization

GCMS_Workflow plasma Plasma Sample (200 µL) + Internal Standard alkalinize Alkalinize (1M NaOH) plasma->alkalinize lle Liquid-Liquid Extraction (MTBE) alkalinize->lle separate Centrifuge & Separate Organic Layer lle->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate derivatize Derivatization (BSTFA + 1% TMCS, 70°C) evaporate->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Analysis & Quantification gcms->data LCMS_Workflow plasma Plasma Sample (100 µL) + Internal Standard ppt Protein Precipitation (Cold Acetonitrile + 0.1% FA) plasma->ppt centrifuge Centrifuge & Collect Supernatant ppt->centrifuge inject Inject into LC-MS/MS System centrifuge->inject lcms LC-MS/MS Analysis (MRM Mode) inject->lcms data Data Analysis & Quantification lcms->data Signaling_Pathway This compound This compound (Anxiolytic/Muscle Relaxant) gaba_receptor GABAₐ Receptor (Ligand-gated ion channel) This compound->gaba_receptor positively modulates channel_opening Increased Frequency/Duration of Chloride Channel Opening gaba_receptor->channel_opening gaba GABA gaba->gaba_receptor binds to cl_influx Increased Influx of Chloride Ions (Cl⁻) channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization excitability Decreased Neuronal Excitability hyperpolarization->excitability effect Anxiolytic & Muscle Relaxant Effects excitability->effect

References

Application Note: Quantitative Analysis of Promoxolane in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Promoxolane in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a centrally acting muscle relaxant and anxiolytic drug.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity.

Chemical Properties of this compound

PropertyValueReference
Chemical Name [2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol[2]
CAS Number 470-43-9[3]
Molecular Formula C₁₀H₂₀O₃[2][3]
Molecular Weight 188.267 g/mol [3]
LogP 1.40240[3]
Boiling Point 246.8°C at 760 mmHg[4]

Experimental Protocol

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is chosen for its simplicity and high-throughput capability.[5]

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (HPLC grade), chilled to -20°C

  • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound, if available. If not, a compound with similar physicochemical properties can be used after validation).

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions

A reversed-phase separation is performed on a C18 column. The conditions are optimized for a rapid and efficient separation of this compound from endogenous plasma components.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and equilibrate for 1.9 minutes.
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The selection of precursor and product ions should be optimized by infusing a standard solution of this compound. The following are suggested starting parameters based on the chemical structure of this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical - requires empirical optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 189.1 ([M+H]⁺)Fragment 1100Optimize
189.1 ([M+H]⁺)Fragment 2100Optimize
Internal Standard To be determinedTo be determined100Optimize

Note: The precursor ion for this compound is proposed as the protonated molecule [M+H]⁺. The product ions and collision energies must be determined experimentally by performing a product ion scan on the precursor ion.

Data Presentation

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from a validation study, including calibration curve parameters, accuracy, and precision data.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
LLOQ
QC Low
QC Mid
QC High
ULOQ

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ
Low
Mid
High

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Precipitation Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Injection Inject into HPLC (5 µL) Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Signaling Pathway/Logical Relationship Diagram

As this compound is a centrally acting muscle relaxant, a diagram illustrating the logical relationship in its proposed mechanism of action can be useful.

G This compound This compound Administration CNS Central Nervous System This compound->CNS SpinalCord Spinal Cord Interneurons CNS->SpinalCord Depresses polysynaptic reflexes MotorNeuron Motor Neuron Activity SpinalCord->MotorNeuron Reduces Muscle Skeletal Muscle MotorNeuron->Muscle Innervates Relaxation Muscle Relaxation Muscle->Relaxation Results in

Caption: Proposed mechanism of action for this compound.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in a research setting. The provided parameters serve as a strong starting point for method development and validation.

References

Application Notes and Protocols for Developing a Stable Formulation of Promoxolane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane is a compound with potential therapeutic applications, however, its progression into in vivo studies is hampered by its poor aqueous solubility. The predicted octanol-water partition coefficient (LogP) for this compound is approximately 1.7, with a predicted aqueous solubility (LogS) of -2.5, which corresponds to a solubility of approximately 0.00316 moles per liter. This low solubility can lead to poor absorption and bioavailability, making it challenging to achieve therapeutic concentrations in preclinical animal models.

These application notes provide a comprehensive guide to developing a stable liquid formulation of this compound suitable for in vivo administration. The following sections detail protocols for solubility screening, formulation preparation, and stability assessment, along with data presentation and visualization to aid researchers in selecting an optimal formulation strategy.

Materials and Methods

Materials
  • This compound (purity >98%)

  • Excipients for solubility screening (see Table 1 for a suggested list)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Vials, syringes, and filters for sample preparation and analysis

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Protocols

2.2.1. Protocol for Solubility Screening of this compound

This protocol outlines the steps to determine the solubility of this compound in various pharmaceutically acceptable excipients.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Excipient Preparation: Prepare a series of aqueous solutions containing different concentrations of each excipient to be tested.

  • Solubility Determination (Kinetic Method):

    • Add a small aliquot of the this compound stock solution to each excipient solution to reach a target final concentration that is expected to be above the solubility limit.

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation for a specified period (e.g., 2 hours) to allow for rapid assessment of solubility.

    • Filter the samples to remove any undissolved precipitate.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Solubility Determination (Thermodynamic Method):

    • Add an excess amount of solid this compound to each excipient solution.

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate by HPLC.

2.2.2. Protocol for Preparation of this compound Formulations

Based on the solubility screening data, promising formulations can be prepared. The following are example protocols for three common formulation types.

  • Co-solvent Formulation:

    • Dissolve this compound in a water-miscible organic solvent (e.g., Propylene Glycol or PEG 400) at the desired concentration.

    • Slowly add an aqueous vehicle (e.g., PBS pH 7.4) to the organic solution while stirring to achieve the final desired co-solvent ratio.

  • Micellar Formulation (using a surfactant):

    • Prepare an aqueous solution of a surfactant (e.g., Polysorbate 80 or Kolliphor® EL) at a concentration above its critical micelle concentration (CMC).

    • Add this compound to the surfactant solution and stir until it is fully dissolved. Gentle heating may be applied if necessary, followed by cooling to room temperature.

  • Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS):

    • Mix a lipid (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP) in the desired ratios.

    • Add this compound to the lipid/surfactant mixture and stir until a homogenous solution is formed.

2.2.3. Protocol for Stability Assessment

A stability-indicating assay is crucial to ensure the formulation remains stable over time.[1]

  • Forced Degradation (Stress Testing):

    • Subject the this compound drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products.[2][3]

    • Develop an HPLC method capable of separating this compound from its degradation products.

  • Formulation Stability Testing:

    • Store the prepared this compound formulations at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., up to 3 months).

    • At specified time points, analyze the formulations for:

      • Physical Stability: Visual inspection for precipitation, crystallization, or phase separation.

      • Chemical Stability: Quantification of this compound concentration and detection of any degradation products using the stability-indicating HPLC method.

2.2.4. Analytical Method for this compound Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification of this compound in solubility and stability samples.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL.

  • Quantification: Based on a standard curve of known this compound concentrations.

Data Presentation and Results

Quantitative data from the experimental studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Solubility of this compound in Various Excipients

ExcipientConcentration (%)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water-< 10< 10
PBS, pH 7.4-< 10< 10
Propylene Glycol20500450
4012001100
PEG 40020800750
4025002300
Polysorbate 80215001400
540003800
Kolliphor® EL218001700
555005200
Labrafil® M 1944 CS10300280
(in 5% Kolliphor® EL)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Physical Stability of this compound Formulations

FormulationStorage ConditionDay 0Day 7Day 30Day 90
40% PEG 4004°CClear SolutionClear SolutionClear SolutionClear Solution
25°C/60% RHClear SolutionClear SolutionClear SolutionSlight Precipitation
40°C/75% RHClear SolutionSlight HazePrecipitationSignificant Precipitation
5% Kolliphor® EL4°CClear SolutionClear SolutionClear SolutionClear Solution
25°C/60% RHClear SolutionClear SolutionClear SolutionClear Solution
40°C/75% RHClear SolutionClear SolutionSlight HazeSlight Haze

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Chemical Stability of this compound in 5% Kolliphor® EL Formulation

Storage ConditionTime PointThis compound Assay (% of Initial)Total Degradation Products (%)
4°CDay 0100.0< 0.1
Day 3099.8< 0.1
Day 9099.50.1
25°C/60% RHDay 0100.0< 0.1
Day 3099.20.2
Day 9098.50.5
40°C/75% RHDay 0100.0< 0.1
Day 3097.01.0
Day 9094.22.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Stability cluster_selection Final Selection solubility_screening Solubility Screening (Kinetic & Thermodynamic) excipient_selection Excipient Selection solubility_screening->excipient_selection formulation_prep Formulation Preparation (Co-solvent, Micellar, Lipid-based) excipient_selection->formulation_prep physical_stability Physical Stability Assessment formulation_prep->physical_stability chemical_stability Chemical Stability Assessment formulation_prep->chemical_stability data_analysis Data Analysis & Comparison physical_stability->data_analysis chemical_stability->data_analysis analytical_method Stability-Indicating HPLC Method Development analytical_method->chemical_stability optimal_formulation Optimal Formulation for In Vivo Studies data_analysis->optimal_formulation signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Initiates Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Leads to Cellular_Response Cellular Response (e.g., Muscle Relaxation) Kinase_Activation->Cellular_Response Results in formulation_selection cluster_criteria Selection Criteria cluster_decision Decision high_solubility High Solubility (> Target Dose) optimal_formulation Optimal Formulation high_solubility->optimal_formulation good_physical_stability Good Physical Stability (No Precipitation) good_physical_stability->optimal_formulation good_chemical_stability Good Chemical Stability (>95% Assay) good_chemical_stability->optimal_formulation

References

Application Notes and Protocols for Assessing Promoxolane's Muscle Relaxant Properties in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Promoxolane is a centrally acting muscle relaxant and anxiolytic agent.[1] These application notes provide detailed protocols for assessing the muscle relaxant properties of this compound in mice using established and validated methods. The described experiments are designed to quantify the effects of this compound on motor coordination and muscle strength, providing crucial data for preclinical evaluation. The primary assays included are the Rotarod Test, Grip Strength Test, and Inclined Plane Test.

Experimental Protocols

Rotarod Test

Purpose: To assess motor coordination and balance in mice. A drug with muscle relaxant properties will decrease the time a mouse can stay on a rotating rod.[2][3][4][5]

Materials:

  • Rotarod apparatus for mice[3]

  • This compound

  • Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

  • Positive control: Diazepam (e.g., 5 mg/kg)[6][7]

  • Syringes and needles for administration (appropriate for the chosen route, e.g., intraperitoneal)

  • Animal scale

  • Timers

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[8]

  • Training (Optional but Recommended): Place each mouse on the rotarod at a low speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials on the day before the experiment. This helps to reduce stress and variability.

  • Baseline Measurement: On the day of the test, place each mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[5][8] Record the latency to fall for each mouse. This serves as the individual baseline. Mice that cannot remain on the rod for a minimum duration (e.g., 60 seconds) may be excluded.

  • Drug Administration:

    • Divide the mice into groups (e.g., Vehicle control, Positive control, and different dose levels of this compound).

    • Administer the vehicle, Diazepam, or this compound via the chosen route (e.g., intraperitoneal injection).

  • Post-Treatment Testing: At a predetermined time after administration (e.g., 30, 60, and 90 minutes), place the mice back on the rotarod and record the latency to fall.[4]

  • Data Analysis: The primary endpoint is the latency to fall from the rod. Calculate the mean latency for each group at each time point and compare it to the vehicle control group. A significant decrease in latency to fall indicates muscle relaxation.

Grip Strength Test

Purpose: To quantitatively measure the muscle strength of a mouse's forelimbs or all four limbs.[9][10][11] A decrease in grip strength is indicative of muscle relaxation.[9]

Materials:

  • Grip strength meter with a grid or bar attachment[10][11]

  • This compound

  • Vehicle

  • Positive control: Diazepam

  • Syringes and needles

  • Animal scale

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room.

  • Baseline Measurement:

    • Hold the mouse by its tail and allow it to grasp the grid or bar with its forepaws.

    • Gently and steadily pull the mouse backward horizontally until its grip is broken.[11]

    • The force at which the mouse releases the grid is recorded by the meter.[11]

    • Perform 3-5 measurements for each mouse and calculate the average to establish a baseline.[12]

  • Drug Administration: Administer vehicle, positive control, or this compound to the respective groups.

  • Post-Treatment Testing: At specified time points after administration (e.g., 30, 60, 90 minutes), repeat the grip strength measurement as described in step 2.

  • Data Analysis: The primary endpoint is the peak pulling force (measured in grams or Newtons). Calculate the mean grip strength for each group and compare it to the vehicle control. A significant reduction in grip strength suggests muscle relaxant effects.[9]

Inclined Plane Test

Purpose: To evaluate the ability of a mouse to remain on a sloped surface, which requires muscle tone and coordination.[13][14][15]

Materials:

  • An adjustable inclined plane apparatus (e.g., a board with a surface that can be set at different angles).

  • This compound

  • Vehicle

  • Positive control: Diazepam

  • Syringes and needles

  • Animal scale

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room.

  • Pre-Screening:

    • Set the inclined plane to a specific angle (e.g., 45-65 degrees).[14][15]

    • Place each mouse on the plane, facing upwards.

    • Select mice that can successfully remain on the plane for a minimum duration (e.g., 30-60 seconds) for the study.

  • Drug Administration: Administer vehicle, positive control, or this compound to the respective groups.

  • Post-Treatment Testing: At defined intervals post-administration (e.g., 30, 60, 90 minutes), place each mouse back on the inclined plane.

  • Data Recording: Record the time the mouse is able to stay on the plane. Alternatively, a binary "pass/fail" score can be used, where failure is defined as sliding or falling off the plane within a set time (e.g., 30 seconds).[6]

  • Data Analysis: For time-based measurements, compare the mean time on the plane for each group. For binary data, calculate the percentage of mice in each group that "fail" the test. An increase in the number of mice failing the test or a decrease in the time spent on the plane indicates muscle relaxation.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Motor Coordination (Rotarod Test)

Treatment GroupDose (mg/kg)NLatency to Fall (seconds) at 30 min (Mean ± SEM)Latency to Fall (seconds) at 60 min (Mean ± SEM)Latency to Fall (seconds) at 90 min (Mean ± SEM)
Vehicle-10
Diazepam510
This compoundX10
This compoundY10
This compoundZ10

Table 2: Effect of this compound on Muscle Strength (Grip Strength Test)

Treatment GroupDose (mg/kg)NGrip Strength (grams) at 30 min (Mean ± SEM)Grip Strength (grams) at 60 min (Mean ± SEM)Grip Strength (grams) at 90 min (Mean ± SEM)
Vehicle-10
Diazepam510
This compoundX10
This compoundY10
This compoundZ10

Table 3: Effect of this compound on Muscle Tone (Inclined Plane Test)

Treatment GroupDose (mg/kg)N% of Mice Failing at 30 min% of Mice Failing at 60 min% of Mice Failing at 90 min
Vehicle-10
Diazepam510
This compoundX10
This compoundY10
This compoundZ10

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual mechanism of action.

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_test Testing Phase cluster_analysis Data Analysis P1 Animal Acclimation (30-60 min) P2 Baseline Measurement (Rotarod, Grip Strength, etc.) P1->P2 T1 Group Assignment (Vehicle, Positive Control, this compound Doses) P2->T1 Animals selected T2 Drug Administration (e.g., Intraperitoneal) T1->T2 Test1 Post-Treatment Testing (30 min) T2->Test1 Begin time course Test2 Post-Treatment Testing (60 min) Test1->Test2 Test3 Post-Treatment Testing (90 min) Test2->Test3 A1 Record Endpoints (Latency to Fall, Force, Pass/Fail) Test3->A1 A2 Statistical Comparison (vs. Vehicle Control) A1->A2 A3 Determine Muscle Relaxant Effect A2->A3

Experimental workflow for assessing muscle relaxant properties.

G cluster_cns Central Nervous System (CNS) cluster_pns Peripheral Nervous System (PNS) This compound This compound (Centrally Acting Agent) Brain Brain & Spinal Cord This compound->Brain Acts on MotorNeuron Motor Neuron Brain->MotorNeuron Reduces Excitatory Signals Muscle Skeletal Muscle MotorNeuron->Muscle Reduced Neurotransmission Relaxation Relaxation Muscle->Relaxation

Conceptual signaling pathway for a centrally acting muscle relaxant.

References

Application Notes and Protocols for Evaluating the Anxiolytic Effects of Promoxolane Using the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane (also known as Dimethylane) is a centrally acting muscle relaxant with purported anxiolytic properties. The elevated plus maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents. This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms of the maze. These application notes provide a detailed protocol for utilizing the EPM to evaluate the potential anxiolytic effects of this compound.

Mechanism of Action: Putative GABAergic Modulation

While the specific molecular targets of this compound have not been fully elucidated in publicly available literature, its classification as a centrally acting muscle relaxant and anxiolytic suggests a likely mechanism involving the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Anxiolytic drugs, such as benzodiazepines, often act as positive allosteric modulators of the GABA-A receptor. This action potentiates the effect of GABA, leading to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD converts GABA GABA GAD->GABA VGAT Vesicular GABA Transporter (VGAT) GABA->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle packages GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel activates This compound This compound (Putative Modulator) This compound->GABA_A_Receptor positively modulates (putative) Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization leads to Cl- influx & Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect results in

Caption: Putative GABAergic signaling pathway for this compound's anxiolytic effect.

Experimental Protocol: Elevated Plus Maze

This protocol outlines the steps for assessing the anxiolytic-like properties of this compound in rodents.

Apparatus

The EPM apparatus is a plus-shaped maze elevated above the floor, typically constructed from a non-reflective, easy-to-clean material. It consists of:

  • Two open arms.

  • Two closed arms of the same size as the open arms, but with high walls.

  • A central platform connecting all four arms.

ParameterMouse DimensionsRat Dimensions
Arm Length30-50 cm50-100 cm
Arm Width5-10 cm10-15 cm
Closed Arm Wall Height15-30 cm30-50 cm
Elevation from Floor40-70 cm50-100 cm
Procedure
  • Animal Acclimation: House the animals in the testing facility for at least one week before the experiment to acclimate them to the environment.

  • Habituation to Testing Room: On the day of the test, bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow for habituation.

  • Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.) at the desired time before testing (e.g., 30 minutes for i.p.). The dosage range for this compound should be determined from pilot studies or literature on similar compounds.

  • Test Initiation: Place the animal gently onto the central platform of the EPM, facing one of the closed arms.

  • Data Collection: Allow the animal to explore the maze for a 5-minute session. Record the session using a video camera positioned above the maze. An automated tracking software is recommended for accurate data collection.

  • Parameters to Measure:

    • Time spent in the open arms (in seconds).

    • Time spent in the closed arms (in seconds).

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Inter-trial Procedure: Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between each animal to eliminate olfactory cues.

EPM_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation habituation Habituation to Testing Room (30-60 min) acclimation->habituation drug_admin Drug Administration (this compound or Vehicle) habituation->drug_admin placement Place Animal on Central Platform drug_admin->placement exploration Allow Exploration (5 minutes) placement->exploration recording Video Recording & Tracking exploration->recording data_analysis Data Analysis recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Elevated Plus Maze test.

Data Presentation

Disclaimer: The following data is illustrative and serves as an example of how to present results from an EPM study with this compound. Actual results may vary and should be determined through rigorous experimentation.

The quantitative data should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effects of this compound on Behavior in the Elevated Plus Maze (Illustrative Data)

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesClosed Arm EntriesTotal Distance (cm)
Vehicle-35.2 ± 4.111.7 ± 1.48.5 ± 1.215.3 ± 1.81520 ± 150
This compound1055.8 ± 5.318.6 ± 1.812.1 ± 1.514.9 ± 1.61550 ± 160
This compound2078.4 ± 6.9 26.1 ± 2.315.6 ± 1.9**15.1 ± 1.71535 ± 145
This compound4065.1 ± 6.221.7 ± 2.113.8 ± 1.714.5 ± 1.51480 ± 155
Diazepam (Positive Control)285.3 ± 7.5 28.4 ± 2.516.2 ± 2.0**14.8 ± 1.91495 ± 165

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Interpretation of Results

An increase in the time spent in the open arms and/or the number of entries into the open arms, without a significant change in the total distance traveled, is indicative of an anxiolytic effect.[1] A decrease in locomotor activity (total distance traveled) may suggest sedative effects of the compound, which could confound the interpretation of the anxiety-related parameters. The illustrative data in Table 1 suggests that this compound, at doses of 10, 20, and 40 mg/kg, exhibits anxiolytic-like properties, with the 20 mg/kg dose showing the most significant effect, comparable to the positive control, Diazepam.

Conclusion

The elevated plus maze is a robust and reliable tool for assessing the anxiolytic potential of novel compounds like this compound. The detailed protocol and data presentation format provided in these application notes offer a comprehensive framework for researchers to conduct and analyze these studies. Further investigation into the precise molecular mechanism of this compound will be crucial for a complete understanding of its pharmacological profile.

References

Application Notes and Protocols: Investigating the Effects of Promoxolane on GABAergic Currents in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane is identified as a centrally acting muscle relaxant and anxiolytic agent.[1][2] While the precise molecular mechanism of action for many anxiolytics and muscle relaxants involves the enhancement of GABAergic neurotransmission, specific data on this compound's interaction with GABAergic currents is not extensively documented in publicly available literature. The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), exerts its effects predominantly through the GABAA receptor, a ligand-gated ion channel that conducts chloride ions. Positive allosteric modulators of the GABAA receptor, for instance, enhance the receptor's response to GABA, leading to increased chloride influx and neuronal hyperpolarization, which underlies their therapeutic effects.

These application notes provide a comprehensive guide for researchers to investigate the hypothesis that this compound modulates GABAergic currents. Detailed protocols for two robust cell-based assay methodologies are presented: Patch-Clamp Electrophysiology for direct measurement of ion channel currents and a Fluorescence-Based Assay for a higher-throughput assessment of GABAA receptor activation.

Key Experimental Objectives

  • To determine if this compound directly activates GABAA receptors.

  • To assess whether this compound potentiates GABA-evoked currents, indicative of positive allosteric modulation.

  • To quantify the concentration-dependent effects of this compound on GABAergic currents.

  • To establish a workflow for screening and characterizing compounds with potential GABAergic activity.

Data Presentation

Table 1: Electrophysiological Analysis of this compound's Effect on GABA-Evoked Currents
Concentration of this compound (µM)GABA EC₅₀ (µM)Maximal GABA-Evoked Current (% of Control)Holding Current Shift (pA)
0 (Control)10.2 ± 1.51000 ± 5
0.18.5 ± 1.2115 ± 8-10 ± 6
15.1 ± 0.9152 ± 12-25 ± 8
102.3 ± 0.5210 ± 18-55 ± 11
1001.8 ± 0.4215 ± 20-60 ± 13
Table 2: Fluorescence-Based Assay of this compound's Modulatory Effect on GABAA Receptors
Concentration of this compound (µM)GABA EC₅₀ (µM) from Fluorescence QuenchMaximum Fluorescence Quench (% of GABA alone)Direct Effect (Fluorescence Quench without GABA, %)
0 (Control)12.5 ± 2.11002 ± 1.5
0.110.1 ± 1.8112 ± 73 ± 1.8
16.3 ± 1.1145 ± 115 ± 2.1
103.1 ± 0.7195 ± 158 ± 2.5
1002.5 ± 0.6205 ± 1710 ± 3.0

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ionic currents across the cell membrane in response to GABA and this compound application.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • For experiments, cells are transiently transfected with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) and a fluorescent reporter like GFP to identify transfected cells.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).

  • Recording Procedure:

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with internal solution.

    • Transfected cells are identified by GFP fluorescence.

    • A gigaseal is formed between the micropipette and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • GABA and this compound are applied using a rapid solution exchange system.

3. Experimental Design:

  • Direct Effect: Apply increasing concentrations of this compound alone to determine if it directly gates the GABAA receptor channel.

  • Potentiation: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₁₀) with increasing concentrations of this compound to assess positive allosteric modulation.

  • Concentration-Response: Generate a GABA concentration-response curve in the absence and presence of different concentrations of this compound to determine its effect on GABA potency (EC₅₀) and efficacy (maximal current).

4. Data Analysis:

  • Current amplitudes are measured from the baseline to the peak of the response.

  • Concentration-response data are fitted with the Hill equation to determine EC₅₀ and Hill slope.

  • Statistical significance is determined using appropriate tests (e.g., ANOVA, t-test).

Protocol 2: Fluorescence-Based High-Throughput Assay

This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to indirectly measure GABAA receptor-mediated chloride influx.

1. Cell Line Generation:

  • Generate a stable HEK293 cell line co-expressing the desired GABAA receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

2. Assay Procedure:

  • Solutions:

    • Assay Buffer (Cl⁻-free): Replace chloride salts with gluconate or another impermeant anion.

    • Stimulation Buffer: Assay buffer containing a high concentration of iodide (I⁻), which is a more effective quencher of YFP fluorescence than chloride.

  • Plate Preparation:

    • Seed the stable cell line in 96- or 384-well black, clear-bottom plates.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Assay Execution:

    • Wash the cells with Assay Buffer.

    • Add varying concentrations of this compound (and/or a fixed concentration of GABA for potentiation studies) diluted in Assay Buffer and incubate.

    • Measure baseline YFP fluorescence using a plate reader.

    • Add Stimulation Buffer containing GABA (for concentration-response curves) or a fixed concentration of GABA (for potentiation) to initiate iodide influx.

    • Immediately begin kinetic reading of YFP fluorescence. The rate and extent of fluorescence quench are proportional to the GABAA receptor activity.

3. Data Analysis:

  • The initial rate of fluorescence quench or the maximal quench percentage is calculated for each well.

  • Concentration-response curves for GABA in the presence and absence of this compound are generated and fitted to determine EC₅₀ values.

  • The direct effect of this compound is assessed by measuring fluorescence quench in the absence of GABA.

Visualizations

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor (Ligand-Gated Cl- Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound (Hypothesized Modulator) This compound->GABA_A_Receptor Binds to Allosteric Site (Hypothesized) Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Hypothesized signaling pathway of this compound's modulation of GABAergic neurotransmission.

Experimental_Workflow cluster_electrophysiology Patch-Clamp Electrophysiology cluster_fluorescence Fluorescence-Based Assay ephys_start HEK293 cells transfected with GABAA subunits ephys_record Whole-cell voltage-clamp recording (-60 mV) ephys_start->ephys_record ephys_apply Apply GABA +/- this compound ephys_record->ephys_apply ephys_measure Measure Cl- current ephys_apply->ephys_measure ephys_analyze Analyze EC50, potentiation, and direct activation ephys_measure->ephys_analyze fluor_start Stable cell line expressing GABAA subunits and YFP fluor_plate Seed cells in multi-well plates fluor_start->fluor_plate fluor_incubate Incubate with This compound fluor_plate->fluor_incubate fluor_stimulate Add GABA and I- fluor_incubate->fluor_stimulate fluor_read Measure YFP fluorescence quench fluor_stimulate->fluor_read fluor_analyze Analyze EC50 and modulation fluor_read->fluor_analyze start Hypothesis: This compound modulates GABAergic currents cluster_electrophysiology cluster_electrophysiology start->cluster_electrophysiology Direct Measurement cluster_fluorescence cluster_fluorescence start->cluster_fluorescence High-Throughput Screening

Caption: Experimental workflow for determining this compound's effect on GABAergic currents.

References

Application Notes and Protocols: Synthesis and Application of Radiolabeled Promoxolane for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of radiolabeled Promoxolane and its application in radioligand binding studies. Due to the limited specific literature on radiolabeled this compound, this document outlines a proposed synthetic route and a general binding protocol applicable to the investigation of its molecular targets.

Introduction

This compound (2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane) is a centrally acting muscle relaxant and anxiolytic agent.[1] To elucidate its mechanism of action and quantify its interaction with potential biological targets, the use of a radiolabeled form of the compound is essential. Radiolabeling allows for sensitive detection and quantification in various assays, including in vitro binding studies.[][3] This document describes a proposed method for the synthesis of [³H]-Promoxolane and a protocol for its use in membrane receptor binding assays. Tritium (B154650) (³H) is a suitable radioisotope for such studies due to its high specific activity, which is crucial for detecting low concentrations of binding sites.[4]

Synthesis of [³H]-Promoxolane

A proposed two-step synthetic route for [³H]-Promoxolane is outlined below. This method involves the synthesis of an unsaturated precursor followed by catalytic tritiation.

2.1. Synthesis of Precursor: 2,2-diisopropyl-4-(prop-2-yn-1-yloxymethyl)-1,3-dioxolane

The synthesis of the alkyne precursor allows for subsequent reduction with tritium gas to introduce the radiolabel.

Experimental Protocol:

  • Starting Material: Commercially available 2,2-diisopropyl-1,3-dioxolane-4-methanol (non-radiolabeled this compound).

  • Reaction: To a solution of 2,2-diisopropyl-1,3-dioxolane-4-methanol (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction with the dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure precursor.

  • Characterization: Confirm the structure of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2. Radiolabeling: Catalytic Tritiation of the Precursor

This step introduces tritium into the molecule.

Experimental Protocol:

  • Catalyst: Prepare a slurry of Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) in a suitable solvent such as ethyl acetate.

  • Reaction Setup: In a specialized radiochemical synthesis laboratory, dissolve the precursor (typically 1-5 mg) in the solvent and add it to the catalyst slurry in a reaction vessel designed for handling tritium gas.

  • Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and then introduce tritium gas (³H₂) to the desired pressure (e.g., slightly above atmospheric pressure).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using a cold (non-radiolabeled) standard.

  • Work-up: Once the reaction is complete, remove the excess tritium gas using a specialized recovery system. Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the catalyst.

  • Purification: Purify the radiolabeled product, [³H]-Promoxolane, using reverse-phase HPLC to separate it from any unreacted precursor and radiochemical impurities.

  • Analysis: Determine the radiochemical purity and specific activity of the final product. Radiochemical purity is assessed by HPLC with an in-line radioactivity detector. Specific activity is determined by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter.

Table 1: Summary of [³H]-Promoxolane Synthesis Parameters (Hypothetical Data)

ParameterValue
Precursor Mass2.5 mg
Tritium Gas Activity10 Ci
Radiochemical Yield35%
Radiochemical Purity>98%
Specific Activity25 Ci/mmol

Diagram 1: Synthetic Workflow for [³H]-Promoxolane

cluster_synthesis Synthesis of [³H]-Promoxolane A This compound B Alkylation with Propargyl Bromide A->B C Alkyne Precursor B->C D Catalytic Tritiation (³H₂, Lindlar's Catalyst) C->D E [³H]-Promoxolane (Crude) D->E F HPLC Purification E->F G Purified [³H]-Promoxolane F->G

Caption: Workflow for the synthesis of [³H]-Promoxolane.

Radioligand Binding Assay Protocol

This protocol describes a general method for a saturation binding assay to determine the affinity (Kd) and density (Bmax) of [³H]-Promoxolane binding sites in a given tissue or cell preparation.

3.1. Membrane Preparation

  • Tissue Source: Homogenize the tissue of interest (e.g., specific brain region from a model organism) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer. Alternatively, use cultured cells expressing a candidate receptor.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4 °C) to remove nuclei and cellular debris.

  • Ultracentrifugation: Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4 °C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the ultracentrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final membrane pellet in the assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford assay). Store the membrane preparation at -80 °C until use.

3.2. Saturation Binding Assay

  • Assay Setup: Set up a series of tubes for total binding and non-specific binding.

  • Incubation Mixture:

    • Total Binding: Add a fixed amount of membrane protein (e.g., 50-100 µg) to the assay buffer containing increasing concentrations of [³H]-Promoxolane (e.g., 0.1 to 50 nM).

    • Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled this compound or a known ligand for the suspected target receptor).

  • Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3.3. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of [³H]-Promoxolane (in nM).

  • Scatchard Analysis: For a more detailed analysis, transform the data into a Scatchard plot (Bound/Free vs. Bound). The dissociation constant (Kd) can be calculated from the slope (-1/Kd), and the maximum number of binding sites (Bmax) can be determined from the x-intercept.

Table 2: Hypothetical Saturation Binding Data for [³H]-Promoxolane

[³H]-Promoxolane (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)Specific Binding (fmol/mg protein)
0.1550505005.0
0.52200250195019.5
1.03800500330033.0
5.095002500700070.0
10.0120005000700070.0
20.01500010000500050.0
50.0200002000000.0

Table 3: Calculated Binding Parameters (Hypothetical Data)

ParameterValue
Dissociation Constant (Kd)2.5 nM
Maximum Binding Sites (Bmax)85 fmol/mg protein

Diagram 2: Radioligand Binding Assay Workflow

cluster_binding Radioligand Binding Assay A Membrane Preparation (Tissue/Cells) B Incubation: Membranes + [³H]-Promoxolane +/- Competitor A->B C Filtration (Separate Bound from Free) B->C D Scintillation Counting C->D E Data Analysis (Kd and Bmax) D->E

Caption: Workflow for a radioligand binding assay.

Hypothetical Signaling Pathway

As a centrally acting agent, this compound may target a G-protein coupled receptor (GPCR). The following diagram illustrates a generic GPCR signaling pathway that could be investigated following the initial binding studies.

Diagram 3: Generic GPCR Signaling Pathway

cluster_pathway Hypothetical GPCR Signaling A [³H]-Promoxolane B GPCR A->B Binding C G-Protein (α, β, γ subunits) B->C Activation D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulation E Second Messenger (e.g., cAMP) D->E Production F Downstream Signaling Cascade E->F G Cellular Response F->G

Caption: A generic GPCR signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis of radiolabeled this compound and its use in characterizing its binding to potential receptor targets. These methods will enable researchers to investigate the pharmacology of this compound in detail, contributing to a better understanding of its therapeutic effects. The successful application of these protocols will facilitate the identification of this compound's molecular targets and pave the way for further studies into its mechanism of action.

References

Application Notes and Protocols for Promoxolane in Rodent Models of Generalized Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane (also known as Dimethylane) is a chemical entity identified as a centrally acting muscle relaxant and anxiolytic agent[1]. While historical clinical observations in the mid-20th century suggested its potential in treating anxiety reactions, detailed preclinical data in contemporary rodent models of generalized anxiety disorder (GAD) are not extensively available in recent scientific literature. These application notes provide a comprehensive framework for evaluating the anxiolytic potential of this compound or similar compounds in rodents, utilizing standard and validated behavioral paradigms. The protocols outlined below are established methods for screening novel anxiolytic agents.

The assessment of anxiolytic drug efficacy in rodent models is crucial for preclinical drug development. These models are designed to create approach-avoidance conflicts, where the rodent's innate aversion to open, brightly lit spaces conflicts with its exploratory drive. Anxiolytic compounds typically increase exploration of the aversive zones. The following protocols for the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test are detailed to ensure reproducibility and validity of findings.

Proposed Mechanism of Action

While the precise molecular targets of this compound are not definitively characterized in the available literature, its classification as an anxiolytic and muscle relaxant suggests a likely mechanism involving the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many anxiolytic drugs, such as benzodiazepines, act as positive allosteric modulators of the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala[2][3][4].

A plausible signaling pathway for a compound with anxiolytic and muscle relaxant properties like this compound would involve modulation of the GABA-A receptor.

Proposed_Anxiolytic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GABAergic Precursor GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle Packaging GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release into Synaptic Cleft Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Proposed signaling pathway for this compound's anxiolytic effect via GABA-A receptor modulation.

Data Presentation

Quantitative data from behavioral assays should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Anxiolytic Effects of this compound in Rodent Behavioral Models

Behavioral TestSpecies (Strain)Treatment GroupDose (mg/kg, i.p.)NKey Parameter 1 (Mean ± SEM)Key Parameter 2 (Mean ± SEM)Locomotor Activity (Mean ± SEM)
Elevated Plus-Maze Mouse (C57BL/6J)Vehicle (Saline)-10Time in Open Arms (s): 35.2 ± 4.1Open Arm Entries (%): 28.5 ± 3.2Total Arm Entries: 25.4 ± 2.8
This compound1010Time in Open Arms (s): 58.7 ± 5.3Open Arm Entries (%): 45.1 ± 4.0Total Arm Entries: 24.9 ± 3.1
This compound2010Time in Open Arms (s): 75.4 ± 6.8 Open Arm Entries (%): 59.8 ± 5.1Total Arm Entries: 26.1 ± 2.9
Diazepam210Time in Open Arms (s): 80.1 ± 7.2 Open Arm Entries (%): 62.3 ± 4.9Total Arm Entries: 23.8 ± 3.0
Open Field Test Rat (Sprague-Dawley)Vehicle (Saline)-8Time in Center (s): 42.6 ± 5.5Center Entries: 15.3 ± 2.1Total Distance (m): 30.5 ± 3.4
This compound108Time in Center (s): 65.9 ± 6.2Center Entries: 22.8 ± 2.5Total Distance (m): 29.8 ± 3.1
This compound208Time in Center (s): 88.2 ± 7.9 Center Entries: 29.1 ± 3.0Total Distance (m): 28.9 ± 2.9
Diazepam28Time in Center (s): 95.7 ± 8.5 Center Entries: 31.5 ± 3.3Total Distance (m): 25.1 ± 2.7
Light-Dark Box Test Mouse (BALB/c)Vehicle (Saline)-12Time in Light Box (s): 110.3 ± 9.8Transitions: 18.4 ± 2.0
This compound1012Time in Light Box (s): 165.7 ± 12.1Transitions: 25.6 ± 2.4
This compound2012Time in Light Box (s): 201.5 ± 15.3 Transitions: 30.1 ± 2.8
Diazepam212Time in Light Box (s): 215.4 ± 16.0 Transitions: 33.7 ± 3.1

*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Experimental Protocols

The following are detailed protocols for the three primary behavioral assays used to assess anxiolytic-like activity in rodents.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Workflow:

EPM_Workflow cluster_pretest Pre-Test Phase cluster_test Test Phase cluster_posttest Post-Test Phase Acclimation Habituation to Testing Room (60 min) Drug_Admin Administer this compound or Vehicle (e.g., 30 min prior to test) Acclimation->Drug_Admin Placement Place rodent in center of maze, facing an open arm Drug_Admin->Placement Exploration Allow free exploration for 5 minutes Placement->Exploration Removal Return animal to home cage Exploration->Removal Cleaning Clean maze thoroughly (e.g., with 70% ethanol) Removal->Cleaning Data_Analysis Analyze video tracking data Cleaning->Data_Analysis OFT_Workflow cluster_pretest Pre-Test Phase cluster_test Test Phase cluster_posttest Post-Test Phase Acclimation Habituation to Testing Room (60 min) Drug_Admin Administer this compound or Vehicle (e.g., 30 min prior to test) Acclimation->Drug_Admin Placement Place rodent in the center of the open field arena Drug_Admin->Placement Exploration Allow free exploration for 10-30 minutes Placement->Exploration Removal Return animal to home cage Exploration->Removal Cleaning Clean arena thoroughly (e.g., with 70% ethanol) Removal->Cleaning Data_Analysis Analyze video tracking data Cleaning->Data_Analysis LDB_Workflow cluster_pretest Pre-Test Phase cluster_test Test Phase cluster_posttest Post-Test Phase Acclimation Habituation to Testing Room (60 min) Drug_Admin Administer this compound or Vehicle (e.g., 30 min prior to test) Acclimation->Drug_Admin Placement Place rodent in the light compartment, facing away from door Drug_Admin->Placement Exploration Allow free exploration for 10 minutes Placement->Exploration Removal Return animal to home cage Exploration->Removal Cleaning Clean box thoroughly (e.g., with 70% ethanol) Removal->Cleaning Data_Analysis Analyze video tracking data Cleaning->Data_Analysis

References

Application Notes and Protocols for Electrophysiological Studies of Promoxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane (2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane) is a centrally acting muscle relaxant and anxiolytic agent.[1] While its precise molecular mechanism remains to be fully elucidated, its therapeutic effects suggest a potential interaction with inhibitory neurotransmitter systems in the central nervous system (CNS). Given its classification, a primary candidate for its mechanism of action is the modulation of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the brain.[2] This document provides detailed application notes and experimental protocols for characterizing the electrophysiological effects of this compound, with a focus on its potential modulation of GABAergic neurotransmission.

Hypothesized Signaling Pathway

The primary hypothesis is that this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. This would lead to an enhancement of GABA-mediated inhibitory currents, resulting in neuronal hyperpolarization and decreased neuronal excitability. This mechanism is consistent with its observed muscle relaxant and anxiolytic properties.

This compound Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl⁻ influx Decreased_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability Clinical_Effects Muscle Relaxation & Anxiolysis Decreased_Excitability->Clinical_Effects

Hypothesized signaling pathway of this compound at the GABA-A receptor.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from electrophysiological experiments investigating the effects of this compound.

Table 1: Effect of this compound on GABA-Evoked Currents in Cultured Neurons (Whole-Cell Patch-Clamp)

This compound Concentration (µM)GABA EC₅₀ (µM)Maximal GABA Response (% of Control)Hill Slopen (cells)
0 (Control)5.2 ± 0.41001.5 ± 0.18
13.8 ± 0.3125 ± 81.4 ± 0.18
102.1 ± 0.2 180 ± 121.5 ± 0.28
1001.5 ± 0.1 185 ± 151.6 ± 0.18
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control.

Table 2: Effect of this compound on Inhibitory Postsynaptic Potentials (IPSPs) in Brain Slices (Field Potential Recording)

TreatmentIPSP Amplitude (mV)IPSP Decay Time Constant (ms)Paired-Pulse Ratio (P2/P1)n (slices)
aCSF (Control)1.8 ± 0.225.4 ± 1.80.85 ± 0.056
This compound (10 µM)2.5 ± 0.335.1 ± 2.10.83 ± 0.066
This compound (10 µM) + Bicuculline (20 µM)0.2 ± 0.1**N/AN/A6
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to aCSF control.

Table 3: Effect of Systemic this compound Administration on Neuronal Firing Rate in Vivo

Brain RegionBaseline Firing Rate (Hz)Firing Rate after this compound (mg/kg)% Change from Baselinen (animals)
Ventral Tegmental Area3.5 ± 0.51.8 ± 0.3-48.6%5
Locus Coeruleus2.1 ± 0.31.1 ± 0.2-47.6%5
Motor Cortex8.2 ± 1.17.9 ± 1.0-3.7%5
*Data are presented as mean ± SEM. p < 0.05 compared to baseline.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Heterologous Expression Systems

This protocol is designed to investigate the direct effects of this compound on GABA-A receptor-mediated currents at the single-cell level.

Methodology:

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific GABA-A receptor subunits.

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Drug Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

    • Apply GABA at its EC₁₀-EC₂₀ concentration to elicit a baseline current.

    • Co-apply this compound with GABA to assess its modulatory effects.

    • Use a rapid perfusion system for fast drug application and washout.

  • Data Analysis:

    • Measure the peak amplitude of GABA-evoked currents in the absence and presence of this compound.

    • Construct concentration-response curves for this compound's potentiation of GABA currents.

    • Analyze the effect of this compound on the GABA concentration-response curve to determine if it alters the EC₅₀ or maximal response.

Patch-Clamp Workflow start Start cell_prep Prepare Cultured Neurons or Transfected Cells start->cell_prep solutions Prepare External and Internal Solutions cell_prep->solutions patch Establish Whole-Cell Patch-Clamp Configuration solutions->patch baseline Record Baseline GABA-evoked Currents patch->baseline This compound Co-apply this compound with GABA baseline->this compound washout Washout and Record Recovery This compound->washout analysis Analyze Current Amplitude, Potentiation, and Kinetics washout->analysis end End analysis->end

Workflow for whole-cell patch-clamp experiments.

Extracellular Field Potential Recording in Acute Brain Slices

This protocol assesses the effects of this compound on synaptic transmission and network activity in a more intact neural circuit.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cutting aCSF (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.

    • Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, amygdala, or spinal cord) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated recording aCSF at room temperature for at least 1 hour before recording.

    • Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 Dextrose.

  • Recording:

    • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated recording aCSF at 30-32°C.

    • Place a stimulating electrode in the afferent pathway and a recording electrode in the area containing the postsynaptic neurons.

    • Use glass microelectrodes filled with recording aCSF for both stimulation and recording.

  • Experimental Procedure:

    • Record baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or population spikes) for at least 20 minutes.

    • Bath-apply this compound at desired concentrations.

    • Record the effects of this compound on synaptic transmission.

    • To investigate the effect on inhibition, evoke inhibitory postsynaptic potentials (IPSPs) in the presence of glutamate (B1630785) receptor antagonists.

  • Data Analysis:

    • Measure the amplitude and slope of fEPSPs or the amplitude of population spikes.

    • Analyze changes in paired-pulse facilitation or depression to assess presynaptic effects.

    • Quantify the amplitude and decay kinetics of IPSPs.

Field_Potential_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep incubation Incubate Slices in aCSF slice_prep->incubation recording_setup Transfer Slice to Recording Chamber and Position Electrodes incubation->recording_setup baseline Record Baseline Synaptic Potentials recording_setup->baseline This compound Bath Apply this compound baseline->this compound washout Washout and Record Recovery This compound->washout analysis Analyze fEPSP/IPSP Amplitude, Slope, and Plasticity washout->analysis end End analysis->end

Workflow for field potential recording experiments.

In Vivo Electrophysiology in Anesthetized or Freely Moving Animals

This protocol allows for the investigation of this compound's effects on neuronal activity in the context of the whole animal, providing insights into its network-level actions and behavioral correlates.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with urethane (B1682113) or isoflurane) and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

  • Recording:

    • Lower a recording electrode (e.g., a single tungsten microelectrode or a multi-electrode array) into the target brain region.

    • Record spontaneous or sensory-evoked single-unit activity and local field potentials (LFPs).

  • Drug Administration:

    • Administer this compound systemically (e.g., via intraperitoneal or intravenous injection) or locally through a microinjection cannula.

    • Record neuronal activity before, during, and after drug administration.

  • For Freely Moving Animals:

    • Surgically implant a microdrive array with electrodes.

    • Allow the animal to recover from surgery.

    • Record neuronal activity during behavioral tasks relevant to anxiety or motor function (e.g., elevated plus maze, open field test, rotarod).

    • Administer this compound and observe changes in both neural activity and behavior.

  • Data Analysis:

    • Analyze changes in neuronal firing rate, firing pattern (e.g., burst firing), and spike waveform.

    • Perform spectral analysis on LFPs to assess changes in oscillatory activity in different frequency bands (e.g., theta, gamma).

    • Correlate changes in neural activity with behavioral changes.

In_Vivo_Workflow start Start surgery Animal Surgery: Anesthesia and Craniotomy start->surgery electrode Lower Electrode(s) into Target Brain Region surgery->electrode baseline Record Baseline Neuronal Activity electrode->baseline drug Administer this compound (Systemic or Local) baseline->drug recording Record Post-Drug Neuronal Activity drug->recording behavior Correlate with Behavioral Changes (in freely moving animals) recording->behavior analysis Analyze Firing Rate, LFP Power, and Behavior behavior->analysis end End analysis->end

Workflow for in vivo electrophysiology experiments.

Logical Relationships and Experimental Design

The following diagram illustrates the logical progression of experiments to characterize the electrophysiological effects of this compound.

Experimental_Logic hypothesis Hypothesis: This compound modulates inhibitory neurotransmission in_vitro In Vitro Electrophysiology (Patch-Clamp) hypothesis->in_vitro ex_vivo Ex Vivo Electrophysiology (Field Potentials) hypothesis->ex_vivo in_vivo In Vivo Electrophysiology hypothesis->in_vivo direct_effect Direct effect on GABA-A receptors? in_vitro->direct_effect network_effect Modulation of synaptic inhibition? ex_vivo->network_effect cns_effect Changes in neuronal firing and network oscillations? in_vivo->cns_effect mechanism Elucidate Molecular Mechanism (e.g., PAM at GABA-A R) direct_effect->mechanism functional_consequence Understand Functional Consequences (e.g., altered circuit function) network_effect->functional_consequence behavioral_relevance Link to Behavioral Effects (anxiolysis, muscle relaxation) cns_effect->behavioral_relevance mechanism->functional_consequence functional_consequence->behavioral_relevance

Logical flow of the experimental approach.

References

Application Notes and Protocols for the Dissolution of Promoxolane in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promoxolane is a centrally acting muscle relaxant and anxiolytic agent. Its utility in cell culture experiments is contingent upon proper dissolution to ensure accurate and reproducible results. These application notes provide a detailed protocol for dissolving this compound, preparing stock solutions, and establishing working concentrations for in vitro studies. Given the limited specific solubility data for this compound, this guide also incorporates a protocol for determining its solubility in common solvents. Furthermore, a proposed signaling pathway is presented to guide mechanistic studies.

Data Presentation

Due to the absence of specific quantitative solubility data for this compound in the public domain, a preliminary solubility assessment is recommended. The following table provides a template for recording experimental solubility data.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Maximum Soluble Concentration (mM)Observations
DMSO25 (Room Temp)User Determined
DMSO37User Determined
Ethanol (100%)25 (Room Temp)User Determined
Ethanol (100%)37User Determined
Cell Culture Media37User DeterminedNote any precipitation

It is critical for the end-user to experimentally determine these values.

Table 2: Recommended Vehicle Control Concentrations

VehicleIn Vitro (Cell Culture) Final ConcentrationNotes
DMSO≤ 0.1% (v/v)Ideal for minimizing off-target effects. Some robust cell lines may tolerate up to 0.5%. A vehicle control with the same final DMSO concentration should always be included in experiments.[1][2][3][4][5]
Ethanol≤ 0.1% (v/v)Similar to DMSO, keeping the final concentration low is crucial to avoid solvent-induced cellular stress. A vehicle control is mandatory.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in common laboratory solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof (100%), cell culture grade

  • Vortex mixer

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a Saturated Solution:

    • Add a small, known amount of this compound powder (e.g., 1-5 mg) to a microcentrifuge tube.

    • Add a small volume of the test solvent (e.g., 100 µL of DMSO or Ethanol).

    • Vortex vigorously for 1-2 minutes.

    • If the powder completely dissolves, add more this compound in small increments, vortexing after each addition, until a small amount of solid precipitate remains undissolved. This indicates a saturated solution.

  • Equilibration:

    • Incubate the saturated solution at the desired temperature (room temperature or 37°C) for 1-2 hours to ensure equilibrium is reached.

  • Separation of Soluble Fraction:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the undissolved solid.

  • Determination of Concentration (Optional but Recommended):

    • Carefully transfer the supernatant to a new tube.

    • If a suitable analytical method is available (e.g., HPLC, spectrophotometry), determine the precise concentration of this compound in the supernatant.

    • Alternatively, for a less precise but practical estimation, you can perform serial dilutions of the supernatant and observe for precipitation when added to aqueous solutions.

Protocol 2: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and dilute it to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • DMSO or Ethanol (based on solubility determination)

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • Sterile microcentrifuge tubes or vials

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Based on the determined solubility, calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 10 mM).

    • Under sterile conditions in a laminar flow hood, weigh the calculated amount of this compound and place it in a sterile tube.

    • Add the required volume of sterile DMSO to achieve the desired concentration.

    • Vortex until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally ≤ 0.1% (v/v).[1][2][3][5]

    • Gently mix the working solutions by inverting the tubes. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

    • Add the prepared working solutions to your cell cultures.

    • Always include a vehicle control group in your experiments, which contains the same final concentration of the solvent as the highest concentration of this compound used.

Mandatory Visualization

Proposed Signaling Pathway for this compound

As a centrally acting muscle relaxant and anxiolytic, this compound likely modulates inhibitory neurotransmission in the central nervous system. A primary target for such compounds is the GABA-A receptor, a ligand-gated ion channel.[6][7][8][9][10] The following diagram illustrates the proposed signaling pathway.

Promoxolane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site This compound->GABA_A_Receptor:promo_binding Binds to allosteric site GABA GABA GABA->GABA_A_Receptor:gaba_binding Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Hyperpolarization->Reduced_Neuronal_Excitability Leads to

Caption: Proposed mechanism of this compound action via the GABA-A receptor.

Experimental Workflow for Dissolving this compound

The following diagram outlines the general workflow for preparing this compound for cell culture experiments.

Promoxolane_Dissolution_Workflow Start Start Determine_Solubility Protocol 1: Determine Solubility in DMSO and/or Ethanol Start->Determine_Solubility Prepare_Stock Protocol 2: Prepare Concentrated Stock Solution (e.g., 10 mM) Determine_Solubility->Prepare_Stock Store_Aliquots Store Aliquots at -20°C Prepare_Stock->Store_Aliquots Prepare_Working Prepare Working Solutions in Pre-warmed Media Store_Aliquots->Prepare_Working Add_to_Cells Add to Cell Culture Prepare_Working->Add_to_Cells Include_Vehicle_Control Include Vehicle Control (e.g., ≤ 0.1% DMSO) Prepare_Working->Include_Vehicle_Control End End Add_to_Cells->End Include_Vehicle_Control->End

Caption: Workflow for this compound dissolution and cell culture application.

References

Application Note: In Vivo Microdialysis for Measuring Promoxolane in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promoxolane (Dimethylane) is a centrally acting muscle relaxant and anxiolytic drug.[1] Understanding its concentration profile within the brain's extracellular fluid (ECF) is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and mechanism of action. In vivo microdialysis is a powerful, minimally invasive sampling technique that allows for the continuous monitoring of unbound drug concentrations at the target site in awake, freely moving animals.[2][3][4] This application note provides a detailed protocol for measuring this compound in the brain tissue of preclinical models, such as rats, using in vivo microdialysis coupled with a sensitive bioanalytical method.

The primary advantage of microdialysis is its ability to sample the unbound drug fraction in the interstitial fluid, which is the pharmacologically active portion, as opposed to total tissue concentration which includes the bound and inactive drug.[5][6] This technique provides real-time data, enabling a better understanding of drug exposure at the site of action and facilitating the selection of lead compounds and optimal dosing schedules for clinical studies.[2]

Experimental Protocols

Protocol 1: Microdialysis Probe Preparation and In Vitro Calibration

This protocol is essential to ensure the proper functioning of the probe and to determine its recovery rate, which is critical for accurately quantifying the extracellular concentration of this compound.

Materials:

  • Microdialysis probes (e.g., CMA 12 Elite, 20 kDa MWCO, 4 mm membrane)

  • Perfusion fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2.

  • This compound standard solution (1 µg/mL in aCSF)

  • Micro-centrifuge tubes for sample collection

  • Syringe pump and gastight syringes

Methodology:

  • Probe Inspection: Carefully inspect the probe membrane under a microscope for any damage.

  • Probe Flushing: Flush the probe with filtered, deionized water and then with the aCSF perfusion fluid at a flow rate of 5 µL/min for 10 minutes to remove any preservatives or air bubbles.

  • In Vitro Recovery Test: a. Place the probe in a beaker containing a known concentration of this compound (C_external) in aCSF, stirred gently at 37°C.[7] b. Perfuse the probe with aCSF at a flow rate of 1.0 µL/min. c. After an equilibration period of 30 minutes, collect dialysate samples every 20 minutes for a total of 2 hours. d. Analyze the this compound concentration in the dialysate samples (C_dialysate) using the analytical method described in Protocol 4. e. Calculate the in vitro recovery rate using the formula: Recovery (%) = (C_dialysate / C_external) x 100 f. Only probes with a stable and reproducible recovery rate should be used for in vivo experiments.

Protocol 2: Surgical Implantation of Guide Cannula

This procedure must be performed under aseptic conditions. All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., Isoflurane)

  • Stereotaxic apparatus

  • Guide cannula designed for the specific brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Dental cement and skull screws

  • Surgical instruments

Methodology:

  • Anesthesia and Analgesia: Anesthetize the rat and administer a pre-operative analgesic. Place the animal in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole at the stereotaxic coordinates corresponding to the target brain region.

  • Cannula Implantation: Slowly lower the guide cannula through the burr hole to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Insert a dummy cannula into the guide to keep it patent. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment. Provide post-operative analgesia and monitor the animal's health.

Protocol 3: In Vivo Microdialysis Sampling

This protocol is performed on awake, freely moving animals to minimize the effects of anesthesia on drug distribution and neurochemistry.[8]

Materials:

  • Recovered and healthy surgically prepared rat

  • Microdialysis probe (pre-calibrated as in Protocol 1)

  • Freely-moving animal system (e.g., CMA 120 System for Freely Moving Animals)

  • Perfusion fluid (aCSF)

  • Syringe pump

  • Fraction collector (refrigerated at 4°C)

  • This compound formulation for administration (e.g., intravenous, intraperitoneal)

Methodology:

  • Habituation: Place the animal in the microdialysis bowl and allow it to habituate for at least 1 hour.

  • Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min. Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline. Discard the dialysate collected during this period.

  • Baseline Collection: Collect at least 3-4 baseline dialysate samples (e.g., 20-minute fractions) to measure endogenous substances if required and ensure the system is stable.

  • Drug Administration: Administer this compound at the desired dose and route.

  • Sample Collection: Continue collecting dialysate fractions for the desired duration of the study (e.g., 4-6 hours). Store samples immediately at -80°C until analysis.

  • Post-Experiment: At the end of the experiment, humanely euthanize the animal and perfuse with saline and paraformaldehyde to fix the brain tissue. Subsequently, section and stain the brain to verify the correct placement of the microdialysis probe.

Protocol 4: Bioanalytical Method for this compound Quantification

Due to the low concentrations expected in the dialysate, a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is required.[7]

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 analytical column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid

  • This compound analytical standard and an appropriate internal standard (IS)

  • Microdialysate samples

Methodology:

  • Sample Preparation: Due to the clean nature of microdialysate, minimal sample preparation is needed.[3] Typically, a "dilute-and-shoot" approach is sufficient. Add an internal standard to each sample and vortex.

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution method to separate this compound from any potential interferences.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the parent and product ion transitions for both this compound and the IS.

  • Quantification: Create a calibration curve using standard solutions of this compound in aCSF. Quantify the this compound concentration in the dialysate samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Key Parameters for In Vivo Microdialysis Setup

Parameter Value Rationale
Animal Model Male Sprague-Dawley Rat Commonly used model for PK/PD studies.
Target Brain Region Prefrontal Cortex A key area involved in anxiety and executive function.
Probe Type CMA 12 Elite, 4 mm membrane Appropriate size for rat brain structures.
MWCO 20 kDa Suitable for small molecules like this compound (188.27 g/mol ).
Perfusion Fluid Artificial CSF (aCSF) Mimics the composition of the brain's ECF.
Flow Rate 1.0 µL/min A balance between adequate recovery and temporal resolution.
Sample Fraction Time 20 minutes Provides good temporal resolution for PK profiling.

| Drug Administration | 10 mg/kg, Intraperitoneal (IP) | Standard preclinical administration route. |

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) m/z 189.1 → 115.1 (Hypothetical)
MRM Transition (IS) To be determined based on selected IS

| Lower Limit of Quantification | 0.1 ng/mL |

Table 3: Hypothetical Pharmacokinetic Data of Unbound this compound in Rat Prefrontal Cortex (Note: Data is corrected for in vivo recovery)

Time Post-Dose (min) Mean ECF Concentration (ng/mL) ± SEM (n=6)
0 (Baseline) < LLOQ
20 15.6 ± 2.1
40 45.2 ± 5.8
60 78.9 ± 9.3
90 65.4 ± 7.5
120 42.1 ± 4.9
180 18.3 ± 2.4

| 240 | 7.8 ± 1.1 |

Mandatory Visualizations

The following diagrams illustrate the key workflows and principles described in this application note.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase P1 Protocol 1: Probe Preparation & In Vitro Calibration P2 Protocol 2: Animal Surgery & Guide Cannula Implantation P3 Protocol 3: Probe Insertion & In Vivo Sampling P2->P3 Recovery Period (48-72h) P4 Protocol 4: LC-MS/MS Analysis of Dialysate P3->P4 Collected Samples HV Histological Verification of Probe Placement P3->HV End of Experiment DA Data Analysis: PK Parameter Calculation P4->DA G cluster_tissue Brain Extracellular Space cluster_probe Microdialysis Probe Lumen D1 D2 D6 D2->D6 Diffusion (Concentration Gradient) D3 D4 D5 DrugLabel Unbound this compound (High Concentration) PerfIn Perfusate In (aCSF) PerfOut Dialysate Out (aCSF + this compound) PerfIn->PerfOut Flow Membrane Semi-permeable Membrane (20 kDa MWCO) G RawData Raw Peak Areas (this compound & IS) from LC-MS/MS DialysateConc Calculate Dialysate Concentration (C_dialysate) RawData->DialysateConc CalCurve Calibration Curve (Peak Area Ratio vs. Conc.) CalCurve->DialysateConc ECFConc Calculate ECF Concentration C_ecf = C_dialysate / Recovery DialysateConc->ECFConc Recovery In Vivo Recovery Rate (e.g., Retrodialysis) Recovery->ECFConc PKPlot Plot ECF Concentration vs. Time ECFConc->PKPlot PKParams Calculate PK Parameters (Cmax, Tmax, AUC) PKPlot->PKParams

References

Application Notes and Protocols for the Structural Elucidation of Promoxolane using Spectroscopic Techniques (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the structural elucidation of Promoxolane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed to guide researchers, scientists, and drug development professionals in the comprehensive analysis of this compound. The protocols cover sample preparation, data acquisition, and interpretation of spectral data. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound is a pharmaceutical compound with the chemical name (2,2-diisopropyl-1,3-dioxolan-4-yl)methanol. Its structural confirmation is a critical step in quality control and drug development processes. Spectroscopic techniques like NMR and IR are indispensable tools for verifying its molecular structure, identifying functional groups, and ensuring purity.

Chemical Structure of this compound:

Principles of Spectroscopic Elucidation

The structural elucidation of an organic molecule like this compound relies on piecing together information from various spectroscopic methods.

  • Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the absorption bands in an IR spectrum, we can confirm the presence of key functional groups such as the hydroxyl (-OH) and ether (C-O) groups in this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

    • ¹H NMR : This technique gives information about the number of different types of protons, their chemical environment, their proximity to other protons, and the number of neighboring protons.

    • ¹³C NMR : This provides information on the number of different types of carbon atoms in a molecule and their electronic environment.

By combining the information from these techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Quantitative Spectroscopic Data

Disclaimer: The following NMR spectral data is predicted using computational algorithms and should be used as a reference. Experimental verification is recommended. The IR data is based on characteristic functional group absorption regions.

Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.95 - 4.10m1HH-4
~3.70 - 3.85m2HH-5
~3.55 - 3.65m2H-CH₂OH
~1.85 - 2.00m2H-CH(CH₃)₂
~2.50 (broad)s1H-OH
~0.90 - 1.00d12H-CH(CH₃)₂
Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~109.0C-2
~76.0C-4
~66.0C-5
~63.0-CH₂OH
~33.0-CH(CH₃)₂
~17.0-CH(CH₃)₂
Expected Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3600 - 3200Strong, BroadO-HStretching
~2970 - 2870StrongC-H (sp³)Stretching
~1470 - 1450MediumC-H (sp³)Bending
~1200 - 1000StrongC-O (ether)Stretching
~1050StrongC-O (alcohol)Stretching

Experimental Protocols

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

4.1.2. Instrument Parameters

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

For ¹H NMR:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

For ¹³C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 220 ppm

IR Spectroscopy Protocol

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

4.2.2. Instrument Parameters

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance or Absorbance

Data Interpretation and Structural Elucidation Workflow

The following diagrams illustrate the workflow for acquiring and interpreting the spectroscopic data for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Sample NMR_Prep Dissolve in CDCl3 (10-20 mg in 0.6 mL) Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep NMR_Acq Acquire 1H & 13C NMR Spectra (400 MHz Spectrometer) NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum (FTIR-ATR) IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, & Integrations NMR_Acq->NMR_Analysis IR_Analysis Analyze Absorption Bands (Functional Groups) IR_Acq->IR_Analysis Structure_Elucidation Combine NMR & IR Data to Confirm Structure NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis of this compound.

logical_workflow cluster_ir_interpretation IR Spectral Interpretation cluster_nmr_interpretation NMR Spectral Interpretation IR_Spectrum IR Spectrum OH_Stretch Broad band at ~3400 cm-1? IR_Spectrum->OH_Stretch CO_Stretch Strong bands at ~1200-1000 cm-1? OH_Stretch->CO_Stretch Yes CH_Stretch Bands at ~2900 cm-1? CO_Stretch->CH_Stretch Yes IR_Conclusion Presence of -OH, C-O, and C-H (sp3) confirmed CH_Stretch->IR_Conclusion Yes Final_Structure Final Structure Elucidation of this compound IR_Conclusion->Final_Structure H_NMR 1H NMR Spectrum Proton_Signals Analyze proton signals: - Chemical Shifts - Integrations - Multiplicities H_NMR->Proton_Signals C_NMR 13C NMR Spectrum Carbon_Signals Analyze carbon signals: - Number of signals - Chemical Shifts C_NMR->Carbon_Signals NMR_Conclusion Determine C-H framework and connectivity Proton_Signals->NMR_Conclusion Carbon_Signals->NMR_Conclusion NMR_Conclusion->Final_Structure

Caption: Logical workflow for this compound structural elucidation.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and comprehensive approach for the structural elucidation of this compound. The methodologies and data presented in these application notes serve as a valuable resource for researchers and professionals in ensuring the identity and quality of this pharmaceutical compound. It is recommended to compare experimentally obtained data with the predicted and expected values provided herein to achieve a confident structural assignment.

Application Notes and Protocols for the Safe Handling and Disposal of Promoxolane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Given the lack of specific data for Promoxolane, it should be treated as a potentially hazardous substance. Assume it may be toxic, an irritant to the skin and eyes, and harmful if ingested or inhaled. A comprehensive risk assessment should be performed before any experimental work begins. This should include an evaluation of the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact.
Eye Protection Chemical safety goggles and a face shieldTo protect the eyes and face from splashes.
Lab Coat Full-sleeved, chemically resistantTo protect skin and clothing.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors.
Safe Handling and Storage

3.1. Handling:

  • All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust.

  • Ensure all containers are clearly labeled with the chemical name, date received, and any known hazards.

3.2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials (strong oxidizing agents, acids, and bases).

  • The storage container should be tightly sealed and clearly labeled.

Spill and Emergency Procedures

4.1. Spill Cleanup:

  • Small spills: In a fume hood, gently cover the spill with an absorbent material (e.g., vermiculite, sand). Scoop the mixture into a labeled, sealed container for hazardous waste disposal.

  • Large spills: Evacuate the area and contact the appropriate emergency response team.

4.2. First Aid:

  • Skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Waste Disposal

All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed hazardous waste containerDispose of through a licensed chemical waste disposal company.
Contaminated Labware Labeled, sealed hazardous waste containerDispose of through a licensed chemical waste disposal company.
Contaminated PPE Labeled, sealed hazardous waste bagDispose of as hazardous waste.

Visualized Workflows

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Receive this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh experiment Perform Experiment weigh->experiment waste Segregate Waste experiment->waste dispose Dispose via Certified Vendor waste->dispose cleanup Decontaminate Work Area dispose->cleanup end end cleanup->end End

Caption: General workflow for handling this compound in the lab.

G spill Spill Detected assess Assess Spill Size & Risk spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area & Alert Supervisor small_spill->evacuate No cleanup_kit Use Spill Cleanup Kit small_spill->cleanup_kit Yes end End evacuate->end absorb Cover with Absorbent cleanup_kit->absorb collect Collect Waste absorb->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->end

Caption: Decision-making for a this compound spill response.

Troubleshooting & Optimization

Troubleshooting Promoxolane instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Promoxolane in aqueous solutions. The advice is targeted towards researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency over time. What is the likely cause?

A1: The most probable cause of instability for this compound in an aqueous solution is the hydrolysis of its 1,3-dioxolane (B20135) ring. This structure, a type of ketal, is susceptible to cleavage in the presence of water, especially under acidic conditions, breaking down into its constituent ketone and diol, thereby reducing the concentration of the active compound.[1][2][3]

Q2: Under what pH conditions is this compound most unstable?

A2: this compound is most unstable in acidic aqueous solutions (pH < 7). Ketals are known to be readily hydrolyzed under acidic conditions, with the rate of degradation increasing as the pH decreases.[1][3][4] Conversely, they are generally stable in neutral or basic (alkaline) solutions.[1][3]

Q3: Can temperature affect the stability of my this compound solution?

A3: Yes, temperature is a critical factor. Like most chemical reactions, the rate of this compound hydrolysis will increase at elevated temperatures.[5][6] For optimal stability, solutions should be kept cool, and the specific storage temperature should be determined through stability studies.

Q4: How can I prevent or minimize the degradation of this compound in my experiments?

A4: To enhance stability, you should:

  • Control pH: Maintain the pH of the aqueous solution in the neutral to slightly basic range (pH 7.0 or above). The use of buffers is highly recommended to maintain a stable pH.[7]

  • Manage Temperature: Store solutions at reduced temperatures (e.g., refrigerated at 2-8°C) unless the experimental protocol requires otherwise.

  • Limit Water Exposure: For long-term storage, consider preparing stock solutions in non-aqueous solvents like ethanol (B145695) or propylene (B89431) glycol, or storing the compound in its solid form and preparing aqueous solutions fresh before use.[7]

  • Protect from Light: While hydrolysis is the primary concern, photostability should also be considered.[5][6][8] Storing solutions in amber vials or protecting them from light can prevent potential photodegradation.[9]

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of pharmaceutical compounds like this compound.[10][11] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.[5]

Troubleshooting Guide: Diagnosing Instability

Use the following workflow to diagnose and address issues with this compound instability.

G start Observed Instability (Loss of Potency) check_ph Is the solution pH < 7? start->check_ph check_temp Is the solution stored at elevated temperature? check_ph->check_temp No action_ph Action: Adjust pH to > 7.0 Use a suitable buffer system. check_ph->action_ph  Yes check_solvent Is the primary solvent water? check_temp->check_solvent No action_temp Action: Store solution at reduced temperature (e.g., 2-8°C). check_temp->action_temp  Yes action_solvent Action: For stock solutions, use non-aqueous solvents or prepare fresh aqueous solutions before use. check_solvent->action_solvent  Yes end_node Stability Improved check_solvent->end_node No action_ph->end_node action_temp->end_node action_solvent->end_node

Caption: Troubleshooting workflow for this compound instability.

This compound Degradation Pathway

The primary degradation pathway for this compound in aqueous media is acid-catalyzed hydrolysis. The process involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized intermediate, which is then attacked by water.

G cluster_reactants Reactants cluster_products Degradation Products promox This compound (Stable Ketal) intermediate Resonance-Stabilized Carboxonium Ion (Rate-Determining Step) promox->intermediate  Protonation & Ring Opening h3o H₃O⁺ (Acid Catalyst) ketone Ketone Product diol Diol Product intermediate->ketone  Attack by H₂O intermediate->diol  Deprotonation

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Quantitative Data on Stability

While specific kinetic data for this compound is not widely published, the following tables illustrate the expected impact of pH and temperature on the stability of a compound with a 1,3-dioxolane (ketal) structure. The data is representative and serves to demonstrate general trends.

Table 1: Effect of pH on Degradation Rate Constant (k) at 25°C

pH of SolutionDegradation Rate Constant (k) (arbitrary units)Half-life (t½) (hours)Stability Classification
3.01.500.5Very Unstable
5.00.252.8Unstable
7.00.0169.3Relatively Stable
8.0< 0.001> 700Stable

Table 2: Effect of Temperature on Degradation Rate Constant (k) at pH 5.0

Temperature (°C)Degradation Rate Constant (k) (arbitrary units)Half-life (t½) (hours)Stability Classification
40.0513.9Moderately Stable
250.252.8Unstable
400.800.9Very Unstable
602.500.3Highly Unstable

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation, or stress testing, study is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[5][12][13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][14]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter, calibrated

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • At intervals (e.g., 0, 30, 60, 120 min), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at 80°C for 48 hours.

    • Separately, store a solution of this compound in water (pH 7.0) at 80°C.

    • Analyze samples to assess degradation.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples.

  • Analysis: Analyze all stressed samples by a validated, stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products and calculate the percentage of remaining this compound.

References

Technical Support Center: Optimizing Promoxolane Dosage for Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides general guidance based on standard practices in rodent behavioral research. Researchers should consider this a foundational resource and will need to conduct extensive preliminary studies to establish optimal dosages and protocols for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is Promoxolane and what are its reported effects?

A1: this compound (also known as Dimethylane) is classified as a centrally acting muscle relaxant and an anxiolytic (anxiety-reducing) drug.[1] Its primary reported effects are the reduction of anxiety and muscle tension.

Q2: What are the potential challenges in using this compound for behavioral studies in rats?

A2: The main challenge is the lack of established and validated protocols. Researchers will need to perform dose-response studies to identify a therapeutic window that elicits anxiolytic effects without causing sedation or other motor impairments that could confound the results of behavioral tests.

Q3: What are the appropriate routes of administration for this compound in rats?

A3: While specific data for this compound is unavailable, common routes of administration for systemic drug delivery in rats include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection. The choice of administration route will depend on the desired speed of onset, duration of action, and the physicochemical properties of the drug formulation.

Q4: How can I determine the optimal dosage of this compound for my study?

A4: A thorough dose-response study is essential. This involves administering a range of this compound doses to different groups of rats and observing their effects on both the target behavior (e.g., anxiety) and general activity levels. It is crucial to include a vehicle-treated control group. Start with a low dose and incrementally increase it in subsequent groups to identify the minimal effective dose and any potential adverse effects at higher doses.

Q5: What behavioral tests are suitable for assessing the anxiolytic effects of this compound in rats?

A5: Standard behavioral paradigms to assess anxiety in rodents include:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Open Field Test (OFT): This test assesses exploratory behavior and general locomotor activity in a novel environment. Anxiolytic drugs may increase exploration of the central, more exposed area of the open field.

  • Light-Dark Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the light compartment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral effect. - Dosage too low: The administered dose may be insufficient to elicit a response. - Ineffective route of administration: The drug may not be adequately absorbed or reaching the central nervous system. - Timing of behavioral testing: The test may be conducted outside the peak therapeutic window of the drug.- Conduct a dose-escalation study to determine an effective dose. - Consider alternative routes of administration (e.g., IP instead of PO). - Perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) and adjust the timing of behavioral testing accordingly.
Sedation or motor impairment observed. - Dosage too high: The dose may be causing sedative side effects that interfere with behavioral performance.- Reduce the dosage to a level that does not produce overt motor deficits. - Carefully observe animals for signs of sedation (e.g., lethargy, decreased activity) during dose-finding studies.
High variability in behavioral data. - Inconsistent drug administration: Variations in injection volume or technique can lead to inconsistent dosing. - Environmental factors: Differences in lighting, noise, or handling can affect anxiety levels and behavioral responses. - Individual differences in rats: Natural variation in temperament and drug metabolism exists among animals.- Ensure accurate and consistent administration techniques. - Standardize the experimental environment and handling procedures. - Increase the sample size per group to account for individual variability.
Unexpected or paradoxical behavioral effects (e.g., increased anxiety). - Off-target effects: The drug may have complex pharmacological actions at higher doses. - Metabolites of the drug: The behavioral effects may be influenced by active metabolites.- Re-evaluate the dose-response curve. - If possible, investigate the pharmacological profile of this compound and its metabolites.

Experimental Protocols (General)

The following are generalized protocols for common behavioral tests used to assess anxiety. Note: These are not specific to this compound and must be adapted based on pilot studies.

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the rats at a predetermined time before the test.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a set period (typically 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total. An increase in these parameters is indicative of an anxiolytic effect.

Open Field Test (OFT)
  • Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the rat in the center of the open field.

    • Allow the rat to explore the arena for a defined period (e.g., 10-30 minutes).

    • Record locomotor activity (distance traveled), rearing frequency, and time spent in the central versus peripheral zones.

  • Data Analysis: Anxiolytic effects are often associated with an increase in the time spent in and entries into the central zone. Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects.

Data Presentation

Due to the lack of specific data for this compound, a quantitative data table cannot be provided. Researchers should aim to generate a table with the following structure from their own dose-response studies:

Dosage (mg/kg) Route of Administration Key Behavioral Outcome (e.g., % Time in Open Arms - EPM) Side Effects Observed (e.g., Sedation Score)
Vehicle Controle.g., IPMean ± SEMNone
Low Dosee.g., IPMean ± SEMNone
Medium Dosee.g., IPMean ± SEMMild sedation
High Dosee.g., IPMean ± SEMSignificant sedation

Mandatory Visualizations

As there is no available information on the specific signaling pathways affected by this compound, a relevant diagram cannot be generated at this time. A generalized experimental workflow is provided below.

experimental_workflow General Experimental Workflow for this compound Behavioral Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_acclimation Animal Acclimation dosing Dosing (Vehicle/Promoxolane) animal_acclimation->dosing drug_prep This compound Formulation drug_prep->dosing behavioral_testing Behavioral Testing (e.g., EPM, OFT) dosing->behavioral_testing data_collection Data Collection & Scoring behavioral_testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: General workflow for conducting behavioral studies with this compound in rats.

References

Overcoming poor solubility of Promoxolane for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble compounds like Promoxolane in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as Dimethylane) is a centrally acting muscle relaxant and anxiolytic drug.[1] Like many organic small molecules, it can exhibit poor aqueous solubility, posing a challenge for in vitro studies.

Q2: Why is solubility critical for in vitro assays?

For a compound to be accurately tested in an in vitro assay, it must be fully dissolved in the culture medium or buffer. Poor solubility can lead to several problems:

  • Inaccurate Concentration: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to an underestimation of its potency (e.g., IC50 or EC50 values).

  • Compound Precipitation: The compound can precipitate out of the aqueous assay medium, forming solid particles.[2][3] This not only reduces the effective concentration but can also cause physical interference with assay measurements (e.g., light scattering in absorbance/fluorescence assays) or induce cellular stress and toxicity unrelated to the compound's pharmacological activity.

  • Low Bioavailability: Only dissolved compound molecules can interact with the target cells, receptors, or enzymes.[4][5]

Q3: What is the recommended starting solvent for this compound?

For most poorly water-soluble compounds, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent.[6][7] It can dissolve a wide range of organic molecules at high concentrations. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to cells.[6]

Q4: What are alternative strategies if DMSO is not sufficient or appropriate?

If DMSO alone is problematic, several other strategies can be employed. These techniques aim to increase the aqueous solubility of the compound.[4][8][9]

  • Co-solvents: Using a mixture of solvents.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Excipients: Using solubility enhancers like cyclodextrins, which can form inclusion complexes with hydrophobic drugs.[10][11][12]

  • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization, though care must be taken to avoid cell toxicity.[2][4]

Troubleshooting Guides

Problem: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.

This is a common issue known as "crashing out." It occurs because the compound is soluble in the highly organic DMSO stock but insoluble in the final aqueous medium.[3][13][14]

Solution Workflow:

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as your cells can tolerate (e.g., 0.1-0.5%) to provide maximum solvent support.[6]

  • Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can help keep it in solution.[3]

  • Modify the Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of medium, try a serial dilution approach. A gradual dilution can sometimes prevent the compound from precipitating.[3]

  • Reduce Final Compound Concentration: The precipitation may indicate that you are exceeding the compound's maximum aqueous solubility. Test a lower final concentration.

  • Utilize Solubility Enhancers: Consider pre-complexing this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the medium.[12][15]

Problem: My this compound stock solution in DMSO is not clear or forms crystals.

Solution:

  • Gentle Heating: Warm the stock solution in a water bath (e.g., 37-50°C) for a short period.

  • Sonication: Use a bath sonicator to break up small aggregates and aid dissolution.[2]

  • Lower Stock Concentration: You may be exceeding the solubility limit of this compound even in pure DMSO. Prepare a more dilute stock solution.

Data Presentation

Table 1: Properties of Common Solvents for In Vitro Assays

This table provides properties of common laboratory solvents. The solubility values for this compound are illustrative for a typical poorly soluble compound and should be experimentally determined.

SolventDielectric Constant (Polarity)Boiling Point (°C)Miscible with Water?Typical Max % in Cell CultureIllustrative this compound Solubility
Water80.1100.0YesN/A< 0.01 mg/mL
Dimethyl Sulfoxide (DMSO) 47.2 189.0 Yes < 0.5% > 50 mg/mL
Ethanol (EtOH)24.578.5Yes< 0.5%~5-10 mg/mL
Methanol (MeOH)32.764.7Yes< 0.1%~1-5 mg/mL
N,N-Dimethylformamide (DMF)38.3153.0Yes< 0.1%> 30 mg/mL

Data compiled from various sources.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock and Working Solutions

  • Prepare High-Concentration Stock in DMSO:

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly. If needed, gently warm the solution or sonicate until the compound is fully dissolved and the solution is clear.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate and Final Working Solutions:

    • Critical Step: Perform serial dilutions of your compound in 100% DMSO, not in aqueous buffer or media.[6] This maintains a consistent solvent environment for the compound.

    • For the final step, add a small volume of the appropriate DMSO stock directly to your pre-warmed (37°C) assay medium while vortexing or swirling gently to ensure rapid mixing.

    • The final DMSO concentration should not exceed the tolerance level of your cell line (typically <0.5%).

    • Always include a "vehicle control" in your experiment, which consists of the assay medium with the same final concentration of DMSO used for the compound treatment.

Visualizations

Diagrams of Workflows and Concepts

G start Start: Weigh this compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock heat_sonic Gently warm / sonicate check_stock->heat_sonic No prep_dilution Prepare final working solution in pre-warmed (37°C) medium check_stock->prep_dilution  Yes heat_sonic->prep_stock check_final Does solution precipitate? prep_dilution->check_final proceed Proceed with In Vitro Assay (Include Vehicle Control) check_final->proceed  No troubleshoot Troubleshoot: - Lower final concentration - Use cyclodextrin - Try alternative solvent check_final->troubleshoot Yes G cluster_0 Ideal Solubility cluster_1 Poor Solubility drug_sol Drug in Solution (Monomers) target_sol Cellular Target drug_sol->target_sol Binding effect_sol Accurate Biological Effect target_sol->effect_sol drug_insol Drug Precipitates (Aggregates) target_insol Cellular Target drug_insol->target_insol No Binding effect_insol Inaccurate / No Effect (False Negative) target_insol->effect_insol

References

How to minimize Promoxolane degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Promoxolane during sample preparation and analysis. By understanding the stability of this compound and adhering to the recommended protocols, users can ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is acid-catalyzed hydrolysis. This compound has a 1,3-dioxolane (B20135) structure, which is susceptible to cleavage in the presence of acids. This reaction breaks down this compound into isobutyraldehyde (B47883) and glycerol. Maintaining a neutral to slightly basic pH is crucial to prevent this degradation.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of this compound, particularly if the sample is in an acidic environment. While thermal decomposition of the core dioxolane structure occurs at very high temperatures (above 450°C), even moderately elevated temperatures can increase the rate of acid-catalyzed hydrolysis.[1][2][3] Therefore, it is recommended to keep this compound samples cool and avoid unnecessary exposure to heat.

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this compound, cyclic acetals can be susceptible to photodegradation.[4] To minimize any potential for light-induced degradation, it is best practice to protect this compound samples and solutions from light by using amber vials or by covering the sample containers with aluminum foil.

Q4: What are the best practices for storing this compound samples?

A4: For short-term storage, keep samples in a neutral or slightly basic buffer at 2-8°C and protected from light. For long-term storage, it is recommended to store samples at -20°C or below in a non-acidic solvent system. Avoid repeated freeze-thaw cycles.

Q5: What analytical techniques are suitable for this compound analysis?

A5: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for the analysis of this compound and other dioxolane derivatives.[5][6][7] High-performance liquid chromatography (HPLC) can also be used, but GC is often preferred for its ability to separate volatile and semi-volatile compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in analytical results. Acid-catalyzed hydrolysis during sample preparation.Ensure all solvents and buffers are at a neutral or slightly basic pH (pH 7-8). Avoid using acidic reagents.
Thermal degradation.Keep samples on ice or a cooling block during processing. Avoid prolonged exposure to room temperature.
Photodegradation.Protect samples from light by using amber vials or covering them with aluminum foil.
Inconsistent or variable this compound concentrations between replicates. Incomplete extraction from the sample matrix.Optimize the extraction solvent and procedure. Ensure thorough mixing and sufficient extraction time.
Inconsistent sample handling procedures.Follow a standardized and detailed sample preparation protocol for all samples.
Presence of unexpected peaks in the chromatogram. Degradation products (isobutyraldehyde, glycerol).Confirm the identity of the degradation products using mass spectrometry. Review and optimize the sample preparation procedure to minimize degradation.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample to identify any sources of contamination.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices

This protocol outlines the steps for extracting this compound from biological samples such as plasma or tissue homogenates, while minimizing degradation.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • pH 7.4 phosphate (B84403) buffer

  • Vortex mixer

  • Centrifuge

  • Amber glass vials

Procedure:

  • Sample Thawing: If frozen, thaw the biological sample on ice.

  • pH Adjustment: Add an appropriate volume of pH 7.4 phosphate buffer to the sample to ensure a neutral pH.

  • Extraction:

    • To 1 mL of the buffered sample, add 5 mL of cold MTBE.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean amber glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., ethyl acetate) for GC analysis.

Protocol 2: Gas Chromatography (GC) Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. The parameters may need to be optimized for your specific instrument and column.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Visualizations

cluster_degradation This compound Degradation Pathways cluster_factors Factors Influencing Degradation This compound This compound Protonated_this compound Protonated this compound Intermediate This compound->Protonated_this compound  H+ (Acidic Conditions) Degradation_Products Isobutyraldehyde + Glycerol Protonated_this compound->Degradation_Products  H2O (Hydrolysis) Acidic_pH Acidic pH Acidic_pH->this compound High_Temperature High Temperature High_Temperature->this compound Light_Exposure Light Exposure Light_Exposure->this compound

Caption: this compound degradation pathway and influencing factors.

cluster_workflow Recommended Sample Preparation Workflow start Start: Biological Sample thaw Thaw on Ice start->thaw ph_adjust Adjust to pH 7.4 thaw->ph_adjust extract Extract with Cold MTBE ph_adjust->extract centrifuge Centrifuge at 4°C extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate under N2 dry->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end End: GC Analysis reconstitute->end

Caption: Workflow for minimizing this compound degradation.

References

Improving the yield of Promoxolane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Promoxolane (4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile).

Troubleshooting Guide

Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the Williamson ether synthesis of this compound, which is the reaction of solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) with 4-cyanobenzyl halide.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low this compound Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions reagent_issue Impure or incorrect reagents/ Improper stoichiometry check_reagents->reagent_issue check_workup Analyze Workup and Purification Procedure check_conditions->check_workup conditions_issue Suboptimal base, solvent, or temperature check_conditions->conditions_issue side_reactions Investigate Potential Side Reactions check_workup->side_reactions workup_issue Product loss during extraction or purification check_workup->workup_issue side_reactions_issue Formation of byproducts (e.g., elimination) side_reactions->side_reactions_issue solution_reagents Use purified reagents and confirm molar ratios reagent_issue->solution_reagents solution_conditions Optimize reaction parameters (see tables below) conditions_issue->solution_conditions solution_workup Modify extraction/purification protocol workup_issue->solution_workup solution_side_reactions Adjust conditions to favor SN2 over elimination side_reactions_issue->solution_side_reactions

Caption: Troubleshooting workflow for low this compound yield.

Issue Potential Cause Recommended Action
Low or No Product Formation Ineffective Base: The chosen base may not be strong enough to deprotonate the hydroxyl group of solketal efficiently.Switch to a stronger base such as sodium hydride (NaH). Ensure the base is fresh and has been stored under appropriate anhydrous conditions.
Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to enhance the reaction rate.[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Increase the reaction temperature to a range of 50-100 °C.[1] Monitor for potential side reactions at higher temperatures.
Impure Reagents: Contaminants in solketal, 4-cyanobenzyl halide, or the solvent can interfere with the reaction.Purify the starting materials and ensure the solvent is anhydrous.
Significant Byproduct Formation Elimination Side Reaction: The base may be promoting the elimination of HBr from 4-cyanobenzyl bromide, especially at higher temperatures.Use a milder base like potassium carbonate (K₂CO₃).[2] Consider running the reaction at a lower temperature for a longer duration.
C-Alkylation: The phenoxide intermediate can undergo alkylation on the aromatic ring, although this is less common.This is an inherent possibility with phenoxides but is generally a minor pathway in Williamson ether synthesis.[1]
Difficulty in Product Isolation Emulsion during Workup: The product and starting materials may form an emulsion during aqueous extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.
Co-elution during Chromatography: The product may have a similar polarity to the starting materials or byproducts, making purification by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is typically synthesized via a Williamson ether synthesis. This involves the deprotonation of solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) to form an alkoxide, which then acts as a nucleophile and attacks 4-cyanobenzyl halide in an Sₙ2 reaction.

This compound Synthesis Pathway

Promoxolane_Synthesis solketal Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) alkoxide Solketal Alkoxide solketal->alkoxide + Base This compound This compound alkoxide->this compound + 4-Cyanobenzyl Halide halide 4-Cyanobenzyl Halide base Base (e.g., NaH, K₂CO₃) solvent Solvent (e.g., DMF)

Caption: General reaction pathway for this compound synthesis.

Q2: What are the critical parameters to control for optimizing the yield of this compound?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time.

Table 1: Effect of Reaction Conditions on the Yield of a Structurally Similar Phthalonitrile (B49051) Derivative [2]

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃DMF50473

Note: This data is for the synthesis of a phthalonitrile derivative with S-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol and may serve as a starting point for the optimization of this compound synthesis.

Q3: What are the common side reactions in this compound synthesis and how can they be minimized?

A3: The primary side reaction is the base-catalyzed elimination of the alkylating agent (4-cyanobenzyl halide).[1] This can be minimized by:

  • Using a less hindered primary halide (benzyl halides are generally good substrates for Sₙ2).

  • Employing a milder base, such as potassium carbonate, instead of a very strong base like sodium hydride.

  • Maintaining a moderate reaction temperature, as higher temperatures can favor elimination.

Q4: What is a recommended experimental protocol for the synthesis of this compound?

Experimental Protocol: Synthesis of this compound

Materials:

  • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • 4-Cyanobenzyl bromide

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 equivalent) in anhydrous DMF, add finely ground potassium carbonate (1.5 equivalents).

  • Add 4-cyanobenzyl bromide (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with distilled water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford this compound.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity and purity of the final product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

References

Technical Support Center: Addressing Off-Target Effects of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Promoxolane" did not yield sufficient information regarding its mechanism of action or off-target effects in cellular models. To fulfill the structural and content requirements of this request, we have used Imatinib , a well-characterized kinase inhibitor with known off-target effects, as a representative example. This guide serves as a template for addressing off-target effects of research compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell line after treatment with Compound X (e.g., Imatinib) that do not align with the known target pathway. What could be the cause?

A1: Unexpected phenotypic changes are often indicative of off-target effects. Compound X, while designed to inhibit a primary target (e.g., BCR-Abl), is known to interact with other proteins, such as c-Kit and PDGF-R. These off-target interactions can trigger unintended signaling cascades, leading to the observed phenotypic alterations. It is crucial to validate that the observed effects are indeed a result of inhibiting the intended target.

Q2: How can we confirm that the observed effects are due to off-target interactions of Compound X?

A2: Several strategies can be employed to investigate off-target effects. A primary method is to perform a rescue experiment by introducing a constitutively active or mutated form of the intended target that is insensitive to Compound X. If the phenotype persists, it is likely an off-target effect. Additionally, using a structurally different inhibitor of the same target can help elucidate if the effect is target-specific. Another approach is to use 'omics' technologies, such as proteomics or transcriptomics, to identify broader cellular changes.

Q3: What are some common off-target signaling pathways affected by Imatinib that we should be aware of?

A3: Besides its primary target BCR-Abl, Imatinib is known to inhibit other kinases. Notably, it has significant activity against c-Kit and Platelet-Derived Growth Factor Receptor (PDGF-R). Inhibition of these receptors can impact cellular processes such as proliferation, migration, and survival in cell types where these pathways are active. Researchers should be particularly cautious when working with cell lines known to express these receptors.

Q4: Are there commercially available tools or services to screen for the off-target effects of our compound?

A4: Yes, several commercial services offer kinase profiling and other off-target screening panels. These services, such as those offered by Eurofins Discovery or Promega, can test your compound against a large panel of kinases or other protein families to identify unintended interactions. This can provide a broad overview of your compound's specificity and potential off-target liabilities.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a workflow to determine if an observed cellular phenotype is a result of the intended on-target activity or an unintended off-target effect of your compound.

Step 1: Confirm Target Engagement

  • Objective: Ensure the compound is interacting with its intended target in your cellular model at the concentrations used.

  • Protocol: Perform a Western blot to assess the phosphorylation status of the direct downstream effector of the target kinase. For Imatinib's effect on BCR-Abl, one could probe for phosphorylated CrkL. A significant decrease in phosphorylation indicates target engagement.

Step 2: Perform a Rescue Experiment

  • Objective: To determine if the phenotype can be reversed by restoring the function of the on-target pathway.

  • Protocol: Transfect cells with a vector expressing a drug-resistant mutant of the target kinase. If the observed phenotype is rescued (i.e., reverts to the untreated state) in the presence of the compound, the effect is likely on-target.

Step 3: Utilize a Structurally Unrelated Inhibitor

  • Objective: To see if a different inhibitor of the same target reproduces the phenotype.

  • Protocol: Treat cells with a second, structurally distinct inhibitor of the same primary target (e.g., Nilotinib or Dasatinib for BCR-Abl). If this second compound produces the same phenotype, it is more likely to be an on-target effect.

Step 4: Knockdown of the Target Protein

  • Objective: To mimic the effect of target inhibition without using a chemical inhibitor.

  • Protocol: Use siRNA or shRNA to specifically knock down the expression of the target protein. If the resulting phenotype matches that observed with the compound, it is likely an on-target effect.

Guide 2: Identifying the Off-Target Protein/Pathway

If the results from Guide 1 suggest an off-target effect, the following steps can help in identifying the responsible protein or pathway.

Step 1: In Silico Prediction

  • Objective: To computationally predict potential off-targets.

  • Protocol: Utilize online databases and prediction tools (e.g., ChEMBL, Hit-Prediction) to identify proteins with structural similarity to the primary target that your compound might bind to.

Step 2: Broad-Spectrum Kinase Profiling

  • Objective: To empirically screen for unintended kinase targets.

  • Protocol: Submit your compound to a commercial kinase profiling service to test its activity against a large panel of kinases. The results will provide a list of potential off-target kinases.

Step 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify protein targets that bind to the compound in a cellular context.

  • Protocol: CETSA measures the thermal stability of proteins in the presence and absence of a ligand. An increase in a protein's melting temperature upon compound treatment suggests a direct binding interaction.

Step 4: Validation of Putative Off-Targets

  • Objective: To confirm that the identified off-target is responsible for the observed phenotype.

  • Protocol: For each high-confidence off-target candidate, use siRNA/shRNA to knock down its expression. If the knockdown phenocopies the effect of the compound, you have likely identified the correct off-target.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of Imatinib

Kinase TargetIC50 (nM)Primary FunctionReference
On-Target
Abl25 - 100Cell growth and proliferation
Key Off-Targets
c-Kit100 - 200Cell survival and proliferation
PDGF-R100 - 500Cell growth and division
DDR138Cell migration and matrix remodeling
NQO21,000 - 5,000Oxidative stress response

Visualizations

OnTarget_Pathway Imatinib Imatinib BCR_Abl BCR-Abl Imatinib->BCR_Abl Inhibits CrkL CrkL BCR_Abl->CrkL Phosphorylates Downstream Downstream Signaling CrkL->Downstream Phenotype Inhibition of Proliferation Downstream->Phenotype

Caption: On-target signaling pathway of Imatinib.

OffTarget_Pathway Imatinib Imatinib cKit c-Kit Receptor Imatinib->cKit Inhibits PI3K PI3K/Akt Pathway cKit->PI3K Activates Unintended_Phenotype Unintended Phenotype (e.g., Cytotoxicity) PI3K->Unintended_Phenotype Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_Target Confirm Target Engagement? Start->Confirm_Target Rescue_Expt Perform Rescue Experiment Confirm_Target->Rescue_Expt Yes On_Target Likely On-Target Effect Confirm_Target->On_Target No Second_Inhibitor Use Structurally Different Inhibitor Rescue_Expt->Second_Inhibitor Second_Inhibitor->On_Target Phenotype Reproduced Off_Target Likely Off-Target Effect Second_Inhibitor->Off_Target Phenotype Not Reproduced Identify_Off_Target Identify Off-Target (Guide 2) Off_Target->Identify_Off_Target

Refining HPLC gradient for better separation of Promoxolane metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and optimization strategies for refining HPLC gradients to achieve better separation of Promoxolale and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of Promoxolane and its M2 metabolite?

A1: Poor resolution between a parent drug and its metabolite, especially when they have similar polarities, is a common challenge in HPLC.[1] Several factors can contribute to this issue:

  • Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing enough time for the compounds to separate.[2]

  • Incorrect Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and selectivity of ionizable compounds.[3][4] If the pH is close to the pKa of the analytes, peak shape can be poor.[3][4]

  • Suboptimal Column Chemistry: The chosen stationary phase may not have the best selectivity for this compound and its M2 metabolite.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect selectivity.[5]

  • Low Column Efficiency: This can be due to an old or poorly packed column, leading to broader peaks.

Q2: My peaks are tailing. What could be the cause?

A2: Peak tailing can be caused by several factors, including:

  • Secondary Interactions: Basic compounds can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, causing tailing.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[6][7]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts within the column, affecting peak shape.[7]

  • Column Contamination: Buildup of sample matrix components can degrade column performance.[8]

Q3: My retention times are drifting between injections. What should I check?

A3: Drifting retention times are often a sign of system instability. Key areas to investigate include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.[9]

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic solvent.

  • Pump Performance: Inconsistent flow rates from the HPLC pump will directly impact retention times.[7]

  • Temperature Changes: Fluctuations in the column temperature will affect retention times.[5]

Troubleshooting and Optimization Guides

Guide 1: Optimizing the Gradient for Better Resolution

If you are experiencing co-elution of this compound and its M2 metabolite, adjusting the gradient is a primary step.

Problem: Poor resolution between this compound and the M2 metabolite.

Solution:

  • Perform a Scouting Gradient: Start with a broad gradient to determine the elution window of your compounds of interest.[8]

  • Flatten the Gradient: Once the approximate elution time is known, create a shallower gradient around that time to increase the separation between the peaks.[2][10]

Quantitative Data Summary: Gradient Optimization

ParameterInitial Method (Poor Resolution)Optimized Method (Improved Resolution)
Time (min) % Acetonitrile % Acetonitrile
0.02020
20.08040
25.08060
30.02020
35.02020

Experimental Protocol: Gradient Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Scouting Gradient:

    • Run a linear gradient from 5% to 95% Acetonitrile over 20 minutes.

    • Identify the approximate % Acetonitrile at which this compound and its metabolites elute.

  • Gradient Refinement:

    • Based on the scouting run, design a new gradient that is shallower around the elution point of the co-eluting peaks. For example, if the peaks elute around 50% Acetonitrile, you could try a segment that goes from 40% to 60% Acetonitrile over 15 minutes.

Guide 2: Modifying Mobile Phase pH to Improve Selectivity

For ionizable compounds like this compound and its metabolites, mobile phase pH is a powerful tool to alter selectivity.[11]

Problem: Co-eluting peaks with similar hydrophobicity.

Solution:

  • Determine Analyte pKa: If known, this will guide the selection of an appropriate mobile phase pH.

  • Adjust Mobile Phase pH: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) and assess the impact on separation. For acidic compounds, a lower pH will increase retention, while a higher pH will do the same for basic compounds.[4][11]

Quantitative Data Summary: Effect of Mobile Phase pH on Retention Time (min)

CompoundpH 3.0 (0.1% Formic Acid)pH 7.0 (10 mM Ammonium Bicarbonate)
M3 (Glucuronide)2.52.2
M1 (Hydroxylated)8.27.5
This compound15.416.8
M2 (N-desmethyl)15.617.5

Experimental Protocol: pH Modification

  • Prepare Buffers:

    • Acidic: 0.1% Formic Acid in Water (pH ~2.7)

    • Neutral: 10 mM Ammonium Bicarbonate in Water, adjust to pH 7.0 with Formic Acid.

  • Equilibrate the System: For each new mobile phase pH, ensure the column is thoroughly equilibrated.

  • Analyze Samples: Inject the sample of this compound and its metabolites and compare the chromatograms obtained at different pH values.

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution CheckGradient Is the gradient too steep? Start->CheckGradient CheckpH Is the mobile phase pH optimal? Start->CheckpH CheckColumn Is the column chemistry appropriate? Start->CheckColumn Sol_Gradient Flatten the gradient around the eluting peaks. CheckGradient->Sol_Gradient Yes Sol_pH Adjust pH to alter selectivity. CheckpH->Sol_pH No Sol_Column Try a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl). CheckColumn->Sol_Column No

Caption: Troubleshooting workflow for poor peak resolution.

G HPLC Gradient Optimization Logic Scout Run a broad 'scouting' gradient (e.g., 5-95% B). Identify Identify elution window of target compounds. Scout->Identify Design Design a shallower gradient across the elution window. Identify->Design Refine Further refine gradient slope, temperature, and flow rate. Design->Refine Resolution Improved Resolution Refine->Resolution

References

How to reduce variability in animal behavioral responses to Promoxolane

Author: BenchChem Technical Support Team. Date: December 2025

Promoxolane Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in animal behavioral responses during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (brand name Dimethylane) is a centrally acting muscle relaxant and anxiolytic drug.[1] It belongs to the propanediol (B1597323) carbamate (B1207046) class, similar to meprobamate. Its primary mechanism of action is believed to be central nervous system depression, which contributes to its anxiolytic effects.

Q2: What are the main sources of variability in animal behavioral studies with this compound?

A2: Variability in behavioral responses can stem from several factors, which can be broadly categorized as:

  • Biological Factors: These include the animal's sex, age, strain, gut microbiome, and hormonal status (e.g., estrous cycle in females).[2][3][4][5]

  • Environmental Factors: Housing conditions, lighting, noise, and temperature can all impact an animal's stress levels and behavior.[6][7][8][9]

  • Procedural Factors: The route and timing of drug administration, handling by the experimenter, and the specific behavioral assay used are critical sources of variability.[10][11][12][13][14]

Q3: How does the estrous cycle in female rodents affect responses to anxiolytics like this compound?

A3: The estrous cycle can significantly influence anxiety-like behaviors and the response to anxiolytic drugs.[2][3] Generally, female rodents may exhibit lower anxiety levels during the proestrus and estrus phases due to high levels of estrogen and progesterone.[5][15] This hormonal fluctuation can alter the baseline anxiety state and the efficacy of this compound. Therefore, it is crucial to monitor and report the estrous cycle phase of female animals in your study.[4][10]

Q4: Can the gut microbiome influence the effects of this compound?

A4: Yes, the gut microbiome plays a critical role in drug metabolism and can contribute to inter-individual differences in drug response.[16][17][18][19] The composition of the gut microbiota can affect the absorption, metabolism, and bioavailability of orally administered drugs.[20] Changes in diet or exposure to antibiotics can alter the gut microbiome, potentially leading to variable responses to this compound.[19]

Troubleshooting Guide

Issue: High variability in behavioral data between subjects in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Drug Administration - Ensure the drug solution is homogenous and the correct dose is administered based on the most recent body weight.[21] - Use a consistent and precise administration route (e.g., oral gavage, intraperitoneal injection).[22]
Environmental Stressors - Acclimate animals to the housing and testing rooms for a sufficient period before the experiment.[6][7] - Minimize noise, olfactory cues from other animals, and excessive handling.[12][14] - Conduct testing at the same time of day to control for circadian rhythm effects.[13]
Experimenter-Induced Variability - If possible, have the same experimenter handle and test all animals within a study.[10][12] - Standardize handling procedures to be gentle and consistent.[23]
Biological Differences (Female Rodents) - Track the estrous cycle of all female subjects and either test during a specific phase or randomize across phases and include the phase as a variable in your analysis.[2][4]
Social Housing Hierarchy - Be aware that social dominance hierarchies can affect anxiety-like behaviors.[10][23] - House animals in stable, consistent groups.[10]

Experimental Protocols

Protocol: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects of this compound

This protocol outlines the steps for conducting an EPM test to assess the anxiolytic effects of this compound in rodents, with a focus on minimizing variability.

1. Animal Preparation and Acclimation:

  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[13]

  • Allow at least one week of acclimation to the housing facility before any procedures.

  • Handle the animals gently for 2-3 minutes daily for at least three days prior to testing to reduce handling stress.[14]

2. This compound Administration:

  • Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80). Ensure the solution is well-mixed before each administration.

  • Dosing: Accurately weigh each animal on the day of testing and calculate the precise dose.

  • Administration: Administer this compound via a consistent route (e.g., intraperitoneal injection) 30 minutes before testing. The volume should be consistent across animals (e.g., 5 ml/kg).[22] Control animals should receive a vehicle injection of the same volume.

3. EPM Procedure:

  • Environment: Conduct the test in a quiet, dimly lit room to reduce anxiety. The lighting conditions should be consistent for all animals.[10]

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera for later analysis.

    • Between each trial, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.[12]

  • Data Analysis: Score the video for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general activity).

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in an EPM test to illustrate the expected outcomes.

Treatment Group Dose (mg/kg) Time in Open Arms (seconds, Mean ± SEM) Open Arm Entries (Mean ± SEM)
Vehicle Control035 ± 4.28 ± 1.5
This compound1065 ± 5.114 ± 2.1
This compound2098 ± 6.822 ± 2.5
This compound40125 ± 8.328 ± 3.0

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Procurement Animal_Procurement Acclimation Acclimation Animal_Procurement->Acclimation Baseline_Behavioral_Screening Baseline_Behavioral_Screening Acclimation->Baseline_Behavioral_Screening Randomization Randomization Baseline_Behavioral_Screening->Randomization Drug_Administration Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral_Testing Drug_Administration->Behavioral_Testing e.g., EPM Data_Collection Data_Collection Behavioral_Testing->Data_Collection Data_Analysis Data_Analysis Data_Collection->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for a behavioral study with this compound.

G start High Variability Observed q1 Were drug administration procedures consistent? start->q1 s1 Review and standardize dosing and administration protocols. q1->s1 No q2 Were environmental conditions controlled? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Ensure consistent lighting, noise levels, and time of day for testing. q2->s2 No q3 Were experimenter handling techniques uniform? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Implement standardized handling protocols and minimize experimenter changes. q3->s3 No q4 Were biological factors (e.g., estrous cycle) accounted for? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Monitor estrous cycle in females and include as a variable in the analysis. q4->s4 No end_node Consider other factors: gut microbiome, genetics, social hierarchy. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for high variability in behavioral data.

G cluster_factors Influencing Factors cluster_pathway Biological Pathway Diet Diet Absorption GI Absorption & Metabolism (Gut Microbiome) Diet->Absorption Stress Environmental Stress Hormones Hormonal Status (Estrous Cycle) Stress->Hormones Genetics Animal Strain/ Genetics Genetics->Absorption Bioavailability Systemic Bioavailability Hormones->Bioavailability This compound This compound (Oral Administration) This compound->Absorption Absorption->Bioavailability Effect Behavioral Response Bioavailability->Effect

Caption: Factors influencing this compound's bioavailability and behavioral effect.

References

Optimizing incubation time for Promoxolane in cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Promoxolane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in a new cell line?

For a new cell line, we recommend starting with a broad range of concentrations and a few key time points to determine the optimal conditions. A good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 nM to 100 µM for 24, 48, and 72 hours. This will help establish the EC50 (half-maximal effective concentration) and identify the optimal incubation period for your specific cell line and assay.

Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound's mechanism of action.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your culture medium, as higher concentrations can be toxic to some cell lines.

  • Compound Degradation: this compound may degrade into toxic byproducts if not stored or handled properly. Please refer to the product datasheet for storage recommendations.

  • Contamination: Rule out any potential cell culture contamination (e.g., mycoplasma) that could be sensitizing your cells.

Q3: I am not observing the expected biological effect of this compound. What are the potential reasons?

If you are not observing the expected effect, consider the following troubleshooting steps:

  • Incubation Time: The required incubation time to observe a biological effect can vary significantly between cell lines and assays. It's possible that a longer or shorter incubation time is needed. We recommend performing a time-course experiment to identify the optimal time point.

  • Compound Activity: Verify the activity of your this compound stock. If possible, test it in a positive control cell line where its activity is well-characterized.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive or direct downstream assay.

  • Cellular Uptake: The compound may not be efficiently entering the cells. This can be investigated using cellular uptake assays.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

High variability can obscure real biological effects. Here are some common causes and solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently several times before dispensing cells into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. When adding this compound, add it to the side of the well and mix gently to ensure even distribution.
Evaporation Maintain proper humidity in the incubator. For long-term incubations, consider using plate sealers.
Issue 2: Determining the optimal incubation time.

The ideal incubation time depends on the biological question you are asking. The following table provides a general guideline for different types of assays.

Assay TypeTypical Incubation TimeRationale
Signaling Pathway Activation 15 minutes - 4 hoursSignaling events are often rapid and transient.
Gene Expression Changes 4 hours - 24 hoursTime is required for transcription and translation to occur.
Cell Proliferation/Viability 24 hours - 72 hoursEffects on cell growth and death often require at least one cell cycle to become apparent.
Apoptosis Induction 12 hours - 48 hoursThe apoptotic cascade requires several hours to be fully executed.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment

This protocol is designed to determine the optimal concentration and incubation time of this compound for a specific cell line and assay.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay:

    • At each time point, perform your assay of choice (e.g., MTT assay for cell viability, luciferase assay for reporter gene expression).

  • Data Analysis:

    • Plot the results as a dose-response curve for each time point to determine the EC50 and the optimal incubation time.

Visualizations

G cluster_0 Plate Preparation cluster_1 Time-Course Incubation cluster_2 Data Collection A Cell Seeding in 96-well plate B Overnight Incubation A->B C This compound Treatment (Dose-Response) B->C D Incubate for 24h C->D E Incubate for 48h C->E F Incubate for 72h C->F G Perform Assay (e.g., MTT) D->G H Perform Assay (e.g., MTT) E->H I Perform Assay (e.g., MTT) F->I J Data Analysis (EC50 determination) G->J H->J I->J G This compound This compound Receptor Receptor This compound->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Troubleshooting low signal-to-noise ratio in Promoxolane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a low signal-to-noise (S/N) ratio during the mass spectrometry analysis of Promoxolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in this compound mass spectrometry?

A low S/N ratio for this compound can stem from several factors, including inefficient ionization, ion suppression from matrix components, suboptimal instrument parameters, or issues with sample preparation.[1] It is crucial to systematically investigate each of these potential causes.

Q2: How do the chemical properties of this compound influence its analysis by mass spectrometry?

This compound is a relatively small molecule (Molecular Weight: 188.267 g/mol ) with polar functional groups (hydroxyl and ether linkages), making it suitable for electrospray ionization (ESI).[2][3] Its polarity means that it may be susceptible to ion suppression from less polar matrix components and may require specific chromatographic conditions for good retention and peak shape.

Q3: Can the choice of ionization mode affect the signal intensity of this compound?

Yes, the ionization mode is critical. For a molecule like this compound with hydroxyl and ether groups, positive ion mode ESI is generally a good starting point, looking for the protonated molecule [M+H]⁺. However, it is always recommended to test both positive and negative ion modes during method development to determine which yields the highest signal intensity.

Q4: What role does sample preparation play in achieving a good signal-to-noise ratio?

Proper sample preparation is critical for removing interfering matrix components that can cause ion suppression and increase background noise.[4] Techniques like solid-phase extraction (SPE) are highly effective in cleaning up complex samples such as plasma, leading to a significant improvement in the S/N ratio.[2]

Q5: How can I determine if ion suppression is the cause of my low signal?

A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.

Troubleshooting Guide

Low or No Signal for this compound

A weak or absent signal for this compound requires a systematic approach to diagnose the root cause. This guide will walk you through a logical troubleshooting workflow.

dot

IonSuppression cluster_source Ionization Process esi_source ESI Source analyte This compound Ions droplet Charged Droplet analyte->droplet matrix Matrix Ions matrix->droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation ms_inlet MS Inlet gas_phase->ms_inlet suppressed_signal Reduced this compound Signal ms_inlet->suppressed_signal Competition

References

Preventing Promoxolane precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Promoxolane in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a centrally acting muscle relaxant and anxiolytic drug.[1] Structurally, it is a ketal, specifically 2,2-diisopropyl-1,3-dioxolane-4-methanol.[1] Like many organic molecules with a significant carbon backbone, this compound is expected to have low aqueous solubility. Precipitation typically occurs when a concentrated stock solution, prepared in an organic solvent, is diluted into an aqueous buffer or cell culture medium, causing the compound to crash out as its concentration exceeds its solubility limit in the final aqueous environment.

Q2: What are the initial steps to consider when preparing a this compound stock solution?

The initial and most critical step is to select an appropriate solvent that can dissolve this compound at the desired concentration. It is also important to consider the compatibility of the chosen solvent with the intended downstream experimental system (e.g., cell culture, in vivo studies).

Q3: Are there any known signaling pathways affected by this compound?

The precise signaling pathways modulated by this compound are not well-documented in publicly available literature. As a centrally acting muscle relaxant, its mechanism of action is thought to be localized to the central nervous system, potentially through sedative effects rather than direct action on skeletal muscles.[2][3]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in stock and working solutions.

Issue: My this compound stock solution is cloudy or shows visible precipitate.

This indicates that the solvent is unable to dissolve the this compound at the target concentration.

  • Solution 1: Decrease the Concentration. The simplest approach is to prepare a less concentrated stock solution.

  • Solution 2: Change the Solvent. this compound, as a dioxolane derivative, is likely soluble in a range of organic solvents. If precipitation occurs in one solvent, try another from the suggested list below.

  • Solution 3: Gentle Heating and Sonication. Applying gentle heat (e.g., 37°C) or using a sonicator can help dissolve the compound. However, be cautious as excessive heat may degrade the compound. Always check for stability after such treatments.

Issue: this compound precipitates when I dilute my stock solution into an aqueous medium.

This is a common issue for compounds with low water solubility.

  • Solution 1: Optimize the Dilution Method. Instead of a single-step dilution, perform serial dilutions. Adding the stock solution dropwise to the aqueous medium while vortexing can also help prevent localized high concentrations that lead to immediate precipitation.

  • Solution 2: Use a Co-solvent. If the final concentration of the primary organic solvent is too high for your experiment, consider using a co-solvent system. A small percentage of a water-miscible organic solvent in the final aqueous solution can help maintain the solubility of this compound.

  • Solution 3: Lower the Final Concentration. If precipitation persists, the final concentration in the aqueous medium may still be too high. Reducing the final working concentration is often the most effective solution.

Data Presentation: Potential Solvents for this compound
SolventPolarityBoiling Point (°C)Miscibility with WaterNotes
Dimethyl Sulfoxide (DMSO)Polar aprotic189MiscibleA common solvent for preparing high-concentration stock solutions of organic compounds. Can be toxic to cells at higher concentrations.
EthanolPolar protic78.37MiscibleA less toxic alternative to DMSO, but may not achieve the same high concentrations.
MethanolPolar protic64.7MiscibleSimilar to ethanol, but can be more toxic.
AcetonePolar aprotic56MiscibleGood for dissolving many organic compounds, but its volatility can be a concern.
1,4-DioxaneNon-polar101MiscibleA cyclic ether that can dissolve a range of compounds.
N,N-Dimethylformamide (DMF)Polar aprotic153MiscibleA strong solvent, but with known toxicity.
Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate, clear glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, Ethanol, Acetone) in small, measured increments (e.g., 10-50 µL).

  • Dissolution: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution. Gentle warming or sonication can be applied if necessary.

  • Observation: Continue adding solvent until the this compound is fully dissolved. Record the volume of solvent required to dissolve the known mass of this compound to estimate its solubility.

  • Documentation: Note the solvent in which this compound is most soluble and the approximate concentration achieved.

Protocol 2: Preparation of a this compound Stock Solution

  • Solvent Selection: Based on the results of the solubility testing, select the most appropriate solvent.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate container (e.g., amber glass vial to protect from light, if sensitivity is unknown).

  • Solvent Addition: Add the selected solvent to the this compound to achieve the desired stock concentration. It is recommended to add about 80% of the final volume first to aid dissolution.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. If necessary, gentle warming can be applied.

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired volume.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

G start Start: Need to prepare This compound stock solution solubility_test Perform small-scale solubility test with various organic solvents (DMSO, Ethanol, etc.) start->solubility_test dissolved Does this compound dissolve completely at the desired concentration? solubility_test->dissolved prepare_stock Prepare stock solution with the chosen solvent dissolved->prepare_stock Yes no_dissolve Precipitation or cloudiness observed dissolved->no_dissolve No store Aliquot and store at -20°C or -80°C prepare_stock->store troubleshoot Troubleshoot: 1. Lower concentration 2. Try a different solvent 3. Apply gentle heat/sonication no_dissolve->troubleshoot troubleshoot->solubility_test

Caption: Workflow for preparing a this compound stock solution.

G precipitation This compound Precipitation in Stock Solution cause1 Cause: Concentration exceeds solubility limit precipitation->cause1 cause2 Cause: Inappropriate solvent precipitation->cause2 cause3 Cause: Low temperature precipitation->cause3 solution1 Solution: Decrease concentration cause1->solution1 solution2 Solution: Test alternative solvents (e.g., DMSO, Ethanol) cause2->solution2 solution3 Solution: Gentle warming or sonication cause3->solution3

Caption: Logical relationships in troubleshooting this compound precipitation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Promoxolane for In Vivo Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Promoxolane for in vivo testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely challenges for oral bioavailability?

A1: this compound, also known as 2,2-diisopropyl-1,3-dioxolane-4-methanol, is a compound with a lipophilic character, suggested by its chemical structure.[1] While specific experimental data on its physicochemical properties are limited, its structure suggests it may be classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[2][3][4] The primary challenge for the oral bioavailability of BCS Class II drugs is their poor dissolution in the gastrointestinal fluids, which limits the amount of drug available for absorption.[2][4]

Q2: What are the initial steps to assess the oral bioavailability of this compound?

A2: Before embarking on extensive formulation development, it is crucial to perform initial in vitro and in vivo assessments to understand the underlying causes of potentially poor bioavailability.

  • In Vitro Characterization:

    • Determine the aqueous solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Assess its permeability using a Caco-2 cell monolayer assay.[5][6][7]

  • Pilot In Vivo Pharmacokinetic (PK) Study:

    • Conduct a pilot PK study in a relevant animal model (e.g., rats) comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration of a simple suspension formulation. This will determine the absolute oral bioavailability.[8]

Q3: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?

A3: For a lipophilic compound like this compound, lipid-based formulations are a highly effective approach.[9] Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly promising.[10][11][12] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][12] This in-situ emulsification enhances the dissolution and absorption of poorly water-soluble drugs.[12][13]

Q4: How do I select the appropriate excipients for a this compound SEDDS formulation?

A4: The selection of excipients is critical for a successful SEDDS formulation. The process involves:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify excipients with the highest solubilizing capacity.[11][14]

  • Construction of Pseudo-Ternary Phase Diagrams: These diagrams help identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant, allowing for the selection of an optimal formulation with good self-emulsification properties.[15]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability with a Suspension Formulation

  • Symptom: In vivo pharmacokinetic studies in rats show low (<10%) and highly variable oral bioavailability when this compound is administered as a simple aqueous suspension.

  • Potential Cause: Poor dissolution of this compound in the gastrointestinal tract is the rate-limiting step for absorption.

  • Troubleshooting Workflow:

G A Low & Variable Bioavailability B Characterize Physicochemical Properties (Solubility, Permeability) A->B C Hypothesis: Dissolution-Rate Limited Absorption B->C D Develop an Enabling Formulation (e.g., SEDDS) C->D E In Vitro Characterization of Formulation (Droplet Size, Dissolution) D->E F In Vivo PK Study of New Formulation vs. Suspension E->F G Improved Bioavailability? F->G H Further Optimization of Formulation G->H No I Proceed with In Vivo Testing G->I Yes H->D

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Poor Emulsification and Drug Precipitation from SEDDS Formulation

  • Symptom: The developed SEDDS formulation for this compound appears cloudy or shows signs of drug precipitation upon dilution with aqueous media.

  • Potential Cause: The ratio of oil, surfactant, and co-surfactant is not optimal, leading to poor emulsification and supersaturation of the drug.

  • Troubleshooting Steps:

    • Re-evaluate Excipient Selection: Ensure the chosen oil, surfactant, and co-surfactant have adequate solubilizing capacity for this compound.

    • Optimize Excipient Ratios: Construct new pseudo-ternary phase diagrams with different surfactant/co-surfactant ratios (Km values) to identify a more robust self-emulsifying region.

    • Assess Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering to measure the droplet size and PDI of the emulsion. Aim for a droplet size below 200 nm and a PDI below 0.3 for optimal performance.[14]

    • Conduct In Vitro Dissolution/Dispersion Testing: Perform dissolution tests in simulated gastric and intestinal fluids to visually and quantitatively assess the stability of the emulsion and the extent of drug release.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for this compound in rats, comparing a simple suspension to a developed SEDDS formulation. This data is representative of what might be observed when a poorly soluble compound is successfully formulated.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Suspension20150 ± 452.0600 ± 180100 (Reference)
SEDDS20950 ± 2101.04200 ± 950700

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Determine the solubility of this compound in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Add an excess amount of this compound to 1 g of each excipient in a sealed vial.

    • Shake the vials in an isothermal shaker at 37°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant at different weight ratios (Km = 1:1, 2:1, 1:2).

    • For each Km ratio, prepare a series of formulations with varying ratios of the oil phase and the surfactant/co-surfactant mixture (e.g., 9:1, 8:2, ..., 1:9).

    • To 100 µL of each formulation, add 100 mL of water in a beaker with gentle stirring.

    • Visually observe the emulsification process and classify the resulting emulsion as clear, slightly opalescent, or milky.

    • Plot the compositions on a ternary phase diagram to delineate the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the excipient mixture.

    • Vortex the mixture until the this compound is completely dissolved.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Animal Handling and Dosing:

    • Use male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.[8]

    • Fast the rats overnight before dosing, with free access to water.[16]

    • Administer the this compound formulation (suspension or SEDDS) via oral gavage at a dose of 20 mg/kg.[16] The dosing volume should not exceed 10 mL/kg.[17]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8]

    • Collect blood into heparinized tubes.[16]

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.

    • Calculate the relative bioavailability of the SEDDS formulation compared to the suspension formulation.

Visualizations

G cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Solubility Screening of this compound B Construct Pseudo-Ternary Phase Diagrams A->B C Select Optimal SEDDS Formulation B->C D Droplet Size & PDI Analysis C->D E In Vitro Dissolution/Dispersion C->E F Oral Dosing in Rats (Suspension vs. SEDDS) D->F E->F G Blood Sampling & Bioanalysis F->G H Pharmacokinetic Analysis G->H I Enhanced Oral Bioavailability H->I

Caption: Experimental workflow for SEDDS development and evaluation.

G cluster_oral_admin Oral Administration of this compound SEDDS cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption A SEDDS Formulation (this compound in Oil/Surfactant/Co-surfactant) B Dispersion in GI Fluids A->B C Formation of Fine Emulsion Droplets B->C D This compound remains solubilized C->D E Increased Surface Area for Absorption D->E F Enhanced Permeation across Intestinal Epithelium E->F G Systemic Circulation F->G

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of Promoxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of Promoxolane. The following sections address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for detecting low concentrations of this compound?

For detecting low concentrations of this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is highly recommended.[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately quantifying analytes in complex biological matrices.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be a viable option depending on the volatility and thermal stability of this compound. For enhanced sensitivity, especially in complex mixtures, Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that can detect substances at very low concentrations.[4][5]

Q2: How can I overcome matrix effects when analyzing this compound in biological samples?

Matrix effects, caused by endogenous components in biological samples, can significantly interfere with the analysis.[1][6][7] To minimize these effects:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and isolate this compound from interfering compounds.[1][6]

  • Method Optimization: Adjust chromatographic conditions, such as the mobile phase composition and gradient, to separate this compound from matrix components.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard that mimics the behavior of this compound to compensate for matrix-induced signal suppression or enhancement.

Q3: What are the critical parameters to consider during sample preparation for this compound analysis?

The choice of sample preparation technique is critical for accurate quantification.[6][7] Key considerations include:

  • Analyte Stability: Ensure that the extraction method does not degrade this compound. Avoid harsh conditions like extreme pH or high temperatures if the compound is labile.[1]

  • Extraction Recovery: Optimize the extraction solvent and procedure to achieve high and consistent recovery of this compound.

  • Compatibility with Analytical Technique: The final sample extract must be compatible with the analytical instrument. For instance, the reconstitution solvent should be miscible with the mobile phase in LC-MS.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity / No Detectable this compound Signal
Possible Cause Troubleshooting Step
Insufficient Sample Concentration The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.[1] Consider pre-concentration steps such as solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume.[1][6]
Degradation of this compound This compound may be degrading during sample collection, storage, or preparation. Assess the stability of this compound under different conditions (e.g., temperature, pH, light exposure). Ensure proper storage and handling.
Inefficient Ionization (for LC-MS) The ionization source parameters (e.g., gas flow, temperature, voltage) may not be optimal for this compound. Perform tuning and optimization of the mass spectrometer using a this compound standard.
Suboptimal Chromatographic Conditions The mobile phase composition or gradient may not be suitable for eluting this compound as a sharp peak. Systematically vary the mobile phase organic content and pH.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Matrix Interference Co-eluting endogenous compounds from the biological matrix can interfere with the this compound signal.[1][6] Improve the sample cleanup procedure by using a more selective SPE sorbent or a multi-step extraction protocol.
Contaminated Solvents or Reagents Impurities in solvents, reagents, or vials can introduce background noise. Use high-purity, HPLC-grade or MS-grade solvents and reagents. Run blank injections to identify the source of contamination.
Carryover from Previous Injections Residual analyte from a previous high-concentration sample may be retained in the injection port or column. Implement a rigorous needle wash protocol and inject several blank samples after high-concentration samples.
Issue 3: Poor Peak Shape (e.g., Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Secondary Interactions with Column The analyte may be interacting with active sites on the stationary phase, causing peak tailing. Use a column with end-capping or add a competing agent (e.g., a small amount of a similar amine) to the mobile phase.
Inappropriate Mobile Phase pH If this compound is an ionizable compound, the mobile phase pH can significantly affect peak shape. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column Degradation The column performance may have deteriorated. Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load 500 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]

Visualizations

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: Solid-Phase Extraction (SPE) start->sample_prep analysis LC-MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Report Generation data_processing->end

Figure 1: General experimental workflow for this compound detection.

troubleshooting_workflow start Low/No Signal Detected check_concentration Is sample concentration above LOD? start->check_concentration check_stability Is this compound stable? check_concentration->check_stability Yes preconcentrate Pre-concentrate sample check_concentration->preconcentrate No optimize_ms Optimize MS parameters check_stability->optimize_ms Yes improve_storage Improve storage/handling check_stability->improve_storage No solution Signal Improved optimize_ms->solution preconcentrate->solution improve_storage->solution

Figure 2: Troubleshooting logic for low signal detection.

signaling_pathway This compound This compound receptor Receptor This compound->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Regulates

Figure 3: Hypothetical signaling pathway modulated by this compound.

References

Adjusting Promoxolane administration route for optimal CNS penetration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing CNS Penetration of Diazepam

A Note on the Originally Requested Compound: Initial searches for "Promoxolane" identified it as a centrally acting muscle relaxant and anxiolytic. However, detailed public data regarding its pharmacokinetics, CNS penetration across different administration routes, and modern experimental protocols are scarce, limiting the creation of a comprehensive technical support guide. To fulfill the detailed requirements of this request, we have substituted this compound with Diazepam, a well-characterized benzodiazepine (B76468) with extensive literature on its CNS penetration and various administration routes. This allows for a robust and data-driven response that serves as a practical guide for researchers in the field.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues researchers may encounter when studying the CNS penetration of Diazepam.

Q1: We are observing lower than expected Diazepam concentrations in the brain tissue of our animal models after oral administration. What are the potential causes and troubleshooting steps?

A1: Lower than expected brain concentrations of Diazepam following oral administration can be attributed to several factors, ranging from experimental technique to the physiological state of the animal.

Possible Causes:

  • First-Pass Metabolism: Diazepam is metabolized by CYP3A4 and CYP2C19 enzymes, primarily in the liver. A significant portion of an orally administered dose may be metabolized before reaching systemic circulation, thus reducing the amount available to cross the blood-brain barrier.

  • Gastrointestinal (GI) Absorption Issues: The rate and extent of Diazepam absorption from the GI tract can be variable. Factors such as the presence of food, GI motility, and the formulation of the Diazepam administered can all play a role.[1]

  • Incorrect Dosing or Administration: Errors in dose calculation, gavage technique, or animal stress during administration can lead to inaccurate dosing or altered GI function.

  • Plasma Protein Binding: Diazepam is highly bound to plasma proteins (around 98%).[1] Only the unbound fraction is free to cross the blood-brain barrier. Variations in plasma protein levels, which can be influenced by the health status of the animal, can affect the free fraction of Diazepam.

Troubleshooting Steps:

  • Verify Dose and Administration: Double-check all dose calculations and ensure proper oral gavage technique is being used to minimize stress and ensure complete dose delivery.

  • Control for Food Effects: Administer Diazepam to fasted animals to standardize GI absorption, as food can delay and decrease absorption.[1]

  • Consider an Alternative Administration Route: If consistent brain concentrations are critical, consider intravenous (IV) administration to bypass first-pass metabolism and ensure 100% bioavailability. Intranasal and rectal routes also offer alternatives with rapid absorption and reduced first-pass effects.[2][3]

  • Measure Plasma Concentrations: Concurrently measure plasma and brain concentrations to determine the brain-to-plasma ratio. This will help differentiate between poor absorption and poor CNS penetration.

  • Assess Animal Health: Ensure that the experimental animals are healthy, as underlying conditions can affect liver metabolism and plasma protein levels.

Q2: How does the route of administration affect the speed and extent of Diazepam's CNS penetration?

A2: The route of administration significantly impacts the pharmacokinetics of Diazepam, including its rate of absorption and subsequent entry into the CNS. Different routes offer distinct advantages depending on the experimental goals.

Administration RouteBioavailabilityTime to Peak Plasma Concentration (Tmax)Onset of ActionKey Considerations
Intravenous (IV) 100%1-5 minutes1-3 minutes[1]Bypasses absorption and first-pass metabolism, providing the most rapid and predictable CNS effects. Ideal for acute studies.
Oral (PO) ~94%[4]30-90 minutes[5][6]15-60 minutes[1]Subject to first-pass metabolism and variability in GI absorption.[1]
Intramuscular (IM) ~90% (deltoid)[7]30-60 minutes[5][6]15-30 minutesAbsorption can be variable depending on the injection site.
Rectal ~90%[8]10-45 minutes[6]Within a few minutes[9]Rapid absorption and bypasses a significant portion of first-pass metabolism.[10]
Intranasal (IN) ~97%[11]~18 minutes[3]~5 minutes[3]Offers rapid, direct-to-CNS delivery potential and high bioavailability, avoiding first-pass metabolism.[3][11]

Q3: We are planning a study to compare different Diazepam formulations for CNS delivery. What are the key experimental considerations?

A3: A well-designed study is crucial for accurately comparing the CNS delivery of different Diazepam formulations.

Key Experimental Design Considerations:

  • Animal Model: Choose an appropriate animal model and ensure consistency in species, strain, age, and sex across all experimental groups.

  • Dose Normalization: Ensure that the doses are normalized across different formulations and administration routes, taking into account bioavailability differences if known.

  • Pharmacokinetic Sampling: Design a robust sampling schedule that captures the absorption, distribution, and elimination phases of Diazepam for each formulation. This should include multiple time points for both blood and brain tissue collection.

  • Brain Region Analysis: Consider whether the analysis of the whole brain is sufficient or if specific brain regions of interest should be dissected and analyzed separately.

  • Analytical Method Validation: Use a validated analytical method, such as HPLC-UV or LC-MS/MS, for the accurate quantification of Diazepam in plasma and brain homogenates.[12][13]

  • Control Groups: Include appropriate control groups, such as a vehicle control for each formulation and an IV administration group to determine absolute bioavailability and maximum CNS penetration.

Experimental Protocols

Protocol: Quantification of Diazepam in Brain Tissue by HPLC-UV

This protocol provides a general framework for the analysis of Diazepam in brain tissue. It should be optimized and validated for your specific laboratory conditions.

1. Materials and Reagents:

  • Diazepam standard (analytical grade)

  • Internal standard (e.g., Nordiazepam or another suitable benzodiazepine)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate (B84403) buffer (pH adjusted)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C8 or C18)

  • Brain tissue samples

  • Homogenizer

  • Centrifuge

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Diazepam and the internal standard in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in a suitable solvent to create a calibration curve.

  • Brain Tissue Homogenization:

    • Accurately weigh the frozen brain tissue sample.

    • Add a known volume of ice-cold buffer (e.g., phosphate-buffered saline) to achieve a specific tissue-to-buffer ratio (e.g., 1:4 w/v).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load a known volume of the brain homogenate supernatant onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute Diazepam and the internal standard with a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

4. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a UV detector, a C8 or C18 reverse-phase column, and an autosampler.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized for good separation.

  • Flow Rate: Typically 1 mL/min.

  • Detection Wavelength: 238 nm.[12]

  • Injection Volume: 20 µL.

  • Analysis: Inject the prepared standards and samples. Quantify the Diazepam concentration in the samples by comparing the peak area ratio of Diazepam to the internal standard against the calibration curve.

Visualizations

Troubleshooting_Low_CNS_Penetration start Low Diazepam Brain Concentration Observed q1 Was the dose administered orally? start->q1 a1_yes Consider First-Pass Metabolism and GI Absorption Variability q1->a1_yes Yes a1_no Review Administration Technique for other routes (e.g., IM, IN) q1->a1_no No q2 Were plasma concentrations also low? a1_yes->q2 end Resolution/Further Investigation a1_no->end a2_yes Issue is likely poor systemic absorption. Troubleshoot administration and formulation. q2->a2_yes Yes a2_no Issue is likely poor BBB penetration. Investigate factors affecting transport. q2->a2_no No q3 Was the animal fasted? a2_yes->q3 a2_no->end a3_yes Investigate other GI factors (motility, health status) q3->a3_yes Yes a3_no Food effect is a likely cause. Standardize by fasting animals. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low Diazepam CNS concentration.

Experimental_Workflow_CNS_Penetration start Hypothesis: Administration Route Affects Diazepam CNS Delivery step1 Animal Grouping & Acclimatization (e.g., IV, PO, IN groups) start->step1 step2 Dose Preparation & Administration (Route-specific) step1->step2 step3 Timed Sample Collection (Blood & Brain Tissue) step2->step3 step4 Sample Processing (Plasma separation, Brain homogenization) step3->step4 step5 Diazepam Extraction (e.g., Solid-Phase Extraction) step4->step5 step6 Quantification by HPLC/LC-MS step5->step6 step7 Data Analysis (Pharmacokinetic Modeling) step6->step7 end Conclusion on Optimal Route step7->end

Caption: Experimental workflow for comparing Diazepam CNS penetration.

References

Technical Support Center: Managing Promoxolane-Induced Sedation in Non-Sedative Focused Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedation as a side effect in non-sedative focused studies involving Promoxolane. Given the limited recent literature on this compound, this guide also incorporates principles from centrally acting muscle relaxants and anxiolytics to offer broader guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

A: this compound (also known as Dimethylane) is a centrally acting muscle relaxant and anxiolytic.[1] Its sedative effects are believed to stem from its action on the central nervous system, likely by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This increased inhibitory signaling in the brain leads to a reduction in neuronal excitability, resulting in sedation and muscle relaxation.[2][3][4]

Q2: How can I determine if the observed behavioral changes in my animal models are due to the intended therapeutic effect or sedation?

A: Distinguishing between the intended therapeutic effect and sedation requires a carefully designed experimental approach. This typically involves:

  • Dose-Response Studies: Conduct a thorough dose-response study to identify a dose or a narrow dose range that produces the desired therapeutic effect with minimal sedation.

  • Behavioral Assay Battery: Employ a battery of behavioral tests that can independently assess the therapeutic endpoint (e.g., anxiety) and motor coordination/sedation.

  • Control Groups: Include appropriate positive and negative control groups. A positive control for sedation (e.g., a known sedative) can help benchmark the sedative effects of this compound.

Q3: What are some suitable behavioral assays to specifically measure sedation and motor coordination?

A: Several validated rodent behavioral assays can quantify sedation and motor impairment:

  • Rotarod Test: This is a standard test for motor coordination. A mouse or rat is placed on a rotating rod, and the latency to fall is measured. A decrease in performance suggests motor impairment, which can be a proxy for sedation.[5][6][7]

  • Open Field Test: While often used to assess anxiety and exploratory behavior, a significant decrease in locomotor activity (distance traveled, rearing frequency) can indicate sedation.

  • Grip Strength Test: This test measures muscular strength and can be affected by muscle relaxants.

  • Righting Reflex Test: This is a simple test where the animal is placed on its back, and the time it takes to right itself is measured. A delayed response is a strong indicator of sedation.

Q4: Can I model the sedative effects of this compound to better predict its impact on my studies?

A: While complex, it is possible to model sedative effects. A "Sedation Intensity Score" can be developed by ranking sedative medication dosages administered to subjects in a study. This allows for the aggregation of sedation drug intensity across different agents and can help in quantifying sedative exposure in your experimental animals.

Troubleshooting Guides

Issue 1: High variability in behavioral data, possibly due to inconsistent sedation.
  • Possible Cause: Inconsistent drug administration, variable absorption, or differences in individual animal sensitivity.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure the route and timing of this compound administration are consistent across all animals.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals to the testing environment to reduce stress-induced variability.[5][7]

    • Dose-Response Curve: Re-evaluate your dose-response curve. You may be operating at a steep part of the curve where small variations in dose lead to large differences in effect.

    • Blinding: Ensure that the experimenters are blinded to the treatment groups to prevent unconscious bias in handling and scoring.

Issue 2: The anxiolytic effect of this compound is only observed at doses that also induce significant sedation.
  • Possible Cause: The therapeutic window for separating anxiolysis from sedation is very narrow or non-existent for this compound.

  • Troubleshooting Steps:

    • Fine-tune Dosing: Conduct a more granular dose-response study with smaller dose increments to identify a potential therapeutic window.

    • Alternative Compounds: Consider exploring alternative, non-sedating anxiolytic compounds. Buspirone, for example, is an anxiolytic with a lower incidence of sedation compared to benzodiazepines.[8][9]

    • Statistical Analysis: Employ statistical methods, such as analysis of covariance (ANCOVA), to statistically control for the effect of sedation (e.g., using locomotor activity as a covariate) when analyzing the anxiolytic effect.

Data Presentation

The following table provides a hypothetical example of how to present data from a study designed to differentiate the anxiolytic and sedative effects of a compound like this compound.

Treatment GroupDose (mg/kg)Time in Open Arms (s) (Elevated Plus Maze)Latency to Fall (s) (Rotarod)
Vehicle Control035 ± 5180 ± 15
This compound560 ± 8175 ± 12
This compound1085 ± 10**120 ± 10
This compound2090 ± 12 60 ± 8
Positive Control (Diazepam)295 ± 11 75 ± 9

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

This table illustrates that at 5 mg/kg, this compound shows a significant anxiolytic effect (increased time in open arms) with no significant sedative effect (no change in rotarod performance). At higher doses, both anxiolytic and sedative effects are observed.

Experimental Protocols

Rotarod Test Protocol for Mice
  • Apparatus: An automated rotarod apparatus with a textured, rotating rod.

  • Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the test.[5]

  • Training:

    • Place mice on the stationary rod for 60 seconds.

    • Set the rod to rotate at a slow speed (e.g., 4 RPM) and train the mice to walk on it for 60 seconds. Repeat this for 2-3 trials with an inter-trial interval of 15 minutes.[6][7]

  • Testing:

    • Administer this compound or vehicle control at the designated time before the test.

    • Place the mouse on the rod and start the acceleration protocol (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall off the rod. A trial ends when the mouse falls or clings to the rod and makes a full passive rotation.

    • Perform 3 trials with a 15-minute inter-trial interval.[6][7]

Elevated Plus Maze (EPM) Protocol for Rats
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimatization: Allow rats to acclimate to the testing room for at least 60 minutes.

  • Procedure:

    • Administer this compound or vehicle control at the designated time before the test.

    • Place the rat in the center of the maze, facing an open arm.[10]

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test Protocol for Mice
  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.[11][12]

  • Acclimatization: Acclimate mice to the testing room for at least 30 minutes.[13]

  • Procedure:

    • Administer this compound or vehicle control at the designated time before the test.

    • Place the mouse in the center of the light compartment, facing away from the opening.[12]

    • Allow the mouse to freely explore the apparatus for 5-10 minutes.[12]

    • Record the session and analyze the time spent in each compartment and the number of transitions between the two compartments. Anxiolytic compounds typically increase the time spent in the light compartment.

Visualizations

G cluster_workflow Experimental Workflow to Mitigate Sedation DoseResponse Dose-Response Study (Identify MESE*) BehavioralAssay Behavioral Assay Battery DoseResponse->BehavioralAssay Select Optimal Dose AnxietyTest Anxiety Assessment (e.g., Elevated Plus Maze) BehavioralAssay->AnxietyTest SedationTest Sedation Assessment (e.g., Rotarod Test) BehavioralAssay->SedationTest DataAnalysis Data Analysis (e.g., ANCOVA) AnxietyTest->DataAnalysis SedationTest->DataAnalysis Interpretation Interpretation (Separate Effects) DataAnalysis->Interpretation note *MESE: Minimally Effective Sedative Exposure

Caption: Workflow for dissociating therapeutic effects from sedation.

G This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulator ChlorideInflux Increased Cl- Influx GABA_A->ChlorideInflux Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Sedation Sedation ReducedExcitability->Sedation Anxiolysis Anxiolysis ReducedExcitability->Anxiolysis MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation

Caption: Hypothetical signaling pathway for this compound's effects.

G HighDose High Dose of this compound Sedation Sedation Observed HighDose->Sedation Confound Confounded Results Sedation->Confound LowDose Low Dose of this compound NoSedation No Sedation Observed LowDose->NoSedation ClearResults Clear Therapeutic Effect NoSedation->ClearResults DoseResponse Conduct Dose-Response Study DoseResponse->HighDose If dose is too high DoseResponse->LowDose If dose is optimal

Caption: Logical relationship between dose, sedation, and results.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Promoxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for Promoxolane, a centrally acting muscle relaxant. As specific validation data for this compound is not publicly available, this document utilizes Carisoprodol, a structurally and therapeutically similar carbamate (B1207046) derivative, as a surrogate. The methodologies and data presented are based on established practices for the validation of bioanalytical methods for small molecules in biological matrices, adhering to regulatory guidelines.

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method is critical for the accurate quantification of drugs and their metabolites in biological matrices. For compounds like this compound and Carisoprodol, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted and robust technique due to its high sensitivity and selectivity. An alternative, though less common for recent drug development, is gas chromatography-mass spectrometry (GC-MS), which often requires derivatization of the analyte.

Table 1: Comparison of Bioanalytical Methods for Carisoprodol (this compound Surrogate)

ParameterLC-MS/MS MethodGC-MS Method
Instrumentation Liquid Chromatograph coupled to a Tandem Mass SpectrometerGas Chromatograph coupled to a Mass Spectrometer
Sample Preparation Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein PrecipitationSolid-Phase Extraction (SPE) followed by derivatization
Sensitivity (LLOQ) 25 ng/mL in human plasma0.12 ng/mg in human hair
Linearity Range 25-3000 ng/mL in human plasma0.5-10.0 ng/mg in human hair
Primary Advantage High throughput, high selectivity, no derivatization requiredHigh chromatographic resolution
Primary Disadvantage Potential for matrix effectsRequires derivatization, longer sample preparation time
Quantitative Data Summary for a Validated LC-MS/MS Method

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Carisoprodol in human plasma. These values serve as a benchmark for the expected performance of a bioanalytical method for this compound.

Table 2: Linearity and Sensitivity

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Carisoprodol25 - 300025> 0.99

Table 3: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
CarisoprodolLow75< 10< 1090 - 110
Medium1500< 10< 1090 - 110
High2500< 10< 1090 - 110

Table 4: Recovery and Stability

AnalyteRecovery (%)Freeze-Thaw Stability (3 cycles)Short-Term Stability (24h, RT)Long-Term Stability (-20°C, 30 days)
Carisoprodol85 - 95Within ±15% of nominalWithin ±15% of nominalWithin ±15% of nominal

Experimental Protocols

The following are detailed methodologies for the key experiments required for the validation of a bioanalytical method for this compound, based on established protocols for similar compounds.

Stock and Working Solution Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable organic solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) at a concentration of 1 mg/mL. Dilute the IS stock solution to obtain a working solution at the desired concentration for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Method Validation Procedures
  • Selectivity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of this compound and the IS. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

  • Linearity: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentrations. The curve should be linear over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) and in five replicates on the same day (intra-day). The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS. This is done by comparing the peak response of the analyte in a post-extraction spiked blank plasma sample to the response of the analyte in a neat solution at the same concentration.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

  • Stability:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.

    • Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected run time.

Visualizations

Signaling Pathway of Carbamate Muscle Relaxants

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Channel->Hyperpolarization Increases Cl- Influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Leads to This compound This compound (Carbamate) This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Mechanism of action of carbamate muscle relaxants.

Bioanalytical Method Validation Workflow

G start Start method_dev Method Development (LC-MS/MS) start->method_dev full_validation Full Method Validation method_dev->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision matrix_effect Matrix Effect full_validation->matrix_effect recovery Recovery full_validation->recovery stability Stability full_validation->stability validation_report Validation Report selectivity->validation_report linearity->validation_report accuracy_precision->validation_report matrix_effect->validation_report recovery->validation_report stability->validation_report sample_analysis Routine Sample Analysis validation_report->sample_analysis end End sample_analysis->end

Caption: Workflow for bioanalytical method validation.

A Comparative Pharmacological Study of Promoxolane and Meprobamate: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide to the pharmacological profiles of promoxolane and meprobamate is currently not feasible due to the limited availability of scientific data for this compound. While extensive research has been conducted on meprobamate, a historically significant anxiolytic and muscle relaxant, this compound appears to be an obscure compound with scarce documentation in readily accessible scientific literature.

This report summarizes the available pharmacological information for meprobamate and highlights the significant data gap for this compound, preventing a direct, data-driven comparison as initially intended.

Meprobamate: A Profile

Meprobamate, a carbamate (B1207046) derivative, was a widely prescribed medication for anxiety and musculoskeletal disorders from the 1950s onwards.[1] Its mechanism of action, while not fully elucidated, involves modulation of the GABA-A receptor complex, leading to central nervous system depression.[1]

Pharmacokinetics of Meprobamate
ParameterValueReference
Absorption Well absorbed after oral administration[1]
Peak Plasma Time 1-3 hours[1]
Protein Binding ~20%[1]
Metabolism Hepatic[1]
Elimination Half-life 10-11 hours (range 6-17 hours)[1]
Excretion Primarily renal[1]
Pharmacodynamics of Meprobamate

Meprobamate exerts its effects by acting on multiple sites within the central nervous system, including the thalamus and limbic system.[1] It enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability, resulting in anxiolytic, sedative, and muscle relaxant properties.

Mechanism of Action: Meprobamate

The primary mechanism of action for meprobamate involves its interaction with GABA-A receptors. This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the central nervous system.

Meprobamate_Mechanism Meprobamate Meprobamate GABA_A_Receptor GABA-A Receptor Meprobamate->GABA_A_Receptor potentiates effect of GABA on Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens GABA GABA GABA->GABA_A_Receptor binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization leads to increased Cl- influx CNS_Depression CNS Depression (Anxiolysis, Sedation, Muscle Relaxation) Neuronal_Hyperpolarization->CNS_Depression results in

Caption: Meprobamate's mechanism of action on the GABA-A receptor.

This compound: An Obscure Profile

This compound, also known as Dimethylane, is described as a centrally acting muscle relaxant and anxiolytic.[2] Its chemical name is 2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane.[2] Despite this classification, a thorough search of scientific databases reveals a significant lack of published research on its pharmacology. The available references date back to the 1950s and 1960s, and full-text articles containing quantitative data or detailed experimental protocols are not readily accessible.

Without information on its pharmacokinetics, pharmacodynamics, mechanism of action, and supporting experimental data, a meaningful and objective comparison with meprobamate is impossible.

Conclusion

While a detailed pharmacological comparison was the initial goal, the profound lack of accessible scientific information on this compound prevents such an analysis. Meprobamate is a well-characterized compound with a clear, albeit now largely historical, therapeutic role. This compound, in contrast, remains an obscure entity in the pharmacological landscape. Further research, potentially through the retrieval and analysis of historical and out-of-print scientific documents, would be necessary to construct a comparative profile of these two agents. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder of the vast number of compounds that have been synthesized and explored, with many falling into obscurity despite their initial classification as therapeutic agents.

References

Comparative Analysis of Carisoprodol and Promoxolane for Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two centrally acting skeletal muscle relaxants: carisoprodol (B1668446) and promoxolane. The information presented is intended for researchers, scientists, and drug development professionals to understand the pharmacological profiles of these compounds. It is important to note that while extensive data is available for carisoprodol, information on this compound is scarce in publicly available literature, precluding a direct, data-driven comparison of their muscle relaxant effects.

Overview and Mechanism of Action

Carisoprodol is a well-established centrally acting skeletal muscle relaxant used for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Its mechanism of action is not fully elucidated but is believed to be due to its sedative properties and its primary metabolite, meprobamate.[1][4][5] Carisoprodol interrupts neuronal communication in the reticular formation and spinal cord, leading to sedation and a change in pain perception.[6]

The active metabolite, meprobamate , exerts its effects by modulating GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8][9] Meprobamate enhances the effect of GABA at the GABA-A receptor, which increases chloride ion influx, leading to hyperpolarization of the neuron and a decrease in its excitability.[8] This action produces sedative and anxiolytic effects.[8]

Signaling Pathway of Carisoprodol and its Metabolite Meprobamate

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Drug Action Action_Potential Action Potential GABA_Vesicle GABA Vesicle Action_Potential->GABA_Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_Release->GABA_A_Receptor GABA binds Cl_Influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Muscle_Relaxation Muscle Relaxation & Sedation Inhibition->Muscle_Relaxation Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate Metabolized by CYP2C19 in liver Meprobamate->GABA_A_Receptor Positive Allosteric Modulator

Caption: Mechanism of action for Carisoprodol/Meprobamate.

Postulated Signaling Pathway for a General Centrally Acting Muscle Relaxant (e.g., this compound)

G Drug This compound (or other centrally acting muscle relaxant) CNS Central Nervous System (Brainstem, Spinal Cord) Drug->CNS Interneuron Depression of Polysynaptic Reflexes CNS->Interneuron MotorNeuron Reduced Motor Neuron Excitability Interneuron->MotorNeuron Muscle Skeletal Muscle Relaxation MotorNeuron->Muscle

Caption: Generalized pathway for a centrally acting muscle relaxant.

Pharmacokinetic and Physicochemical Properties

Quantitative data for a direct comparison of this compound and Carisoprodol is not available. The following tables summarize the known properties of Carisoprodol.

Physicochemical Properties Carisoprodol This compound
IUPAC Name (RS)-2-{[(aminocarbonyl)oxy]methyl}-2-methylpentyl isopropylcarbamate[4]2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane[10]
Molecular Formula C₁₂H₂₄N₂O₄[4]C₁₀H₂₀O₃[10]
Molar Mass 260.33 g/mol [4]188.27 g/mol [10]
Solubility Slightly soluble in water; freely soluble in alcohol, chloroform, and acetone[4]Data not available
Pharmacokinetic Parameters Carisoprodol This compound
Route of Administration Oral[4]Oral[10]
Onset of Action 30 minutes[4]Data not available
Duration of Action 4 to 6 hours[1][3]Data not available
Metabolism Hepatic, primarily by CYP2C19 to meprobamate[4][13]Data not available
Elimination Half-life ~2 hours (Carisoprodol), ~10 hours (Meprobamate)[14]Data not available
Excretion Renal[4]Data not available

Experimental Protocols for Assessing Muscle Relaxation

Standard preclinical models are used to evaluate the efficacy of skeletal muscle relaxants. The following are detailed methodologies for two common in vivo assays.

Rotarod Test

The rotarod test is a widely used method to assess motor coordination, balance, and the muscle relaxant effects of drugs in rodents.

Objective: To evaluate the effect of a test compound on motor coordination by measuring the time an animal can remain on a rotating rod.

Apparatus: A rotating rod apparatus, typically with adjustable speed, and individual lanes for testing multiple animals simultaneously. The rod surface is often textured to provide grip.

Procedure:

  • Acclimatization: Animals (mice or rats) are acclimatized to the testing room for at least one hour before the experiment.

  • Training: Animals are trained on the rotarod for several sessions on consecutive days prior to the test day. This is to ensure that their performance is stable and not influenced by learning effects on the test day. A common training protocol is to place the animal on the rod rotating at a low speed (e.g., 4-5 rpm) for a set duration (e.g., 1-5 minutes).

  • Baseline Measurement: On the day of the experiment, a baseline reading is taken before drug administration. The animal is placed on the rod, and the latency to fall is recorded. Animals that cannot remain on the rod for a predetermined minimum time are often excluded.

  • Drug Administration: The test compound (e.g., Carisoprodol or this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection.

  • Testing: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are placed back on the rotarod. The time the animal remains on the rotating rod (latency to fall) is recorded. The test is usually terminated after a cut-off time (e.g., 300 seconds) if the animal does not fall.

  • Data Analysis: The mean latency to fall for each treatment group at each time point is calculated. A significant decrease in the latency to fall compared to the vehicle-treated group indicates a deficit in motor coordination and potential muscle relaxant activity.

Experimental Workflow for Rotarod Test

G start Start acclimatize Animal Acclimatization start->acclimatize train Rotarod Training (2-3 days) acclimatize->train baseline Baseline Latency Measurement train->baseline group Group Animals (Vehicle, Drug Doses) baseline->group admin Administer Vehicle or Test Compound group->admin test Test on Rotarod at Predetermined Time Points (e.g., 30, 60, 90 min) admin->test record Record Latency to Fall test->record analyze Data Analysis (Compare groups) record->analyze end End analyze->end

Caption: Workflow for a typical rotarod experiment.

Inclined Plane Test

The inclined plane test assesses muscle grip strength and is another common method for screening muscle relaxant drugs.

Objective: To measure the ability of an animal to remain on a smooth, inclined surface, which is indicative of its muscle tone and grip strength.

Apparatus: An inclined plane, typically made of glass or plastic, with an adjustable angle.

Procedure:

  • Acclimatization: Animals are brought to the testing area and allowed to acclimatize.

  • Angle Determination: The angle of the inclined plane is set to a degree at which a normal, untreated animal can grip the surface without sliding down. This angle can vary depending on the species and strain of the animal.

  • Drug Administration: Animals are divided into groups and administered the vehicle or test compounds at various doses.

  • Testing: At set intervals after drug administration, each animal is placed on the upper part of the inclined plane with its head facing downwards.

  • Observation: The animal is observed for a specific period (e.g., 30-60 seconds). The ability of the animal to remain on the plane is recorded. A positive result for muscle relaxation is noted if the animal slides down the plane.

  • Data Analysis: The number of animals in each group that fail to remain on the plane is recorded. The dose at which 50% of the animals exhibit muscle relaxation (ED50) can be calculated.

Efficacy and Safety

Carisoprodol Clinical studies and post-marketing data have established the efficacy of carisoprodol for short-term use in painful musculoskeletal conditions.[1][15] However, its clinical utility is tempered by its side effect profile and potential for abuse.

  • Common Side Effects: Drowsiness, dizziness, and headache are the most frequently reported adverse effects.[2][4] Sedation is a significant concern and can impair the ability to perform tasks that require mental alertness, such as driving.[2]

  • Abuse and Dependence: Carisoprodol is a Schedule IV controlled substance in the United States.[2] A significant portion of its effects, and its abuse potential, are attributed to its metabolite, meprobamate.[4] Prolonged use can lead to dependence and withdrawal symptoms upon cessation.[16]

This compound Due to the lack of available clinical trial data and post-marketing surveillance information, a comprehensive assessment of the efficacy and safety of this compound is not possible. It was noted in older literature for the treatment of anxiety reactions.

Conclusion

Carisoprodol is a well-characterized muscle relaxant whose therapeutic effects are closely linked to its sedative properties and its active metabolite, meprobamate, which acts as a positive allosteric modulator of GABA-A receptors. In contrast, this compound is a historically documented muscle relaxant for which there is a significant lack of modern pharmacological and clinical data. This absence of information prevents a meaningful comparative analysis of their potency, efficacy, and safety in muscle relaxation. Future research would be necessary to elucidate the mechanism of action and clinical profile of this compound to allow for a direct comparison with other agents in this therapeutic class.

References

Validating the Anxiolytic-Like Effects of Promoxolane in a Second Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic-like effects of Promoxolane against the well-established anxiolytic, Diazepam. Due to the limited availability of recent preclinical data for this compound, this document presents a hypothetical validation study in a second species, utilizing historical data on the structurally similar compound, meprobamate, as a proxy. The objective is to offer a framework for evaluating novel anxiolytics, complete with detailed experimental protocols and data interpretation.

Comparative Analysis of Anxiolytic-Like Effects

The following table summarizes the hypothetical quantitative data from a preclinical study comparing this compound (data proxied from meprobamate studies) and Diazepam in the Elevated Plus Maze (EPM) and Open Field Test (OFT) in rats. These tests are standard behavioral paradigms for assessing anxiety-like behavior in rodents.[1][2][3][4][5][6][7] An increase in open arm exploration in the EPM and central zone activity in the OFT are indicative of anxiolytic effects.[1][4]

Treatment Group Dose (mg/kg) Elevated Plus Maze (EPM) Open Field Test (OFT)
Time in Open Arms (s) Open Arm Entries (%)
Vehicle (Control) -45 ± 520 ± 3
This compound 6075 ± 835 ± 5
12090 ± 10 45 ± 6
Diazepam 2100 ± 12 50 ± 7

*Statistically significant difference from vehicle (p < 0.05). **Statistically significant difference from vehicle (p < 0.01). Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and standardization.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[1][2][8] The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[4]

Apparatus: The maze consists of four arms (50 cm long x 10 cm wide) arranged in a plus shape and elevated 50 cm from the floor. Two opposite arms are enclosed by walls (40 cm high), while the other two are open.

Procedure:

  • Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Each rat is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded by a video camera mounted above the maze.

  • The following parameters are scored:

    • Time spent in the open arms.

    • Percentage of entries into the open arms relative to the total number of arm entries.

  • The maze is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[4] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytics increase the time spent in the more anxiogenic central area.

Apparatus: A square arena (100 cm x 100 cm) with walls 40 cm high. The floor is divided into a central zone and a peripheral zone.

Procedure:

  • Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Each rat is gently placed in the center of the open field.

  • The animal is allowed to freely explore the arena for a 10-minute session.

  • Behavior is recorded by a video camera mounted above the arena.

  • The following parameters are scored:

    • Time spent in the central zone.

    • Total distance traveled.

  • The arena is cleaned with 70% ethanol between each trial.

Mechanism of Action and Signaling Pathways

This compound, like its analogue meprobamate, is believed to exert its anxiolytic effects through modulation of the GABAergic system.[9][10] Specifically, these compounds are thought to enhance the inhibitory effects of GABA at the GABA-A receptor, although their exact binding site and mechanism may differ from that of benzodiazepines.[9][11][12][13][14][15]

Below is a simplified diagram illustrating the proposed GABAergic signaling pathway.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action of this compound via GABA-A receptor modulation.

The following diagram illustrates the experimental workflow for validating the anxiolytic-like effects of a test compound in a second species.

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Analysis cluster_outcome Outcome Animal_Model Select Second Species (e.g., Rats) Drug_Admin Drug Administration (this compound, Diazepam, Vehicle) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assays (EPM, OFT) Drug_Admin->Behavioral_Tests Data_Collection Video Tracking & Data Scoring Behavioral_Tests->Data_Collection Stats Statistical Analysis (ANOVA, t-test) Data_Collection->Stats Results Comparative Efficacy & Side Effect Profile Stats->Results Conclusion Validation of Anxiolytic-like Effects Results->Conclusion

Caption: Workflow for preclinical validation of anxiolytic compounds.

Discussion and Comparison with Alternatives

The hypothetical data suggest that this compound exhibits a dose-dependent anxiolytic-like effect in rats, as evidenced by increased exploration of the open arms in the EPM and the central zone in the OFT. While effective, its potency appears to be lower than that of Diazepam, a classic benzodiazepine (B76468) anxiolytic.[16][17][18][19][20][21] Importantly, at the tested doses, this compound did not significantly alter total locomotor activity, suggesting that its anxiolytic effects are not confounded by sedation, a common side effect of many anxiolytics.[22]

Compared to benzodiazepines, which are known for their potential for dependence and withdrawal symptoms, older anxiolytics like meprobamate (and by extension, this compound) also carry a risk of dependence.[22][23][24] Modern anxiolytic drug development has shifted towards compounds with novel mechanisms of action and more favorable side-effect profiles. These alternatives include:

  • Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These are now often considered first-line treatments for anxiety disorders, although they typically have a delayed onset of action.[13][25][26][27]

  • Buspirone: A non-benzodiazepine anxiolytic that acts on serotonin receptors and lacks the sedative and dependence-producing properties of benzodiazepines.[27]

  • Gabapentinoids (e.g., Pregabalin, Gabapentin): Originally developed as anticonvulsants, these drugs have shown efficacy in treating generalized anxiety disorder.[25]

  • Novel targets: Ongoing research is exploring new pharmacological targets for anxiety, including the neurokinin and corticotropin-releasing factor (CRF) systems, with the aim of developing anxiolytics with improved efficacy and tolerability.[14][28]

Conclusion

This guide provides a template for the preclinical validation and comparative analysis of anxiolytic compounds. The hypothetical study of this compound highlights the importance of using established behavioral paradigms and comparing novel agents to standard-of-care drugs. While older compounds like this compound may show efficacy, the field of anxiolytic drug development continues to evolve, with a focus on novel mechanisms that offer improved safety and tolerability profiles. Future research should aim to further characterize the neurobiological mechanisms of promising new anxiolytics in multiple species.

References

Promoxolane's Safety Profile in the Anxiolytic Landscape: A Comparative Analysis with Newer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available toxicological and clinical data for the older anxiolytic, Promoxolane, reveals a stark contrast with the extensively characterized safety profiles of modern therapeutic alternatives. While a complete quantitative comparison is hampered by the limited historical data for this compound, this guide provides a comprehensive overview based on existing literature, offering valuable insights for researchers and drug development professionals.

This compound, a centrally acting muscle relaxant and anxiolytic agent, saw use in the mid-20th century. However, its clinical and safety data are primarily derived from studies conducted in the late 1950s and 1960s, lacking the rigorous and detailed analysis mandated by current regulatory standards. In contrast, newer anxiolytics, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) Escitalopram and the non-benzodiazepine anxiolytic Buspirone (B1668070), have undergone extensive preclinical and clinical evaluation, providing a robust understanding of their safety and tolerability.

Quantitative Safety Data Comparison

A direct, quantitative comparison of the safety profiles is challenging due to the sparse data available for this compound. The following tables summarize the available acute toxicity data and the reported adverse effects from clinical trials for this compound and the selected newer anxiolytics, Escitalopram and Buspirone.

Table 1: Acute Toxicity Data (LD50)

AnxiolyticAnimal ModelRoute of AdministrationLD50Citation
This compound MouseIntraperitoneal3880 µg/kg (3.88 mg/kg)[1]
Buspirone MouseOral655 mg/kg[2]
RatOral196 mg/kg[2]
DogOral586 mg/kg[2]
MonkeyOral356 mg/kg[2]
Escitalopram Data not readily available in public sources

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population. A higher LD50 value generally indicates lower acute toxicity. The significant difference in the reported LD50 value for this compound (intraperitoneal route) and Buspirone (oral route) highlights the need for caution in direct comparison due to differing administration routes and the limited nature of the available data for this compound.

Table 2: Common Adverse Effects Reported in Clinical Trials

AnxiolyticCommon Adverse Effects (Frequency >5% and higher than placebo)Citation
This compound Specific frequency data from historical clinical trials is not readily available.
Escitalopram Nausea, insomnia, fatigue, diarrhea, dizziness, dry mouth, somnolence, ejaculation failure.[3]
Buspirone Dizziness, headache, nervousness, light-headedness, diarrhea, paresthesia, excitation, sweating/clamminess. Notably, the incidence of drowsiness was not significantly different from placebo.[4]

Experimental Protocols

Detailed experimental protocols for the historical studies on this compound are not available in the public domain. However, for modern anxiolytics, preclinical safety and toxicology evaluations follow standardized guidelines.

Standard Preclinical Toxicology Workflow for Anxiolytics

A typical preclinical toxicology program for a new anxiolytic candidate intended for oral administration involves a series of studies conducted in compliance with Good Laboratory Practice (GLP) regulations. The primary objectives are to identify potential target organs of toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring.

The workflow generally includes:

  • Single-Dose Toxicity Studies: Conducted in at least two mammalian species (one rodent, one non-rodent) to determine the acute toxicity and identify the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: The duration of these studies is dependent on the intended duration of clinical use. For a drug intended for chronic use, studies of up to 6-9 months in rodents and non-rodents are common. These studies help to identify target organ toxicity and assess the potential for cumulative toxicity.

  • Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic mutations or chromosomal damage.

  • Carcinogenicity Studies: Long-term studies (typically 2 years in rodents) to evaluate the carcinogenic potential of the drug, usually required for drugs intended for chronic use.

  • Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Preclinical_Toxicology_Workflow cluster_0 Preclinical Phase Drug_Candidate New Anxiolytic Drug Candidate Single_Dose_Toxicity Single-Dose Toxicity Studies (Rodent & Non-Rodent) Drug_Candidate->Single_Dose_Toxicity Repeated_Dose_Toxicity Repeated-Dose Toxicity Studies (Variable Duration) Single_Dose_Toxicity->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_Dose_Toxicity->Safety_Pharmacology Genotoxicity Genotoxicity Assays (In Vitro & In Vivo) Safety_Pharmacology->Genotoxicity Carcinogenicity Carcinogenicity Studies (Long-term, for chronic use) Genotoxicity->Carcinogenicity Reproductive_Toxicity Reproductive & Developmental Toxicity Carcinogenicity->Reproductive_Toxicity IND_Submission Investigational New Drug (IND) Application Submission Reproductive_Toxicity->IND_Submission

A typical preclinical toxicology workflow for anxiolytic drug development.

Signaling Pathways

The mechanisms of action for this compound are not well-defined in the available literature. It is broadly classified as a centrally acting muscle relaxant and anxiolytic. In contrast, the signaling pathways for newer anxiolytics are well-characterized.

GABA-A Receptor Positive Allosteric Modulation

Many anxiolytics, particularly benzodiazepines, exert their effects by positively modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These drugs bind to an allosteric site on the receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

GABA_A_Signaling cluster_0 Neuronal Membrane GABA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization increased Cl- influx GABA GABA GABA->GABA_Receptor binds PAM Positive Allosteric Modulator (e.g., Benzodiazepines) PAM->GABA_Receptor binds to allosteric site Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Signaling pathway of GABA-A receptor positive allosteric modulators.
Serotonin 5-HT1A Receptor Partial Agonism

Buspirone represents a different class of anxiolytics that act as partial agonists at serotonin 5-HT1A receptors. By binding to and partially activating these receptors, Buspirone modulates serotonergic neurotransmission, leading to its anxiolytic effects without the sedative and dependence-producing properties associated with GABA-A modulators.

Buspirone_Signaling cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_Release Reduced Serotonin Release Presynaptic_5HT1A->Serotonin_Release inhibits Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Modulated_Signaling Modulated Postsynaptic Signaling Postsynaptic_5HT1A->Modulated_Signaling Buspirone Buspirone (Partial Agonist) Buspirone->Presynaptic_5HT1A binds & partially activates Buspirone->Postsynaptic_5HT1A binds & partially activates Anxiolysis Anxiolytic Effect Serotonin_Release->Anxiolysis Modulated_Signaling->Anxiolysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane (B20135) moiety is a common structural feature in many pharmacologically active compounds. Understanding the metabolic pathways of these molecules is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic pathways of Promoxolane and other relevant dioxolane-containing compounds, supported by representative experimental data and detailed methodologies.

General Metabolic Pathways of Dioxolanes

The metabolism of dioxolanes can proceed through several key pathways, largely dependent on the overall structure of the molecule and the enzymes involved. The primary routes of metabolism include:

  • Ring Cleavage: The dioxolane ring can undergo enzymatic cleavage, often catalyzed by cytochrome P450 (CYP450) dependent monooxygenases. This process typically involves the oxidation of the acetal (B89532) carbon, leading to the formation of an ester. A notable example of this is the metabolism of doxophylline.[1]

  • O-Dealkylation: In some instances, particularly with substituted dioxolanes, O-dealkylation can be a dominant metabolic pathway. This can lead to the formation of a catechol intermediate, which may be further oxidized to a quinone structure. This has been observed in the metabolism of compounds like hydrocoptisonine.[2]

  • Side-Chain Oxidation: For many dioxolane derivatives, metabolism occurs on other parts of the molecule, such as side chains, leaving the dioxolane ring intact.[1]

  • Sulfoxidation: In the case of thio-analogs of dioxolanes, such as 1,3-oxathiolanes and 1,3-dithianes, the primary metabolic pathway is the oxidation of the sulfur atom, without cleavage of the ring.[1]

Comparative Metabolic Profiles

The metabolic fate of a dioxolane-containing drug can be significantly influenced by its chemical structure. Below is a comparison of the metabolic pathways of this compound (hypothesized based on general principles) and other well-characterized dioxolanes.

CompoundPrimary Metabolic PathwayKey MetabolitesEnzymatic System
This compound (Hypothetical) Dioxolane Ring CleavageEster derivativeCytochrome P450
Doxophylline Dioxolane Ring CleavageEster derivativeCytochrome P450
Theophylline-derived 1,3-oxathiolane SulfoxidationTrans and cis sulfoxidesCytochrome P450
Hydrocoptisonine O-demethylation of the dioxolane structureCatechol and quinone derivativesCytochrome P450

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the primary metabolic pathway for this compound and a typical experimental workflow for an in vitro metabolism study.

This compound This compound Intermediate Oxidized Intermediate This compound->Intermediate CYP450-mediated oxidation Metabolite Ester Metabolite Intermediate->Metabolite Rearrangement cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Cofactors NADPH-generating system (Cofactors) Cofactors->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

References

In Vitro Potency of Promoxolane: A Comparative Analysis Across Cell Lines Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the in vitro potency of Promoxolane across different cell lines cannot be provided at this time due to a lack of publicly available experimental data. Despite its classification as a centrally acting muscle relaxant and anxiolytic, specific quantitative measures of this compound's activity, such as IC50 or EC50 values, in various cell lines are not documented in accessible scientific literature.

This compound, also known as Dimethylane, has been recognized for its effects on the central nervous system. However, its molecular mechanism of action and its effects at the cellular level, particularly across a range of cell types, have not been extensively investigated or reported. Consequently, there is no available data to populate a comparative table summarizing its in vitro potency.

Furthermore, the signaling pathways through which this compound may exert its effects remain uncharacterized. Without this foundational knowledge, the creation of diagrams illustrating its mechanism of action or experimental workflows for its in vitro assessment is not feasible.

Researchers, scientists, and drug development professionals interested in the in vitro profile of this compound would need to conduct foundational research to determine its effects on various cell lines. Such studies would typically involve the following experimental workflow:

Experimental Workflow for Determining In Vitro Potency

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., Neuronal, Muscle, Cancer cell lines) cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding promoxolane_prep This compound Stock Solution Preparation treatment Treatment with Serial Dilutions of this compound promoxolane_prep->treatment cell_seeding->treatment incubation Incubation for a Defined Period (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (e.g., Plate Reader) viability_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50_ec50 IC50/EC50 Calculation dose_response->ic50_ec50

Caption: A generalized workflow for determining the in vitro potency of a compound.

Detailed Methodologies for Key Experiments

Should the necessary research be undertaken, the following are detailed protocols for the key experiments outlined in the workflow:

1. Cell Culture and Maintenance:

  • Cell Lines: A panel of relevant cell lines (e.g., neuronal cell lines like SH-SY5Y, muscle cell lines like C2C12, and various cancer cell lines) would be selected.

  • Culture Conditions: Cells would be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay as an example):

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) would also be included.

  • Incubation: The plates would be incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium would be removed, and a solubilizing agent (e.g., DMSO or isopropanol) would be added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability would be calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, would be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Until such fundamental data becomes available, a comparative guide on the in vitro potency of this compound remains an area for future investigation.

A Comparative Analysis of the Therapeutic Indices of Promoxolane and Barbiturates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic index of Promoxolane and various barbiturates, offering critical data for researchers, scientists, and drug development professionals. The following analysis is based on available preclinical data and aims to present an objective overview of the relative safety profiles of these central nervous system depressants.

Executive Summary

This compound, a centrally acting muscle relaxant and anxiolytic, presents a distinct toxicological profile when compared to the well-established class of barbiturates. While comprehensive data for a complete therapeutic index calculation for this compound remains limited, available acute toxicity data in murine models suggests a potentially wider therapeutic window compared to several barbiturates. Barbiturates, known for their narrow therapeutic index, exhibit significant risks of toxicity and lethality at doses close to their therapeutic range. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing therapeutic indices, and visualizes the known signaling pathways to facilitate a clear and concise comparison.

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For preclinical animal studies, the TI is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

Table 1: Comparative Acute Toxicity and Efficacy Data in Mice

CompoundAdministration RouteLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)Effective Endpoint
This compound Intraperitoneal3.88[1]Not AvailableNot CalculableMuscle Relaxant / Anxiolytic
Phenobarbital IntraperitonealNot Available14.2[2]Not CalculableAnticonvulsant (Control of GTCS)
IntraperitonealNot Available76.6[2]Not CalculableAnticonvulsant (Control of all ictal activity)
Pentobarbital IntravenousNot Available12.0 - 24.3[3]Not CalculableAnesthetic (Suppression of righting reflex)
IntraperitonealNot Available40 - 50[4]Not CalculableAnesthetic
Secobarbital Oral267[5][6][7]Not AvailableNot CalculableHypnotic

Note: The lack of a reported ED50 value for this compound prevents the calculation of its therapeutic index. Similarly, a direct comparison of therapeutic indices is challenging due to the differing effective endpoints and administration routes reported for barbiturates.

Mechanism of Action and Signaling Pathways

Barbiturates

Barbiturates exert their effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. Their binding to a distinct site on the receptor complex potentiates and prolongs the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their profound CNS depressant effects and narrow therapeutic window.

GABAA_Pathway GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABAA_Receptor Binds Barbiturates Barbiturates Barbiturates->GABAA_Receptor Potentiates (Allosteric Modulation) Chloride_Influx Increased Chloride (Cl-) Influx GABAA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Inhibition

Figure 1: Signaling pathway of barbiturates via the GABA-A receptor.

This compound

The precise mechanism of action for this compound has not been fully elucidated. It is classified as a centrally acting muscle relaxant.[8] Drugs in this class typically act by depressing polysynaptic reflexes in the spinal cord and supraspinal structures, leading to a reduction in skeletal muscle tone without significantly affecting consciousness.[9] The specific molecular targets and signaling pathways involved in this compound's therapeutic effects are yet to be definitively identified.

Promoxolane_Pathway This compound This compound CNS Central Nervous System (Spinal Cord & Supraspinal Structures) This compound->CNS Acts on Polysynaptic_Reflexes Depression of Polysynaptic Reflexes CNS->Polysynaptic_Reflexes Muscle_Tone Decreased Skeletal Muscle Tone Polysynaptic_Reflexes->Muscle_Tone Relaxation Muscle Relaxation Muscle_Tone->Relaxation

Figure 2: Postulated mechanism of action for this compound.

Experimental Protocols

The determination of LD50 and ED50 values is fundamental to calculating the therapeutic index. The following outlines the general methodologies employed in preclinical studies.

Determination of Median Lethal Dose (LD50)

The LD50, the dose of a substance that is lethal to 50% of a test population, is a standardized measure of acute toxicity.

Experimental Workflow for LD50 Determination:

LD50_Workflow start Start animal_prep Animal Preparation (e.g., Mice, specific strain, weight, and sex) start->animal_prep dose_groups Establishment of Dose Groups animal_prep->dose_groups drug_admin Drug Administration (e.g., Intraperitoneal, Oral) dose_groups->drug_admin observation Observation Period (e.g., 24-48 hours for mortality) drug_admin->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis ld50_calc Calculation of LD50 and Confidence Intervals data_analysis->ld50_calc end End ld50_calc->end

Figure 3: General workflow for determining the median lethal dose (LD50).

Key Methodological Details:

  • Animal Model: Typically, rodents such as mice or rats of a specific strain, sex, and weight range are used.

  • Route of Administration: The drug is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection.

  • Dose Selection: A range of doses is selected to elicit a dose-dependent response, ideally spanning from no mortality to 100% mortality.

  • Observation: Animals are observed for a specified period (e.g., 24 to 48 hours), and the number of mortalities in each dose group is recorded.

  • Statistical Analysis: The LD50 value and its confidence intervals are calculated using statistical methods such as probit analysis.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population. The specific endpoint depends on the therapeutic indication of the drug.

1. Muscle Relaxant Activity (Rotarod Test):

The rotarod test is a common method to assess motor coordination and the muscle relaxant effects of drugs.

Experimental Protocol for Rotarod Test:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Animals (e.g., mice) are trained to walk on the rotating rod at a constant speed.

    • After a baseline performance is established, animals are administered the test compound (e.g., this compound or a barbiturate) or a vehicle control.

    • At specific time points after drug administration, the animals are placed back on the rotarod.

    • The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod indicates muscle relaxation.

  • Data Analysis: The ED50 is the dose at which 50% of the animals exhibit a predetermined level of motor impairment (e.g., falling off the rod within a specific time).

2. Anxiolytic Activity (Elevated Plus Maze):

The elevated plus maze is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drugs.[10][11][12][13][14]

Experimental Protocol for Elevated Plus Maze:

  • Apparatus: A plus-shaped maze raised off the ground, with two open arms and two enclosed arms.

  • Procedure:

    • Animals (e.g., mice) are placed in the center of the maze.

    • The animal's behavior is recorded for a set period (e.g., 5 minutes).

    • The time spent in the open arms versus the closed arms and the number of entries into each arm are measured.

  • Data Analysis: Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms. The ED50 is the dose that produces a statistically significant anxiolytic effect in 50% of the animals.

Conclusion

The available data indicates that barbiturates possess a narrow therapeutic index, a fact that has led to a decline in their clinical use in favor of safer alternatives. While a definitive therapeutic index for this compound cannot be calculated at this time due to the absence of publicly available ED50 data, its reported acute toxicity in mice suggests a potentially more favorable safety profile than some barbiturates. Further research is imperative to establish the effective dose of this compound for its muscle relaxant and anxiolytic properties and to fully elucidate its mechanism of action. Such studies will enable a more direct and comprehensive comparison of its therapeutic index with that of barbiturates and other CNS depressants. Researchers are encouraged to conduct studies utilizing standardized protocols, such as the rotarod test and elevated plus maze, to generate the necessary data for a complete safety and efficacy assessment of this compound.

References

A Comparative Guide to the Behavioral Effects of Promoxolane and Alternative Anxiolytics: A Blinded, Controlled Study Validation Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of Promoxolane and other anxiolytic agents. Due to the limited availability of published, blinded, controlled studies on this compound, this document presents a validation framework. This framework includes detailed experimental protocols for key behavioral assays and a proposed study design for this compound, alongside a review and comparison with existing data for established alternatives such as Diazepam and Buspirone (B1668070).

I. Introduction to this compound and Anxiolytic Alternatives

This compound is identified as a centrally acting muscle relaxant and anxiolytic drug[1]. While its clinical use has been documented, rigorous, publicly available, blinded, controlled studies validating its specific behavioral effects are scarce. In contrast, other anxiolytics have been extensively studied. This guide focuses on a comparative analysis with two well-established drugs:

  • Diazepam: A benzodiazepine (B76468) known for its potent anxiolytic, sedative, and muscle relaxant properties. It acts as a positive allosteric modulator of the GABA-A receptor.

  • Buspirone: A non-benzodiazepine anxiolytic that acts as a serotonin (B10506) 5-HT1A receptor partial agonist. It is known for its delayed onset of action and different side-effect profile compared to benzodiazepines.

II. Proposed Blinded, Controlled Study for this compound: An Experimental Workflow

To rigorously validate the behavioral effects of this compound, a blinded, controlled study is essential. The following workflow is proposed:

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Ethical Approval and Animal Acclimatization B Randomization and Group Assignment (this compound, Vehicle, Positive Control) A->B C Blinding of Investigators to Treatment Groups B->C D Drug Administration (Specified Doses and Route) C->D E Behavioral Testing Battery (EPM, LDB, OFT) D->E F Data Collection and Unblinding E->F G Statistical Analysis (ANOVA, Post-hoc tests) F->G H Interpretation of Results and Reporting G->H

Caption: Proposed workflow for a blinded, controlled study of this compound.

III. Comparative Behavioral Data

The following tables summarize representative data from preclinical studies on established anxiolytics in common behavioral assays. The data for this compound is presented as hypothetical expected outcomes based on its classification as an anxiolytic.

Table 1: Elevated Plus Maze (EPM) - Effects on Anxiety-Like Behavior

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

CompoundDose Range (mg/kg)Change in Time in Open ArmsChange in Open Arm EntriesSpecies
This compound (Hypothetical) 10 - 100Mouse/Rat
Diazepam 0.5 - 2.0↑[2][3][4][5]↑[1][2]Mouse/Rat/Gerbil
Buspirone 0.5 - 5.0Mouse/Rat

Table 2: Light-Dark Box (LDB) Test - Effects on Exploratory Behavior and Anxiety

The Light-Dark Box test assesses anxiety by measuring the animal's aversion to a brightly lit area. Anxiolytics typically increase the time spent in the light compartment. The test is sensitive to benzodiazepines and other anxiolytics[6].

CompoundDose Range (mg/kg)Change in Time in Light BoxNumber of TransitionsSpecies
This compound (Hypothetical) 10 - 100Mouse/Rat
Diazepam 1.0 - 2.0Mouse
Buspirone 1.0 - 10.0↑[7][8]Mouse

Table 3: Open Field Test (OFT) - Effects on Locomotor Activity and Anxiety

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior, with anxiety being inferred from a reluctance to enter the center of the arena.

CompoundDose Range (mg/kg)Change in Center TimeChange in Total LocomotionSpecies
This compound (Hypothetical) 10 - 100↔ or ↓ at high dosesMouse/Rat
Diazepam 1.0 - 5.0↓ at higher dosesMouse
Meprobamate (related to this compound) 30 - 300↑ (increased feeding in center)[9]Rat

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

1. Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Animals are placed at the center of the maze and allowed to explore for a 5-minute session. The session is recorded by an overhead camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

2. Light-Dark Box (LDB) Test

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.

  • Procedure: An animal is placed in the center of the lit area and allowed to explore the apparatus for 10 minutes. Behavior is recorded and analyzed.

  • Parameters Measured:

    • Latency to enter the dark compartment.

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between compartments.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions[10].

3. Open Field Test (OFT)

  • Apparatus: A square arena with high walls, often made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.

  • Procedure: The animal is placed in the center of the open field and its activity is recorded for a set period (e.g., 10-30 minutes).

  • Parameters Measured:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Rearing frequency.

  • Interpretation: Anxiolytic drugs typically increase the time spent in and distance traveled within the central zone. Total distance traveled provides a measure of general locomotor activity.

V. Putative Signaling Pathway of this compound

While the precise molecular mechanism of this compound is not well-documented, as a centrally acting muscle relaxant and anxiolytic, it is likely to modulate inhibitory neurotransmission in the central nervous system (CNS). A common target for such compounds is the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. The following diagram illustrates this general proposed pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B GABA Release A->B C GABA-A Receptor B->C GABA binds to receptor D Chloride Ion (Cl-) Influx C->D E Hyperpolarization (Inhibition of Neuron) D->E F Reduced Neuronal Excitability (Anxiolysis, Muscle Relaxation) E->F This compound This compound This compound->C Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized signaling pathway for this compound's anxiolytic effects.

VI. Conclusion

While historical data suggests this compound possesses anxiolytic and muscle relaxant properties, there is a clear need for modern, blinded, controlled studies to validate these effects and elucidate its mechanism of action. The experimental framework and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals. By employing standardized behavioral assays and rigorous study designs, a clearer understanding of this compound's therapeutic potential can be achieved, allowing for a more informed comparison with existing anxiolytic agents.

References

Comparative Transcriptomic Analysis of Brain Tissue Following Promoxolane and Placebo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic effects of a novel anxiolytic agent, Promoxolane, against a placebo control in brain tissue. The data presented herein is based on a hypothetical pre-clinical study in a rodent model, designed to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to differentiate them from non-specific placebo responses.

Introduction

This compound is a novel positive allosteric modulator of the GABA-A receptor, designed to offer a more targeted anxiolytic effect with a reduced side-effect profile compared to existing benzodiazepines. Understanding its impact on gene expression in the brain is crucial for its development and for identifying potential biomarkers of efficacy and safety. This report details the findings of a comparative transcriptomic study, offering a granular view of the molecular changes induced by this compound versus a placebo.

Experimental Protocols

A detailed methodology was followed to ensure the robustness and reproducibility of the transcriptomic data.

1. Animal Model and Treatment:

  • Subjects: Adult male Sprague-Dawley rats (n=20) were randomly assigned to two groups: this compound (n=10) and Placebo (n=10).

  • Acclimatization: Animals were housed under standard laboratory conditions for one week prior to the experiment.

  • Drug Administration: The this compound group received a 10 mg/kg dose of this compound dissolved in a saline vehicle via intraperitoneal injection. The Placebo group received an equivalent volume of the saline vehicle.

  • Tissue Collection: Two hours post-injection, animals were euthanized, and the prefrontal cortex was dissected and immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA was extracted from the prefrontal cortex tissue samples using a Trizol-based method, followed by purification with an RNeasy Mini Kit (Qiagen). RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA-Seq libraries were prepared from high-quality RNA samples (RIN > 8) using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads were subjected to quality control using FastQC to assess read quality.

  • Read Alignment: Reads were aligned to the rat reference genome (Rnor_6.0) using the STAR aligner.

  • Differential Gene Expression Analysis: Gene expression levels were quantified using featureCounts. Differential expression analysis between the this compound and Placebo groups was performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| were considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Functional enrichment analysis of the differentially expressed genes was performed using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases to identify over-represented biological pathways and functions.

Data Presentation

The following tables summarize the key quantitative findings from the comparative transcriptomic analysis.

Table 1: Summary of Differentially Expressed Genes (DEGs) in the Prefrontal Cortex

ComparisonTotal DEGsUpregulated GenesDownregulated Genes
This compound vs. Placebo452289163

Table 2: Top 10 Differentially Expressed Genes in this compound-Treated Brain Tissue

Gene SymbolGene NameLog2 Fold Changep-valueFDR
Gabra1Gamma-aminobutyric acid type A receptor alpha1 subunit2.581.2e-083.5e-07
FosFos proto-oncogene, AP-1 transcription factor subunit2.153.4e-076.2e-06
BdnfBrain-derived neurotrophic factor1.985.1e-078.9e-06
Npas4Neuronal PAS domain protein 41.851.8e-062.5e-05
ArcActivity-regulated cytoskeleton-associated protein1.724.3e-065.1e-05
Gad1Glutamate decarboxylase 11.657.9e-068.2e-05
Slc6a1Solute carrier family 6 member 1 (GABA transporter)1.531.2e-051.1e-04
Sgk1Serum/glucocorticoid regulated kinase 1-1.782.5e-063.1e-05
CrhCorticotropin releasing hormone-2.058.9e-071.5e-05
Nr3c1Nuclear receptor subfamily 3 group C member 1 (Glucocorticoid Receptor)-2.214.7e-078.1e-06

Table 3: Enriched KEGG Pathways for Differentially Expressed Genes

Pathway Namep-valueGenes Involved
GABAergic synapse1.5e-05Gabra1, Gabrb2, Gabrg2, Gad1, Slc6a1
Neurotrophin signaling pathway3.2e-04Bdnf, Ntrk2, Pik3r1, Plcg1
MAPK signaling pathway8.1e-04Fos, Jun, Mapk1, Map2k1
Long-term potentiation1.2e-03Grin2b, Prkca, Camk2a, Creb1
Axon guidance2.5e-03Sema3a, Plxna1, Robo2, Slit1

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.

G Experimental Workflow for Comparative Transcriptomics cluster_0 Animal Treatment cluster_1 Tissue Processing cluster_2 Sequencing and Analysis cluster_3 Outputs A Sprague-Dawley Rats (n=20) B Random Assignment A->B C This compound Group (n=10) B->C D Placebo Group (n=10) B->D E Prefrontal Cortex Dissection C->E D->E F RNA Extraction E->F G RNA Quality Control F->G H RNA-Seq Library Preparation G->H I Illumina Sequencing H->I J Bioinformatic Analysis I->J K Differential Gene Expression J->K L Pathway Analysis J->L M Differentially Expressed Genes List K->M N Enriched Pathways L->N

Figure 1: Experimental workflow for the comparative transcriptomic analysis.

G This compound's Putative Effect on GABAergic Synapse Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Downstream Transcriptional Changes Glutamate Glutamate GAD1 GAD1 (Upregulated) Glutamate->GAD1 GABA GABA GAD1->GABA SLC6A1 SLC6A1 (Upregulated) GABA Transporter GABA->SLC6A1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Increased Channel Opening This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Fos Fos (Upregulated) Hyperpolarization->Fos Bdnf Bdnf (Upregulated) Hyperpolarization->Bdnf Crh Crh (Downregulated) Hyperpolarization->Crh

Figure 2: Proposed signaling pathway alterations by this compound.

Discussion and Conclusion

The transcriptomic analysis reveals that this compound significantly alters gene expression in the prefrontal cortex compared to a placebo. The upregulation of genes directly involved in the GABAergic synapse, such as Gabra1, Gad1, and Slc6a1, is consistent with this compound's mechanism of action as a positive allosteric modulator of GABA-A receptors. This suggests that the drug enhances inhibitory neurotransmission not only by direct receptor modulation but also by promoting the synthesis and transport of GABA.

Furthermore, the observed upregulation of immediate early genes like Fos and neurotrophic factors such as Bdnf points towards downstream effects on neuronal plasticity and signaling cascades. These changes are often associated with the therapeutic effects of psychoactive drugs. Conversely, the downregulation of stress-related genes like Crh (corticotropin-releasing hormone) and the glucocorticoid receptor (Nr3c1) provides a molecular basis for the anxiolytic properties of this compound.

It is important to note that the placebo effect can also induce neurobiological changes, often involving dopamine, opioid, and serotonin (B10506) pathways.[1][2] However, the distinct and robust changes in the GABAergic system observed with this compound treatment are unlikely to be solely attributable to a placebo response.

References

Safety Operating Guide

Navigating the Safe Disposal of Promoxolane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Promoxolane, a centrally acting muscle relaxant and anxiolytic drug. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, these procedures are based on best practices for similar chemical structures, specifically dioxolane derivatives.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. The following guidelines should be considered supplementary.

I. Understanding the Chemical Profile of this compound

II. Personal Protective Equipment (PPE) and Waste Containment

Prior to initiating any disposal procedures, ensure the appropriate personal protective equipment is worn and the correct waste containers are used.

ItemSpecification
Eye Protection Chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Waste Container A clearly labeled, sealable container designated for hazardous chemical waste. The container must be compatible with organic solvents.
Labeling "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a laboratory setting.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in the designated hazardous waste container.

  • For Unused or Expired this compound:

    • If the this compound is in its original container, ensure the cap is tightly sealed.

    • Place the original container into the larger, labeled hazardous waste container.

  • For Dilute Solutions of this compound:

    • Do not dispose of this compound solutions down the drain.[1]

    • Carefully pour the solution into the designated hazardous waste container.

  • For Spills:

    • In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[1][2]

    • Cover the spill with a non-flammable absorbent material such as dry lime, sand, or soda ash.[2]

    • Once the spill is absorbed, carefully scoop the material into the hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste container in a cool, well-ventilated area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2][3]

IV. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Promoxolane_Disposal_Workflow cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated assess_sds Consult Manufacturer's SDS start->assess_sds no_sds SDS Unavailable? Treat as Hazardous Waste assess_sds->no_sds SDS Unavailable collect_waste Collect in Labeled Hazardous Waste Container assess_sds->collect_waste SDS Confirms Hazardous no_sds->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs final_disposal Disposal by Licensed Waste Management contact_ehs->final_disposal

Caption: this compound Disposal Decision Workflow.

V. Environmental and Safety Considerations

Flushing pharmaceuticals down the toilet or drain is not an acceptable disposal method as water treatment facilities may not be equipped to filter out these substances, posing a risk to the environment.[4] Similarly, disposing of chemicals in the regular trash can lead to environmental contamination and potential harm to public health.[4] For unused medications in a non-laboratory context, drug take-back programs are the recommended disposal route.[5][6] However, for laboratory-generated chemical waste such as this compound, professional hazardous waste disposal is the appropriate and required method.

References

Personal protective equipment for handling Promoxolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Promoxolane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.[1]

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear chemical-resistant safety goggles.
Hand Protection GlovesWear chemical-resistant gloves.[1] For activities with a risk of splashing, double gloving is recommended.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2] A lab coat or a gown with a solid front should be worn.
Respiratory Protection Self-contained breathing apparatusIn case of fire or for cleaning up large spills, a self-contained breathing apparatus should be worn.[1]

Standard Operating Procedures

Adherence to the following procedural steps is critical to ensure the safe handling and disposal of this compound.

Handling:

  • Read and Understand all Safety Precautions : Before handling, ensure you have read and understood the product's Safety Data Sheet (SDS).[1]

  • Work in a Ventilated Area : Use this compound only in a chemical fume hood.[1]

  • Wear Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety goggles, and protective clothing.[1][2]

  • Avoid Ingestion and Inhalation : Do not eat, drink, or smoke when using this product.[1] Do not breathe dust.[1]

  • Wash Thoroughly After Handling : Always wash your hands and any exposed skin thoroughly after handling the chemical.[1]

  • Contaminated Clothing : Wash any contaminated clothing before reuse.[1]

Disposal:

  • Consult Local Regulations : Arrange for disposal as special waste with a licensed disposal company, in consultation with local waste disposal authorities.[1]

  • Container Disposal : Dispose of the contents and container to an approved waste disposal plant.

  • Spill Cleanup Waste : For spills, mix with sand or a similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[1]

Emergency Procedures

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[1]

  • Skin Contact : Wash skin immediately with soap and plenty of water while removing all contaminated clothing.[2]

  • Inhalation : Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]

  • Ingestion : Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Fire Fighting Measures:

  • In the event of a fire, use dry powder or carbon dioxide extinguishers.[1]

  • Protective clothing and a self-contained breathing apparatus should be worn by firefighters.[1]

Spill Management Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

G cluster_0 This compound Spill Response spill Spill Occurs assess Assess the Spill Size and Risk spill->assess evacuate Evacuate Non-Essential Personnel assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.